Product packaging for Brequinar(Cat. No.:CAS No. 96187-53-0)

Brequinar

Número de catálogo: B1684385
Número CAS: 96187-53-0
Peso molecular: 375.4 g/mol
Clave InChI: PHEZJEYUWHETKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Brequinar is a quinolinemonocarboxylic acid that is quinoline substituted by 2'-fluoro[1,1'-biphenyl]-4-yl, methyl, carboxy and fluoro groups at positions 2, 3, 4, and 6, respectively. It is an inhibitor of dihydroorotate dehydrogenase, an enzyme that is required for de novo pyrimidine biosynthesis. The compound exhibits antineoplastic and antiviral properties. It has a role as an EC 1.3.5.2 [dihydroorotate dehydrogenase (quinone)] inhibitor, an immunosuppressive agent, an antineoplastic agent, an antiviral agent, a pyrimidine synthesis inhibitor, an anticoronaviral agent and an antimetabolite. It is a member of biphenyls, a member of monofluorobenzenes, a quinolinemonocarboxylic acid and a monocarboxylic acid. It is a conjugate acid of a this compound(1-).
This compound is a synthetic quinolinecarboxylic acid analogue with antineoplastic properties. this compound inhibits the enzyme dihydroorotate dehydrogenase, thereby blocking de novo pyrimidine biosynthesis. This agent may also enhance the in vivo antitumor effect of antineoplastic agents such as 5-FU. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
See also: this compound Sodium (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H15F2NO2 B1684385 Brequinar CAS No. 96187-53-0

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHEZJEYUWHETKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

96201-88-6 (hydrochloride salt)
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00242165
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96187-53-0
Record name Brequinar
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96187-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Brequinar [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Brequinar
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03523
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brequinar
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BREQUINAR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Brequinar's Mechanism of Action: A Deep Dive into DHODH Inhibition and Pyrimidine Depletion

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar (formerly DuP-785, NSC 368390) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for the synthesis of DNA and RNA. This mode of action leads to cell cycle arrest and inhibition of cellular proliferation, making this compound a compound of significant interest for its antiproliferative, immunosuppressive, and antiviral properties.[1][3][4] This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and experimental workflows.

Core Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary molecular target of this compound is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[5] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate, with ubiquinone acting as an electron acceptor.[4][6] this compound exhibits potent inhibitory activity against mammalian DHODH, with reported IC50 values in the low nanomolar range.[7][8]

Kinetics of Inhibition

Studies have characterized the interaction of this compound with DHODH, revealing a mixed-type inhibition pattern with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[2][6] This suggests that this compound binds to a site on the enzyme that is distinct from the binding sites of either the substrate or the cofactor.[2][6] The inhibition constants (Ki') for this compound are in the range of 5-8 nM.[2][6] This potent and specific inhibition of mammalian DHODH is a key feature of this compound's mechanism, as it shows significantly less activity against DHODH from lower organisms such as yeast and bacteria.[2][6]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified across various enzymatic and cellular assays. The following tables summarize key quantitative data.

Parameter Value Enzyme/Cell Line Notes Reference
IC50 ~20 nMin vitro DHODHGeneral in vitro inhibitory concentration.[7]
IC50 5.2 nMHuman DHODHPotent inhibition of the human enzyme.[8]
IC50 10 nMHuman DHODHSpecies-specific inhibition.[3]
IC50 367 nMRat DHODHDemonstrates lower potency against the rat enzyme compared to human.[3]
Ki' 5-8 nML1210 DHODHMixed inhibition kinetics with respect to dihydroorotate or ubiquinone Q6.[2][6]
Cell Line Cancer Type IC50 (µM) Assay Reference
A-375Melanoma0.59MTT[6]
A549Lung Carcinoma4.1MTT[6]
HCT 116Colon Carcinoma0.480 ± 0.14MTT[7]
HCT 116Colon Carcinoma0.218 ± 0.24Colony Formation[7]
HT-29Colon Carcinoma>25MTT[7]
HT-29Colon Carcinoma>25Colony Formation[7]
MIA PaCa-2Pancreatic Cancer0.680 ± 0.25MTT[7]
MIA PaCa-2Pancreatic Cancer0.590 ± 0.36Colony Formation[7]
Neuroblastoma PanelNeuroblastomaLow nM rangeWST-1[4]

Downstream Cellular Consequences of DHODH Inhibition

The inhibition of DHODH by this compound sets off a cascade of cellular events, primarily stemming from the depletion of the pyrimidine nucleotide pool.

Depletion of Pyrimidine Nucleotides

By blocking the de novo synthesis pathway, this compound leads to a significant reduction in the intracellular concentrations of uridine and cytidine nucleotides (UMP, UDP, UTP, CTP).[7][9] These nucleotides are essential for a multitude of cellular processes, most notably the synthesis of DNA and RNA.[5] The antiproliferative and immunosuppressive effects of this compound can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pool, thus bypassing the DHODH-inhibited step.[7][10]

cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibition This compound's Site of Action cluster_salvage Salvage Pathway Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPSII Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA This compound This compound This compound->Dihydroorotate Uridine_ex Exogenous Uridine Uridine_in Uridine Uridine_ex->Uridine_in UMP_salvage UMP Uridine_in->UMP_salvage UMP_salvage->UDP

This compound inhibits DHODH in the de novo pyrimidine synthesis pathway.
Cell Cycle Arrest

The depletion of pyrimidine nucleotides, essential for DNA replication, leads to an arrest of the cell cycle, primarily at the S-phase.[8][11] This cytostatic effect is a direct consequence of the inability of cells to synthesize the necessary building blocks for new DNA.

Immunosuppression

Rapidly proliferating cells, such as activated lymphocytes, are highly dependent on the de novo pyrimidine synthesis pathway for their expansion.[3][5] By inhibiting DHODH, this compound effectively suppresses T-cell proliferation and activation.[3] Mechanistic studies have shown that this compound inhibits the production of interleukin-2 (IL-2) transcripts and protein, a key cytokine for T-cell proliferation, and also downregulates the expression of the IL-2 receptor.[3]

Antiviral Activity

Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the supply of nucleotides for viral genome synthesis.[12] By depleting the host cell's pyrimidine pool, this compound creates an environment that is unfavorable for viral replication.[4][12] This mechanism of action confers broad-spectrum antiviral activity against a range of RNA viruses.[4][13]

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize the mechanism of action of this compound.

DHODH Enzyme Activity Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a dye, which is coupled to the oxidation of dihydroorotate.

Materials:

  • Purified human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (cofactor)

  • 2,6-dichlorophenolindophenol (DCPIP) (dye)

  • This compound (or other test compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a solution of purified DHODH in the assay buffer.

  • In a 96-well plate, pre-incubate the DHODH enzyme with this compound (at various concentrations) or DMSO (vehicle control) for 30 minutes at 37°C.

  • Prepare a master mix containing L-dihydroorotic acid, decylubiquinone, and DCPIP in the assay buffer.

  • Initiate the reaction by adding the master mix to the wells containing the enzyme and inhibitor.

  • Immediately measure the decrease in absorbance of DCPIP at a specific wavelength (e.g., 600 nm) over time using a microplate reader. The rate of DCPIP reduction is proportional to DHODH activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.

Cell Proliferation (MTT) Assay

This colorimetric assay is a common method to assess cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCT 116, A549)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound

  • Uridine (for rescue experiments)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (and uridine for rescue experiments) for a specified period (e.g., 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value of this compound.

cluster_workflow Cell Proliferation (MTT) Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with this compound (and Uridine) Incubate1->Treat Incubate2 Incubate for 72h Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 3-4h Add_MTT->Incubate3 Dissolve Dissolve Formazan in DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Calculate IC50 Read->Analyze

Workflow for assessing cell proliferation using the MTT assay.
Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Cells treated with this compound or vehicle

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold) for fixation

  • Propidium iodide (PI) staining solution (containing RNase)

  • Flow cytometer

Procedure:

  • Harvest cells treated with this compound or vehicle control.

  • Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing.

  • Incubate the fixed cells on ice for at least 30 minutes.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Measurement of Intracellular Pyrimidine Pools by HPLC

High-performance liquid chromatography (HPLC) is employed to separate and quantify the levels of intracellular nucleotides.

Materials:

  • Cells treated with this compound or vehicle

  • Cold extraction buffer (e.g., 0.4 M perchloric acid)

  • Neutralization buffer (e.g., potassium carbonate)

  • HPLC system with a suitable column (e.g., anion-exchange or reverse-phase)

  • UV detector

  • Nucleotide standards (UMP, UDP, UTP, CTP, etc.)

Procedure:

  • Rapidly harvest and wash the cells.

  • Extract the intracellular metabolites by adding cold extraction buffer.

  • Centrifuge to pellet the cellular debris and collect the supernatant.

  • Neutralize the extract with the neutralization buffer.

  • Analyze the extract using an HPLC system. The nucleotides are separated based on their physicochemical properties and detected by their UV absorbance.

  • Quantify the nucleotide concentrations by comparing the peak areas of the samples to those of the known standards.

Conclusion

This compound's mechanism of action is centered on its potent and specific inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo pyrimidine synthesis pathway. This leads to the depletion of essential pyrimidine nucleotides, resulting in cell cycle arrest, immunosuppression, and broad-spectrum antiviral activity. The detailed understanding of its molecular interactions and cellular consequences, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued investigation and potential therapeutic applications. The ability to reverse its effects with exogenous uridine offers a valuable tool for both mechanistic studies and potential clinical management. This in-depth guide serves as a critical resource for researchers and drug development professionals working to harness the therapeutic potential of DHODH inhibition.

References

Brequinar's Impact on De Novo Pyrimidine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar (formerly DuP-785) is a potent and highly specific, non-competitive inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This mechanism underlies its potent cytostatic effects, leading to cell cycle arrest, and has positioned it as a compound of interest for applications in oncology, immunology, and virology. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative efficacy data, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

The de novo synthesis of pyrimidines is a fundamental metabolic pathway that provides the necessary building blocks for nucleic acid replication. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate. This compound exerts its biological effects by directly inhibiting DHODH.[1] This inhibition is highly specific to the mammalian form of the enzyme.[2]

The functional consequence of DHODH inhibition by this compound is a rapid depletion of the intracellular pools of pyrimidine nucleotides, including uridine triphosphate (UTP) and cytidine triphosphate (CTP).[3][4] As these nucleotides are essential for the synthesis of DNA and RNA, their depletion leads to an S-phase arrest in the cell cycle and a cessation of cell proliferation.[4][5] The cytostatic effect of this compound can be reversed by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway to replenish the nucleotide pools.[6][7]

Brequinar_Mechanism cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH DHODH UMP UMP Orotate->UMP UMP Synthase UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis dCTP dCTP CTP->dCTP dUTP dUTP dTMP dTMP dUTP->dTMP dTTP dTTP dTMP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dUDP->dUTP dCTP->DNA Synthesis This compound This compound This compound->DHODH

Figure 1: this compound's inhibition of DHODH in the de novo pyrimidine synthesis pathway.

Quantitative Efficacy Data

The potency of this compound has been quantified across various experimental systems, including enzymatic assays and cell-based proliferation assays.

Enzymatic Inhibition

This compound is a potent inhibitor of human DHODH, with reported IC50 values in the low nanomolar range.

Enzyme SourceIC50 (nM)Reference
Human DHODH5.2[8]
Human DHODH~20
Human DHODH10[9]
Rat DHODH367[9]

Table 1: In vitro inhibitory activity of this compound against DHODH.

Cell Proliferation Inhibition

The inhibition of DHODH by this compound translates to potent anti-proliferative activity in a variety of cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
A-375Melanoma590[8]
A549Lung Carcinoma4100[8]
HCT 116Colon CancerVaries[5]
HT-29Colon CancerVaries[5]
MIA PaCa-2Pancreatic CancerVaries[5]
EV71 (in RD cells)Enterovirus 7182.40[2]
EV70Enterovirus 7029.26[2]
CVB3Coxsackievirus B335.14[2]

Table 2: Anti-proliferative IC50 values of this compound in various cell lines.

Effect on Intracellular Nucleotide Pools

Treatment with this compound leads to a significant and rapid depletion of intracellular pyrimidine nucleotide pools.

Cell LineTreatmentTime (hours)UTP ReductionCTP ReductionReference
HEK-293T-hACE21 µM this compound433%16%[3]
HEK-293T-hACE21 µM this compound883%77%[3]
A549/ACE21 µM this compound433%16%[3]
A549/ACE21 µM this compound883%77%[3]

Table 3: Effect of this compound on intracellular UTP and CTP levels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Dihydroorotate Dehydrogenase (DHODH) Enzyme Inhibition Assay

This assay measures the enzymatic activity of DHODH by monitoring the reduction of a chromogenic indicator, 2,6-dichloroindophenol (DCIP).

Materials:

  • Recombinant human DHODH

  • This compound

  • Dihydroorotate (DHO)

  • Decylubiquinone

  • 2,6-dichloroindophenol (DCIP)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a solution of recombinant human DHODH in assay buffer.

  • Add 0.02 µg of DHODH to each well of a 96-well plate.

  • Add varying concentrations of this compound to the wells.

  • Initiate the reaction by adding a substrate mixture containing 2 mM DHO, 0.2 mM decylubiquinone, and 0.12 mM DCIP in assay buffer.

  • Immediately measure the absorbance at 600 nm and continue to monitor the decrease in absorbance over time, which corresponds to the reduction of DCIP.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.[10]

DHODH_Assay_Workflow start Start prep_enzyme Prepare DHODH in Assay Buffer start->prep_enzyme add_enzyme Add DHODH to 96-well plate prep_enzyme->add_enzyme add_this compound Add varying concentrations of this compound add_enzyme->add_this compound add_substrate Add Substrate Mix (DHO, Decylubiquinone, DCIP) add_this compound->add_substrate measure_abs Measure Absorbance at 600 nm over time add_substrate->measure_abs calculate Calculate % Inhibition and IC50 measure_abs->calculate end End calculate->end

Figure 2: Workflow for the DHODH enzyme inhibition assay.
Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • This compound

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[11][12]

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat with serial dilutions of this compound seed_cells->treat_cells incubate_cells Incubate for 48-72 hours treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate analyze_data Calculate % viability and IC50 read_plate->analyze_data end End analyze_data->end

Figure 3: Workflow for the MTT cell proliferation assay.
Intracellular Nucleotide Pool Analysis by HPLC

This method allows for the separation and quantification of intracellular nucleotides, providing a direct measure of this compound's effect on pyrimidine metabolism.

Materials:

  • Cultured cells

  • This compound

  • Cold methanol

  • Internal standard (e.g., N,N-di-methylphenylalanine)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

  • Mobile phase buffers

Procedure:

  • Culture cells to the desired confluency and treat with this compound for the specified time.

  • Rapidly harvest the cells and quench metabolic activity by washing with ice-cold PBS.

  • Extract the metabolites by adding cold 80% methanol containing an internal standard.

  • Homogenize the cell suspension and centrifuge to pellet cellular debris.

  • Collect the supernatant containing the nucleotide extracts.

  • Analyze the extracts using an HPLC system equipped with a C18 reverse-phase column.

  • Separate the nucleotides using a gradient of an appropriate mobile phase.

  • Detect the nucleotides by UV absorbance at 254 nm.

  • Quantify the nucleotide peaks by comparing their area to a standard curve of known nucleotide concentrations.[11][13]

HPLC_Workflow start Start cell_culture Culture and treat cells with this compound start->cell_culture harvest_cells Harvest and wash cells with cold PBS cell_culture->harvest_cells extract_metabolites Extract nucleotides with cold methanol harvest_cells->extract_metabolites centrifuge Centrifuge to remove cell debris extract_metabolites->centrifuge collect_supernatant Collect supernatant centrifuge->collect_supernatant hplc_analysis Analyze by HPLC (C18 column, UV detection) collect_supernatant->hplc_analysis quantify Quantify nucleotide peaks hplc_analysis->quantify end End quantify->end

Figure 4: Workflow for intracellular nucleotide analysis by HPLC.

Conclusion

This compound is a well-characterized, potent inhibitor of DHODH that effectively disrupts de novo pyrimidine synthesis. Its mechanism of action, leading to the depletion of essential pyrimidine nucleotides and subsequent cell cycle arrest, is supported by robust quantitative data. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other DHODH inhibitors. For researchers and drug development professionals, this compound serves as a valuable tool compound for studying pyrimidine metabolism and as a potential therapeutic agent in various disease contexts.

References

A Technical Guide to the Cellular Pathways Affected by Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar (formerly DuP-785) is a potent, selective, and well-characterized inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1] Initially developed by DuPont Pharmaceuticals, its rights were later acquired by Bristol-Myers Squibb and subsequently by Clear Creek Bio.[1] this compound has been the subject of extensive investigation as an anticancer, immunosuppressive, and antiviral agent due to its fundamental role in modulating cellular proliferation.[1][2][3] This guide provides an in-depth examination of this compound's mechanism of action, the primary and secondary cellular pathways it affects, and the experimental methodologies used to investigate its biological activity.

Core Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

The primary molecular target of this compound is Dihydroorotate Dehydrogenase (DHODH), a flavin-dependent mitochondrial enzyme. DHODH catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate to orotate, using coenzyme Q as an electron acceptor.[2][4][5][6] This pathway is crucial for producing the pyrimidine nucleotides—uridine triphosphate (UTP) and cytidine triphosphate (CTP)—which are essential building blocks for DNA and RNA synthesis.[7]

By inhibiting DHODH, this compound effectively halts the de novo production of pyrimidines, leading to a rapid depletion of the intracellular UTP and CTP pools.[5][7] This pyrimidine starvation is the principal mechanism through which this compound exerts its cytostatic and, under certain conditions, cytotoxic effects.[6] The action of this compound is specific to this pathway, as its effects can be rescued by supplementing cells with exogenous uridine, which can be converted to UMP via the alternative pyrimidine salvage pathway.[4][8][9]

Brequinar_Mechanism cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH (Mitochondrial Inner Membrane) Dihydroorotate->DHODH Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis CTP->DNA_RNA DHODH->Orotate This compound This compound This compound->Inhibition

This compound's inhibition of the DHODH enzyme.

Cellular Pathways and Downstream Consequences

The depletion of pyrimidine pools triggers a cascade of effects on multiple interconnected cellular pathways that govern cell growth, division, and survival.

Cell Cycle Arrest

A primary consequence of pyrimidine starvation is the inability to sustain DNA and RNA synthesis, which is essential for cell division. This leads to a halt in cellular proliferation, characterized by a robust cell cycle arrest in the S-phase, where DNA replication occurs.[4][5][6][10] This effect is primarily cytostatic, meaning it stops cell growth without immediately causing cell death, as cells can often remain viable by utilizing the pyrimidine salvage pathway if external nucleosides are available.[6]

Modulation of Oncogenic Signaling

This compound significantly impacts key signaling pathways that are often dysregulated in cancer:

  • MYC Pathway: One of the most critical findings is that DHODH inhibition by this compound leads to the downregulation of the MYC family of oncoproteins (c-Myc and MYCN) and their downstream transcriptional targets.[10][11][12][13] Since MYC drives the expression of numerous genes involved in metabolism and proliferation, its suppression is a key component of this compound's anti-cancer activity.

  • p53 and p21 Pathways: The disruption of nucleotide synthesis and subsequent impairment of ribosomal RNA (rRNA) transcription can induce nucleolar stress.[9] This stress response leads to the stabilization and activation of the tumor suppressor protein p53.[9] Furthermore, the downregulation of MYC relieves its transcriptional repression of the cyclin-dependent kinase inhibitor p21, leading to p21 upregulation, which reinforces the cell cycle arrest.[10][12][14]

  • mTOR Pathway: Evidence suggests this compound treatment can suppress the mTORC1 signaling pathway, a central regulator of cell growth and metabolism.[11] In combination with other agents like cisplatin, this effect is significantly enhanced.[15]

Induction of Apoptosis and Programmed Cell Death

While this compound's standalone effect is often cytostatic, it can potently sensitize cancer cells to programmed cell death, including apoptosis and ferroptosis.

  • Apoptosis: this compound treatment has been shown to dramatically increase the sensitivity of cancer cells to apoptosis induced by agents like TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand).[16] This sensitization is associated with the downregulation of anti-apoptotic proteins like c-FLIP and the induction of mitochondrial depolarization.[16]

  • Ferroptosis: In combination with cisplatin, this compound has been shown to synergistically induce ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation.[15]

Downstream_Effects This compound This compound DHODH DHODH Inhibition This compound->DHODH Pyrimidine_Depletion Pyrimidine Pool (UTP, CTP) Depletion DHODH->Pyrimidine_Depletion DNA_RNA_Block Block in DNA/RNA Synthesis Pyrimidine_Depletion->DNA_RNA_Block Nucleolar_Stress Nucleolar Stress Pyrimidine_Depletion->Nucleolar_Stress MYC_Down MYC Downregulation Pyrimidine_Depletion->MYC_Down S_Phase_Arrest S-Phase Arrest DNA_RNA_Block->S_Phase_Arrest p53_Up p53 Stabilization Nucleolar_Stress->p53_Up p21_Up p21 Upregulation MYC_Down->p21_Up Apoptosis Apoptosis / Ferroptosis MYC_Down->Apoptosis p53_Up->p21_Up p53_Up->Apoptosis p21_Up->S_Phase_Arrest S_Phase_Arrest->Apoptosis

Downstream signaling consequences of DHODH inhibition.
Immunosuppressive Effects

This compound's antiproliferative action extends to immune cells. It effectively inhibits the activation and proliferation of lymphocytes, particularly T-cells.[17] This is achieved by blocking the production of Interleukin-2 (IL-2) and the expression of the high-affinity IL-2 receptor, both of which are critical for T-cell clonal expansion.[17] This mechanism underpins its potential use as an immunosuppressive agent.

Quantitative Data Presentation

The potency of this compound varies across different cell types and is typically measured by its half-maximal inhibitory concentration (IC50).

Table 1: IC50 Values of this compound in Various Cell Lines

Cell Line Cell Type IC50 Value Reference
HCT 116 Colon Cancer 0.027 µM [4]
HT-29 Colon Cancer 0.17 µM [4]
MIA PaCa-2 Pancreatic Cancer 0.38 µM [4]
D425 Medulloblastoma 4.3 nM [11]
D458 Medulloblastoma 15 nM [11]
RD (EV71) Rhabdomyosarcoma 82.40 nM [2]
HeLa Cervical Cancer 0.338 µM (48h) [15]
CaSki Cervical Cancer 0.747 µM (48h) [15]

| Human DHODH | Recombinant Enzyme | 5.2 nM |[18] |

Table 2: Effect of this compound on Cellular Nucleotide Pools Data shows the percentage reduction of pyrimidine nucleotide pools in A549/ACE2 cells after treatment.

Treatment (1 µM each) Time CTP Reduction (%) UTP Reduction (%) Reference
This compound 4h 16% 33% [7]
This compound 8h 77% 83% [7]
This compound + Dipyridamole 2h 34% 47% [7]

| this compound + Dipyridamole | 4h | 71% | 79% |[7] |

Key Experimental Protocols

Investigating the effects of this compound involves a range of standard and specialized molecular and cellular biology techniques.

DHODH Enzyme Activity Assay

This assay directly measures the inhibitory effect of this compound on the DHODH enzyme.

  • Principle: Recombinant human DHODH is used to catalyze the conversion of dihydroorotate to orotate. The reaction is coupled to the reduction of a chromogenic or fluorogenic substrate, allowing for spectrophotometric measurement of enzyme activity.

  • Methodology:

    • Recombinant human DHODH enzyme is incubated in a reaction buffer containing the substrate (dihydroorotate) and a quinone electron acceptor (e.g., Coenzyme Q).

    • The reaction is coupled to the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which changes color upon reduction.

    • Various concentrations of this compound are added to the reaction wells.

    • The rate of decrease in absorbance of the dye is measured over time using a plate reader.

    • IC50 values are calculated by plotting the enzyme activity against the inhibitor concentration.[8][19]

Cell Viability and Proliferation Assays

These assays assess the global effect of this compound on cell growth and survival.

  • Principle: Colorimetric (MTT, XTT) or luminescent (CellTiter-Glo) assays are used to quantify the number of viable cells in a culture based on metabolic activity or ATP content.

  • Methodology:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The culture medium is replaced with fresh medium containing a serial dilution of this compound. A vehicle control (e.g., DMSO) is also included.

    • Plates are incubated for a specified period (e.g., 48-72 hours).

    • For an MTT assay, the MTT reagent is added and incubated, allowing viable cells to convert it into formazan crystals. The crystals are then solubilized, and the absorbance is read.[7]

    • For a CellTiter-Glo assay, the reagent is added to lyse the cells and generate a luminescent signal proportional to the amount of ATP present.[6]

    • The results are used to generate dose-response curves and calculate IC50 values.

Analysis of Intracellular Nucleotide Pools

This method directly quantifies the primary biochemical effect of this compound.

  • Principle: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is used to separate and quantify intracellular nucleotides.

  • Methodology:

    • Cells are cultured and treated with this compound for various time points.

    • At each time point, the culture medium is rapidly removed, and cells are washed with cold saline.

    • Metabolites are extracted by lysing the cells with a cold solvent, typically a methanol/acetonitrile/water mixture or trichloroacetic acid.

    • The cell lysate is centrifuged to remove protein and cell debris.

    • The supernatant containing the metabolites is collected and analyzed by LC-MS/MS.

    • The concentrations of UTP, CTP, and other nucleotides are determined by comparing their signals to those of known standards.[7]

Cell Cycle Analysis by Flow Cytometry

This technique determines the proportion of cells in different phases of the cell cycle.

  • Principle: A DNA-binding fluorescent dye (e.g., Propidium Iodide, PI) is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA, allowing for differentiation between G0/G1, S, and G2/M phases.

  • Methodology:

    • Cells are treated with this compound for a set duration (e.g., 24 hours).

    • Cells are harvested, washed, and fixed, typically with cold 70% ethanol, which also permeabilizes the cell membrane.

    • The fixed cells are treated with RNase to prevent staining of double-stranded RNA.

    • Cells are stained with a PI solution.

    • The fluorescence intensity of individual cells is measured using a flow cytometer.

    • The resulting data is analyzed to generate a histogram showing the distribution of cells across the cell cycle phases.[17]

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Cancer Cell Line) Treatment 2. Treatment (this compound vs. Vehicle) Cell_Culture->Treatment Viability Cell Viability (MTT / ATP Assay) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Metabolomics Metabolite Extraction (for LC-MS/MS) Treatment->Metabolomics Protein_RNA Protein/RNA Extraction (for Western/Sequencing) Treatment->Protein_RNA IC50 IC50 Calculation Viability->IC50 Phase_Dist Cell Cycle Distribution Cell_Cycle->Phase_Dist NTP_Levels Quantify Nucleotide Pools Metabolomics->NTP_Levels Gene_Expression Pathway Analysis (e.g., MYC targets) Protein_RNA->Gene_Expression

A generalized experimental workflow.

Conclusion

This compound is a powerful chemical probe and potential therapeutic agent that functions by specifically inhibiting the de novo pyrimidine synthesis pathway. Its primary action—the depletion of cellular pyrimidine pools—initiates a cascade of downstream events, including a robust S-phase cell cycle arrest, modulation of critical oncogenic signaling pathways such as MYC and p53, and sensitization of cancer cells to programmed cell death. These well-defined mechanisms make this compound a valuable tool for cancer biology research and a candidate for combination therapies, particularly with agents that can overcome resistance mechanisms like the pyrimidine salvage pathway.[4][6]

References

Brequinar's Impact on Cell Proliferation and Growth: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is essential for the production of nucleotides required for DNA and RNA synthesis, which are fundamental processes for cell proliferation and growth.[3] By targeting DHODH, this compound effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[4] This technical guide provides an in-depth overview of this compound's mechanism of action, its quantitative effects on cell proliferation, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathway it modulates.

Core Mechanism of Action: Inhibition of Pyrimidine Synthesis

This compound exerts its primary effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate.[3] This reaction is a rate-limiting step in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (cytidine, thymidine). By blocking this crucial step, this compound leads to a depletion of the pyrimidine nucleotide pool necessary for DNA and RNA synthesis, thereby impeding cell proliferation.[4]

Signaling Pathway Diagram

Brequinar_Pathway Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Carbamoyl_Aspartate N-Carbamoyl-L-aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate DHODH DHODH (Dihydroorotate Dehydrogenase) Dihydroorotate->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP dUTP dUTP UDP->dUTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis (Cell Proliferation) UTP->DNA_RNA CTP->DNA_RNA dTMP dTMP dUTP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP dTTP->DNA_RNA DHODH->Orotate This compound This compound This compound->DHODH Inhibition

Caption: this compound inhibits DHODH, a key enzyme in the de novo pyrimidine synthesis pathway.

Quantitative Data on this compound's Effects

The inhibitory effects of this compound on cell proliferation and DHODH activity have been quantified across various cell lines and experimental conditions.

Table 1: this compound IC50 Values for Cell Proliferation
Cell LineCancer TypeIC50 ValueAssay Conditions
A-375Melanoma0.59 µM48 hours, MTT assay[1]
A549Lung Carcinoma4.1 µMNot specified[1]
HeLaCervical Cancer5.649 µM (24h), 0.338 µM (48h), 0.156 µM (72h)CCK-8 assay[5]
CaSkiCervical Cancer0.747 µM (48h), 0.228 µM (72h)CCK-8 assay[5]
HCT 116Colon CancerMost sensitive among tested cell linesMTT assay[4]
Various Neuroblastoma cell linesNeuroblastomaLow nanomolar rangeNot specified[6]
MOLT-4T-cell Leukemia0.7 µM72 hours[7]
HL-60Promyelocytic Leukemia4.4 nMNot specified[7]
Table 2: this compound IC50/EC50 Values for Other Biological Activities
Target/EffectValueCell Line/SystemAssay Conditions
Human DHODHIC50: 5.2 nM[1]Recombinant human DHODHIn vitro enzyme assay[7]
Human DHODHIC50: ~20 nM[1]In vitroNot specified
L1210 DHODHKi': 5-8 nML1210 cellsMixed inhibition kinetics[2]
Apoptosis InductionEC50: 214 nMU-937 (Histiocytic Lymphoma)3 days, Annexin-V-FITC staining[1]
Cell DifferentiationEC50: 262 nMU-937 (Histiocytic Lymphoma)3 days, flow cytometry[1]

Key Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Workflow Diagram:

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with various concentrations of this compound B->C D Incubate for a specified period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan crystal formation E->F G Add solubilization solution to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and IC50 values H->I

Caption: A generalized workflow for determining cell viability using the MTT assay.

Detailed Methodology:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[4]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the results and determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.

Detailed Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

DHODH Enzymatic Assay

This in vitro assay measures the enzymatic activity of DHODH and its inhibition by compounds like this compound.

Detailed Methodology:

  • Reagents:

    • Recombinant human DHODH enzyme.

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100).

    • Substrate: Dihydroorotate (DHO).

    • Electron acceptor: 2,6-dichlorophenolindophenol (DCPIP) or Coenzyme Q10.[7][10]

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer and the recombinant DHODH enzyme.

    • Add various concentrations of this compound or a vehicle control and pre-incubate for a specific time (e.g., 30 minutes) at room temperature.[7]

    • Initiate the reaction by adding the substrate (DHO) and the electron acceptor (e.g., DCPIP).

    • Monitor the reduction of DCPIP over time by measuring the decrease in absorbance at 600 nm using a microplate reader.[10]

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of this compound. Determine the IC50 value, which is the concentration of this compound that inhibits DHODH activity by 50%.

Conclusion

This compound is a well-characterized inhibitor of DHODH that effectively halts cell proliferation by depleting the pyrimidine nucleotide pool. Its potent activity has been demonstrated across a wide range of cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the effects of this compound and other DHODH inhibitors on cell growth, apoptosis, and enzyme activity. The provided quantitative data and pathway visualizations offer a comprehensive resource for professionals in the field of drug development and cancer research.

References

Brequinar's Immunosuppressive Properties: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines, this compound effectively curtails the proliferation of rapidly dividing cells, including activated lymphocytes. This mechanism of action confers upon this compound significant immunosuppressive properties, making it a subject of interest for the treatment of autoimmune diseases and the prevention of organ transplant rejection. This guide provides an in-depth technical overview of this compound's core immunosuppressive activities, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action: Inhibition of De Novo Pyrimidine Synthesis

This compound's primary molecular target is the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2][3] DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, specifically the oxidation of dihydroorotate to orotate.[3] This pathway is essential for the production of uridine and cytidine nucleotides (UTP and CTP), which are vital for the synthesis of DNA and RNA.

Activated lymphocytes, upon encountering an antigen, undergo rapid clonal expansion, a process that demands a substantial supply of nucleotides for DNA replication and protein synthesis. These cells rely heavily on the de novo pyrimidine synthesis pathway to meet this demand. By inhibiting DHODH, this compound effectively starves activated lymphocytes of the necessary pyrimidine building blocks, leading to a cell cycle arrest, primarily at the S-phase, and a subsequent halt in proliferation.[4]

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol cluster_Proliferation Cellular Proliferation Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UMPS DHODH->Orotate This compound This compound This compound->DHODH Inhibition UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Proliferation Lymphocyte Proliferation DNA_RNA->Proliferation

Figure 1: this compound's Mechanism of Action.

Quantitative Data

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The inhibitory potency of this compound against DHODH has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for the human enzyme.

Enzyme SourceIC50 (nM)Reference
Human DHODH2.1[5]
Human DHODH/ΔTM4.5[1]
Inhibition of Cell Proliferation

This compound's inhibition of DHODH translates to a potent anti-proliferative effect on various cell types, particularly cancer cell lines that are highly dependent on de novo pyrimidine synthesis.

Cell LineAssay TypeIC50 (µM)Reference
HCT 116MTT0.480 ± 0.14[3]
HCT 116CFA0.218 ± 0.24[3]
MIA PaCa-2MTT0.680 ± 0.25[3]
MIA PaCa-2CFA0.590 ± 0.36[3]
HT-29MTT>25[3]
HT-29CFA>25[3]
HL-60Cell Growth0.0044[1]

MTT: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide assay; CFA: Colony Formation Assay

Effects on Lymphocyte Proliferation and Cytokine Production

This compound demonstrates a significant inhibitory effect on the proliferation of T-lymphocytes. While quantitative data on the inhibition of specific cytokine production is less consistently reported in absolute concentrations, the overall trend indicates a reduction in key pro-inflammatory cytokines.

Cell TypeStimulantThis compound ConcentrationEffectReference
Human PBMCPHA1 µMInhibition of proliferation[6]
Murine Spleen CellsCon A (5 µg/mL)0.001-10 µg/mLDose-dependent inhibition of proliferation
T-ALL cell lines-1 µMS-phase cell cycle arrest[4]
Activated CD3+ T cellsαCD3/CD2850 nM37% reduction in proliferation[7]
Activated CD3+ T cellsαCD3/CD28100 nM84% reduction in proliferation[7]
Activated CD3+ T cellsαCD3/CD28200 nM95% reduction in proliferation[7]
Activated CD3+ T cellsαCD3/CD28500 nM95% reduction in proliferation[7]

Detailed Experimental Protocols

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes by quantifying the incorporation of a radioactive DNA precursor, [³H]-thymidine, into newly synthesized DNA.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics

  • Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL or Concanavalin A (Con A) at 2.5 µg/mL)

  • This compound stock solution (dissolved in DMSO)

  • [³H]-Thymidine (1 µCi/well)

  • 96-well flat-bottom culture plates

  • Cell harvester

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Isolate PBMCs or splenocytes using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with RPMI-1640 medium.

  • Resuspend the cells to a final concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

  • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium and add 50 µL to the appropriate wells. Include a vehicle control (DMSO).

  • Add 50 µL of the mitogen solution to stimulate the cells. For unstimulated controls, add 50 µL of medium.

  • Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.

  • Eighteen hours before harvesting, add 1 µCi of [³H]-thymidine to each well.

  • Harvest the cells onto glass fiber filters using a cell harvester.

  • Wash the filters with distilled water to remove unincorporated [³H]-thymidine.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.

cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_assay [3H]-Thymidine Incorporation & Measurement isolate Isolate Lymphocytes wash Wash Cells isolate->wash resuspend Resuspend Cells wash->resuspend plate Plate Cells resuspend->plate add_this compound Add this compound plate->add_this compound add_mitogen Add Mitogen add_this compound->add_mitogen incubate Incubate (72h) add_mitogen->incubate add_thymidine Pulse with [3H]-Thymidine (18h) incubate->add_thymidine harvest Harvest Cells add_thymidine->harvest measure Measure Radioactivity harvest->measure

Figure 2: Lymphocyte Proliferation Assay Workflow.
Cytokine Production Assay (ELISA for IL-2)

This protocol describes the measurement of Interleukin-2 (IL-2) in the supernatant of lymphocyte cultures using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Lymphocyte culture supernatants (from the proliferation assay or a separate culture)

  • Human IL-2 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Block the plate with assay diluent for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of standards and culture supernatants to the appropriate wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of the biotinylated detection antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Wash the plate five times with wash buffer.

  • Add 100 µL of TMB substrate to each well.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Stop the reaction by adding 50 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the concentration of IL-2 in the samples based on the standard curve.

cluster_plate_prep Plate Preparation cluster_sample_incubation Sample & Antibody Incubation cluster_detection Detection coat Coat with Capture Ab wash1 Wash coat->wash1 block Block wash1->block wash2 Wash block->wash2 add_sample Add Supernatant wash2->add_sample incubate1 Incubate add_sample->incubate1 wash3 Wash incubate1->wash3 add_detection Add Detection Ab wash3->add_detection incubate2 Incubate add_detection->incubate2 wash4 Wash incubate2->wash4 add_hrp Add Streptavidin-HRP wash4->add_hrp incubate3 Incubate add_hrp->incubate3 wash5 Wash incubate3->wash5 add_tmb Add TMB Substrate wash5->add_tmb incubate4 Incubate add_tmb->incubate4 stop Add Stop Solution incubate4->stop read Read Absorbance stop->read

Figure 3: IL-2 ELISA Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution of lymphocytes by flow cytometry.

Materials:

  • Lymphocytes treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Harvest lymphocytes (approximately 1 x 10⁶ cells) from culture.

  • Wash the cells with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes (or store at -20°C).

  • Centrifuge the fixed cells and discard the ethanol.

  • Wash the cells once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the cells on a flow cytometer, acquiring data for at least 10,000 events.

  • Use appropriate software to model the cell cycle distribution (G0/G1, S, and G2/M phases).

cluster_prep Cell Preparation & Fixation cluster_staining Staining cluster_analysis Flow Cytometry Analysis harvest Harvest Cells wash1 Wash with PBS harvest->wash1 fix Fix with Ethanol wash1->fix wash2 Wash with PBS fix->wash2 stain Stain with PI/RNase A wash2->stain incubate Incubate (30 min) stain->incubate acquire Acquire Data incubate->acquire analyze Analyze Cell Cycle acquire->analyze

Figure 4: Cell Cycle Analysis Workflow.

Conclusion

This compound's potent inhibition of DHODH and subsequent disruption of de novo pyrimidine synthesis provide a clear and compelling mechanism for its immunosuppressive effects. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in immune-mediated diseases. The provided visualizations of the core signaling pathway and experimental workflows serve as a quick reference for understanding the fundamental principles behind this compound's action and its evaluation. Further research into the nuanced effects of this compound on different immune cell subsets and its potential for combination therapies will be crucial in defining its clinical utility.

References

The Scientific Odyssey of Brequinar (DUP-785): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the History, Mechanism, and Development of a Potent Dihydroorotate Dehydrogenase Inhibitor

Abstract

Brequinar (DUP-785), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has traversed a complex developmental path, from its initial promise as an anticancer and immunosuppressive agent to its renewed investigation for viral infections and specific hematological malignancies. This technical guide provides a comprehensive overview of this compound's history, its molecular mechanism of action, a summary of key preclinical and clinical findings, and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's scientific journey and its place in modern pharmacology.

Introduction: A Storied History

This compound was first synthesized by DuPont Pharmaceuticals in the 1980s.[1][2] The rights to the compound were later acquired by Bristol-Myers Squibb in 2001, and subsequently by Clear Creek Bio in 2017.[1][2] Initially investigated as an immunosuppressant for organ transplant rejection and as a broad-spectrum anticancer drug, this compound's development was hampered by a narrow therapeutic window and significant side effects at effective doses.[1][2] Despite these early setbacks, its potent mechanism of action has led to continued research, with recent studies exploring its utility in combination therapies for some cancers, as an antiviral agent, and for the treatment of acute myeloid leukemia (AML).[1][3][4][5]

Mechanism of Action: Targeting Pyrimidine Synthesis

This compound's primary pharmacological effect is the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway.[3][6][7] This inhibition blocks the synthesis of pyrimidine-based nucleotides, which are essential for DNA and RNA synthesis, and consequently inhibits cell growth and proliferation.[1][6]

This compound exhibits mixed-inhibition kinetics with respect to both the substrate, dihydroorotate, and the cofactor, ubiquinone.[1][8] It binds to a unique site on the mammalian DHODH enzyme, distinct from the binding sites of either the substrate or the cofactor.[1][8] This specificity contributes to its high potency.

The inhibition of DHODH leads to a depletion of intracellular pyrimidine pools, which in turn has several downstream effects, including:

  • Inhibition of T-cell proliferation: By depriving T-cells of the necessary nucleotides for clonal expansion, this compound exerts an immunosuppressive effect.[6]

  • Cell cycle arrest: The lack of pyrimidines leads to an S-phase stall in the cell cycle.[9]

  • Induction of apoptosis: In some cancer cell lines, prolonged pyrimidine depletion can trigger programmed cell death.[3]

The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the point of inhibition by this compound.

Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Pathway and this compound's Mechanism of Action cluster_downstream Downstream Effects of DHODH Inhibition Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH (Mitochondrial Inner Membrane) OMP OMP Orotate->OMP OPRT Decreased Pyrimidine Pool Decreased Pyrimidine Pool UMP UMP OMP->UMP ODC UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTDP dTDP dTMP->dTDP dTTP dTTP dTDP->dTTP This compound This compound This compound->Orotate Inhibition Inhibition of DNA/RNA Synthesis Inhibition of DNA/RNA Synthesis Decreased Pyrimidine Pool->Inhibition of DNA/RNA Synthesis Immunosuppression Immunosuppression Decreased Pyrimidine Pool->Immunosuppression Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) Inhibition of DNA/RNA Synthesis->Cell Cycle Arrest (S-Phase) Antiproliferative Effects Antiproliferative Effects Inhibition of DNA/RNA Synthesis->Antiproliferative Effects

Figure 1: this compound's inhibition of DHODH in pyrimidine synthesis.

Quantitative Pharmacological Data

The following tables summarize key quantitative data related to this compound's potency and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Enzyme SourceReference
IC505.2 nMHuman DHODH[10]
Ki'5-8 nML1210 DHODH[1][8]

Table 2: Pharmacokinetic Parameters of this compound in Cancer Patients

ParameterValueDosingReference
Alpha Half-life (t1/2α)0.1 - 0.7 h10 min IV infusion[11]
Beta Half-life (t1/2β)1.5 - 8.2 h10 min IV infusion[11]
Maximum Tolerated Dose (MTD) - Poor Risk210 mg/m²/day5 consecutive days, every 4 weeks[11]
Maximum Tolerated Dose (MTD) - Good Risk350 mg/m²/day5 consecutive days, every 4 weeks[11]

Preclinical Development

This compound has demonstrated significant antitumor activity in a variety of preclinical models.

Xenograft Studies
  • Head and Neck Squamous Cell Carcinoma (HNSCC): this compound showed statistically significant growth-delaying effects in 4 out of 5 HNSCC xenograft lines tested. In one particularly sensitive line, tumor growth was completely inhibited for 17 days.[12]

  • Glioblastoma: In a subcutaneous xenograft model using LN229 glioblastoma cells, daily intraperitoneal injections of this compound at 10 mg/kg significantly reduced tumor volume and weight.[4]

  • Small Cell Lung Cancer (SCLC): this compound demonstrated strong suppression of SCLC tumor growth in both patient-derived xenograft (PDX) models and an autochthonous mouse model.[5]

Table 3: Summary of Key Preclinical Xenograft Studies

Cancer TypeModelDosing RegimenKey FindingsReference
HNSCCNude mice with HNSCC xenografts50 mg/kg/day, i.p., 5 daysSignificant growth delay in 4/5 lines; complete inhibition in one line for 17 days.[12]
GlioblastomaSubcutaneous LN229 xenografts10 mg/kg, i.p., dailyReduced tumor volume and weight.[4]
SCLCPDX and autochthonous modelsNot specifiedStrong suppression of tumor growth.[5]
Immunosuppressive Effects

In vitro studies have shown that this compound inhibits mitogen-stimulated activation of peripheral blood mononuclear cells (PBMCs) in a dose-dependent manner, starting at concentrations of 10-6 M.[6] Its immunosuppressive effects are complex, involving the inhibition of interleukin-2 (IL-2) production and the expression of the IL-2 receptor, ultimately leading to the prevention of T-cell progression from the G0/G1 to the S and G2+M phases of the cell cycle.[6]

Clinical Development

This compound has undergone several clinical trials, primarily in oncology.

Solid Tumors

Phase I and II clinical trials of this compound in patients with various solid tumors, including melanoma and colorectal cancer, were largely unsuccessful.[3][7][9] While the drug demonstrated on-target inhibition of DHODH, it failed to produce significant objective responses.[7][13] The primary dose-limiting toxicity was myelosuppression, particularly thrombocytopenia.[11] The lack of efficacy in solid tumors is thought to be due, in part, to the ability of tumor cells to utilize pyrimidine salvage pathways to circumvent the effects of DHODH inhibition.[3][9]

Table 4: Summary of Early Phase Clinical Trials in Solid Tumors

PhaseCancer Type(s)Key Outcome(s)Dose-Limiting ToxicityReference(s)
IVarious advanced cancersNo objective responses, one minor response.Myelosuppression (thrombocytopenia).[11]
IIMetastatic colorectal cancerInactive.Not specified.[7]
IIAdvanced melanomaNo objective responses.Moderate toxicity.[9]
Recent and Ongoing Trials

More recently, the focus of this compound's clinical development has shifted. It is currently being investigated in a Phase 1b/2a trial for relapsed/refractory acute myeloid leukemia (AML). Additionally, its potent antiviral properties have led to its evaluation as a potential treatment for COVID-19.[1][2]

Experimental Protocols

DHODH Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of this compound against DHODH, based on methods described in the literature.[1]

DHODH_Assay_Workflow Experimental Workflow for DHODH Inhibition Assay cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement and Analysis Enzyme_Source Isolate mitochondria from L1210 cells Solubilization Solubilize DHODH using Lubrol PX Enzyme_Source->Solubilization Incubation Pre-incubate solubilized enzyme with this compound (or vehicle) for 30 min Solubilization->Incubation Reaction_Mixture Prepare reaction mixture: - Buffer (e.g., HEPES) - Dithiothreitol - Glycerol Reaction_Mixture->Incubation Initiation Initiate reaction by adding: - [14C]dihydroorotate - Ubiquinone Q6 Time_Course Monitor formation of [14C]orotate over time (e.g., 8 min) Initiation->Time_Course Quantification Quantify [14C]orotate using DE81 filter paper and liquid scintillation counting Time_Course->Quantification Data_Analysis Analyze data using non-linear least squares fitting to determine inhibition kinetics (e.g., Ki') Quantification->Data_Analysis

Figure 2: Generalized workflow for a DHODH inhibition assay.

Materials:

  • L1210 murine leukemia cells (or other source of mammalian DHODH)

  • Lubrol PX (or other suitable detergent for solubilization)

  • Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 2 mM dithiothreitol and 20% glycerol)

  • This compound sodium

  • [14C]dihydroorotate

  • Ubiquinone Q6

  • DE81 filter paper

  • Scintillation fluid and counter

Procedure:

  • Enzyme Preparation: Isolate mitochondria from L1210 cells by differential centrifugation. Solubilize the DHODH from the mitochondrial fraction using a detergent such as Lubrol PX.

  • Reaction Setup: In a reaction tube, combine the solubilized DHODH preparation with the reaction buffer. Add varying concentrations of this compound (or vehicle control). Pre-incubate the mixture for 30 minutes at room temperature to allow for inhibitor binding.[1]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrates, [14C]dihydroorotate and ubiquinone Q6.

  • Time Course and Quantification: At specific time points (e.g., every 2 minutes for a total of 8 minutes), remove aliquots of the reaction mixture and spot them onto DE81 filter paper to stop the reaction.[1] Wash the filter papers to remove unreacted substrate and quantify the amount of product ([14C]orotate) formed using liquid scintillation counting.

  • Data Analysis: Determine the initial reaction velocities from the time course data. Fit the velocity data to various enzyme inhibition models (e.g., competitive, uncompetitive, mixed) using non-linear least squares regression to determine the type of inhibition and the inhibition constant (Ki').[1]

Conclusion

This compound (DUP-785) is a well-characterized, potent inhibitor of DHODH with a rich and ongoing history of scientific investigation. While its initial development as a monotherapy for solid tumors was unsuccessful, a deeper understanding of its mechanism of action and the role of pyrimidine salvage pathways has opened new avenues for its potential therapeutic application. The continued exploration of this compound in hematological malignancies, as an antiviral, and in combination with other agents underscores its enduring importance as a pharmacological tool and a potential therapeutic agent. This technical guide provides a solid foundation for researchers and clinicians interested in the past, present, and future of this intriguing molecule.

References

Brequinar's Function in Blocking Pyrimidine Nucleotide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH). We will explore its core mechanism of action, the downstream cellular consequences of pyrimidine pool depletion, relevant quantitative data, and detailed experimental protocols for studying its effects.

Introduction to this compound

This compound (DuP-785), chemically known as 6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid, is a synthetic quinolinecarboxylic acid analogue.[1] It was originally developed by DuPont Pharmaceuticals and has been investigated for its antineoplastic, immunosuppressive, and antiviral properties.[1][2] The primary molecular target of this compound is the enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine nucleotide synthesis pathway.[2][3] By inhibiting this enzyme, this compound effectively halts the production of essential pyrimidine building blocks required for DNA and RNA synthesis, thereby impeding cell growth and proliferation.[2][4]

Core Mechanism of Action: Inhibition of DHODH

To understand this compound's function, it is essential to first understand the pathway it targets.

The De Novo Pyrimidine Biosynthesis Pathway

Cells can produce pyrimidine nucleotides through two main routes: the de novo pathway and the salvage pathway. The de novo pathway synthesizes pyrimidines from simple precursor molecules like amino acids and carbon dioxide. Dihydroorotate dehydrogenase (DHODH) is the fourth and rate-limiting enzyme in this pathway.[4][5] Located on the inner mitochondrial membrane, DHODH catalyzes the oxidation of dihydroorotate to orotate, a committed step in the synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides (UTP, CTP, TTP).[4][6]

This compound's Interaction with DHODH

This compound is a highly potent and selective inhibitor of mammalian DHODH.[2][3] It does not inhibit DHODH from non-mammalian sources such as yeast or bacteria.[3][5] Kinetic studies have revealed that this compound exhibits mixed-type inhibition with respect to both the substrate (dihydroorotate) and the cofactor (ubiquinone).[3][5] This suggests that this compound binds to a unique site on the DHODH enzyme, distinct from the binding sites for either the substrate or the cofactor.[3][5] This potent inhibition leads to a rapid and sustained depletion of the intracellular pyrimidine pool, which is the foundation for its therapeutic effects.[7]

Precursors Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Precursors->Dihydroorotate 3 Steps Orotate Orotate Dihydroorotate->Orotate UMP UMP (Uridine Monophosphate) Orotate->UMP UTP_CTP UTP, CTP, TTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA CPS2 CPS2, ATCase, DHOase DHODH DHODH UMPS UMPS Kinases Kinases This compound This compound This compound->DHODH Inhibits

De Novo Pyrimidine Synthesis Pathway and this compound's Target.

Cellular and Physiological Consequences of DHODH Inhibition

The blockade of DHODH by this compound triggers a cascade of downstream effects:

  • Pyrimidine Depletion and Substrate Accumulation: The most direct consequence is a dose-dependent depletion of pyrimidine nucleotides (UTP and CTP) and a corresponding accumulation of the DHODH substrate, dihydroorotate.[8]

  • Cell Cycle Arrest: Rapidly dividing cells, which have a high demand for nucleotides for DNA replication, are particularly sensitive to pyrimidine depletion. Inhibition of DHODH leads to a stall in cell cycle progression, primarily during the S-phase.[9][10]

  • Immunosuppression: Proliferating lymphocytes are highly dependent on the de novo pathway for pyrimidine synthesis. This compound's inhibition of this pathway leads to the suppression of T-cell proliferation and other immune functions.[7][11]

  • Antiviral Activity: Viruses are obligate intracellular parasites that hijack the host cell's metabolic machinery, including nucleotide synthesis, for their own replication. By depleting the pyrimidine pool, this compound exhibits broad-spectrum antiviral activity against a range of RNA and DNA viruses.[4][12]

  • Anticancer Effects: Cancer cells are characterized by rapid and uncontrolled proliferation, making them heavily reliant on de novo nucleotide synthesis. This compound has demonstrated potent anticancer properties in preclinical models of various cancers, including neuroblastoma and acute myeloid leukemia (AML).[6][13]

  • Upregulation of Antigen Presentation: Recent studies have shown that pyrimidine depletion caused by this compound leads to an upregulation of antigen presentation pathway (APP) genes and an increase in cell surface MHC class I expression on cancer cells.[8][14] This suggests a potential synergy with immune checkpoint blockade therapies.[15]

This compound This compound DHODH DHODH Inhibition This compound->DHODH Depletion Pyrimidine Nucleotide (UTP, CTP) Depletion DHODH->Depletion Accumulation Dihydroorotate Accumulation DHODH->Accumulation Proliferation Inhibition of Cell Proliferation Depletion->Proliferation MHC Increased MHC-I Expression Depletion->MHC Arrest S-Phase Cell Cycle Arrest Proliferation->Arrest Immunosuppression Immunosuppression (T-Cell Inhibition) Proliferation->Immunosuppression Antiviral Antiviral Activity Proliferation->Antiviral Anticancer Anticancer Activity Proliferation->Anticancer

Logical Flow of this compound's Downstream Cellular Effects.

Quantitative Data Summary

The potency of this compound has been quantified across various experimental systems. The following tables summarize key inhibitory and efficacy data.

Table 1: this compound Inhibitory Potency Against DHODH

TargetAssay TypeValueReference(s)
Human DHODHEnzyme InhibitionIC₅₀: 5.2 nM[16]
Human DHODHEnzyme InhibitionIC₅₀: ~20 nM[11][17]
L1210 DHODHEnzyme KineticsKᵢ': 5-8 nM[3][5]

IC₅₀: Half maximal inhibitory concentration; Kᵢ': Apparent inhibition constant

Table 2: this compound Antiviral Activity

VirusCell LineValueReference(s)
Enterovirus 71 (EV71)RD cellsIC₅₀: 82.40 nM[4]
Enterovirus 70 (EV70)Not SpecifiedIC₅₀: 29.26 nM[4]
Coxsackievirus B3 (CVB3)Not SpecifiedIC₅₀: 35.14 nM[4]
Yellow Fever VirusA549 cellsNot Specified[11]

IC₅₀: Half maximal inhibitory concentration in cell-based assays

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the activity of this compound.

Protocol 1: In Vitro DHODH Activity Assay (DCIP Colorimetric Method)

This assay measures DHODH activity by monitoring the reduction of the dye 2,6-dichloroindophenol (DCIP), which serves as an electron acceptor.[18]

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Coenzyme Q₁₀ (Decylubiquinone)

  • DCIP solution

  • Dihydroorotic acid (substrate)

  • This compound or other test inhibitors

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate by combining the assay buffer, 100 µM Coenzyme Q₁₀, and 200 µM DCIP.[18]

  • Add this compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Add the recombinant DHODH enzyme to all wells.

  • Pre-incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[18]

  • Initiate the reaction by adding 500 µM dihydroorotic acid to all wells.[18]

  • Immediately measure the absorbance at 650 nm with a microplate reader. Continue to take readings every minute for 10-20 minutes.[18]

  • Calculate the rate of reaction (decrease in absorbance over time). Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC₅₀ value.

A Prepare Reaction Mix (Buffer, CoQ10, DCIP) B Add this compound (or Vehicle Control) A->B C Add Recombinant DHODH Enzyme B->C D Pre-incubate at 25°C for 30 min C->D E Initiate with Substrate (Dihydroorotic Acid) D->E F Measure Absorbance (650 nm) Kinetically E->F G Calculate Reaction Rate & % Inhibition F->G H Determine IC50 Value G->H

Experimental Workflow for an In Vitro DHODH Assay.

Protocol 2: Cell Proliferation Assay (Trypan Blue Exclusion Method)

This method assesses the cytostatic or cytotoxic effects of this compound by counting viable cells.

Materials:

  • Cancer cell line of interest (e.g., HL-60, A549)

  • Complete cell culture medium

  • This compound stock solution

  • Trypan Blue solution (0.4%)

  • Hemocytometer or automated cell counter

Procedure:

  • Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound. Include a vehicle control. To confirm the on-target effect, a rescue condition can be included by co-administering an excess of uridine (e.g., 5-100 µM).[9][11]

  • Incubate the cells for a defined period (e.g., 48-72 hours).

  • Harvest the cells by trypsinization and resuspend them in a known volume of medium.

  • Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue solution.

  • Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[18]

  • Calculate the total number of viable cells per well for each condition. Plot cell viability versus this compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3: Measurement of Intracellular Pyrimidine Nucleotide Levels

This protocol outlines a general approach for quantifying changes in nucleotide pools following this compound treatment, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Cultured cells treated with this compound or vehicle

  • Ice-cold 5% mannitol solution

  • Ice-cold methanol

  • Cell scraper

  • Centrifuge

  • LC-MS system

Procedure:

  • Culture and treat approximately 5-10 million cells with this compound for the desired time (e.g., 24 hours).[18]

  • Rapidly wash the cells twice with ice-cold 5% mannitol solution to remove extracellular metabolites.[18]

  • Immediately add ice-cold methanol to the plate to quench metabolic activity and extract the nucleotides.[18]

  • Scrape the cells and collect the methanol extract.[18]

  • Centrifuge the extract to pellet cell debris and proteins.

  • Transfer the supernatant containing the metabolites to a new tube for analysis.

  • Analyze the samples using a suitable LC-MS method, such as capillary electrophoresis-time-of-flight mass spectrometry (CE-TOFMS), to separate and quantify individual nucleotide species (e.g., UTP, CTP, dihydroorotate).[18]

  • Normalize the results to the cell number or total protein content.

Resistance Mechanisms and Synergistic Strategies

A key mechanism of resistance to this compound is the cellular uptake of extracellular nucleosides via the pyrimidine salvage pathway.[6][9] This compensatory pathway allows cells to bypass the block in de novo synthesis. This understanding has led to the exploration of combination therapies. Studies have shown that this compound is synergistic with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole.[6][9][19] By blocking both the de novo and salvage pathways, this combination strategy can more effectively induce cancer cell death.[9]

Conclusion

This compound is a well-characterized, potent inhibitor of DHODH that effectively blocks the de novo synthesis of pyrimidines. This mechanism confers strong cytostatic, immunosuppressive, and antiviral properties by depleting the nucleotide pools essential for the proliferation of host cells and the replication of pathogens. While its clinical development for solid tumors has been challenging, potentially due to a narrow therapeutic window and rescue by high uridine levels in tumors, its potent activity continues to make it a valuable research tool and a candidate for combination therapies and for treating other conditions like viral infections and hematologic malignancies.[2][13][20] The strategy of combining this compound with nucleoside transport inhibitors or immune checkpoint blockades represents a promising avenue for future clinical investigation.[15][19]

References

Brequinar: A Technical Guide to its Antiviral Potential

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Brequinar (BRQ) is a potent, selective inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH), a critical component of the de novo pyrimidine biosynthesis pathway. By depleting the intracellular pool of pyrimidines, this compound effectively starves viruses of the necessary building blocks for replication, establishing it as a promising host-targeted, broad-spectrum antiviral agent. This document provides a comprehensive overview of this compound's mechanism of action, its spectrum of antiviral activity, detailed experimental protocols for its evaluation, and the key signaling pathways involved.

Introduction

The emergence of novel and re-emerging viral threats necessitates the development of broad-spectrum antiviral therapies. Host-targeted antivirals (HTAs) represent a promising strategy, as they are less susceptible to the development of viral resistance compared to direct-acting antivirals. This compound, originally developed as an immunosuppressive agent for organ transplant rejection, has garnered significant attention for its potent antiviral properties against a wide range of RNA viruses.[1][2] Its mechanism of action revolves around the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[1]

DHODH is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is essential for the production of uridine and cytidine, key components of RNA and DNA.[1][3] Many viruses, particularly RNA viruses, are heavily reliant on the host cell's nucleotide pool for their rapid replication.[4] By inhibiting DHODH, this compound effectively depletes the pyrimidine supply, thereby hindering viral genome synthesis.[1] This guide explores the technical details of this compound's antiviral potential for an audience of researchers and drug development professionals.

Mechanism of Action

This compound's primary antiviral activity stems from its potent inhibition of human DHODH.[5] This enzyme is located on the inner mitochondrial membrane and catalyzes the conversion of dihydroorotate to orotate, a crucial step in the de novo pyrimidine biosynthesis pathway.[1][3] this compound competitively binds to the ubiquinone-binding site of DHODH, disrupting its catalytic activity.[5][6]

The downstream effect of DHODH inhibition is a significant reduction in the intracellular pool of pyrimidine nucleotides (uridine and cytidine).[7] Since viruses are obligate intracellular parasites, they rely on the host cell's machinery and resources for replication. The depletion of pyrimidines creates an environment where the virus cannot efficiently synthesize its genetic material, leading to a halt in replication.[1] The antiviral effect of this compound can be reversed by the addition of exogenous uridine, confirming that its mechanism is dependent on the inhibition of the pyrimidine biosynthesis pathway.[1][5]

Beyond pyrimidine starvation, some studies suggest that DHODH inhibitors like this compound may also exert antiviral effects by modulating the host's innate immune response, including the induction of interferon-stimulated genes (ISGs).[3][8]

DHODH_Inhibition_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Inner Membrane cluster_cytosol2 Cytosol Glutamine Glutamine + Bicarbonate + Aspartate CPSII_ATCase_DHOase CAD Enzyme Complex (CPSII, ATCase, DHOase) Glutamine->CPSII_ATCase_DHOase Dihydroorotate_cyto Dihydroorotate CPSII_ATCase_DHOase->Dihydroorotate_cyto DHODH DHODH Dihydroorotate_cyto->DHODH Transport Orotate_mito Orotate DHODH->Orotate_mito UMPS UMPS Orotate_mito->UMPS Transport This compound This compound This compound->DHODH Inhibits UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidine_Pool Pyrimidine Nucleotide Pool (UTP, CTP) UMP->Pyrimidine_Pool Viral_Replication Viral RNA/DNA Synthesis Pyrimidine_Pool->Viral_Replication

This compound inhibits DHODH, blocking pyrimidine synthesis and viral replication.

In Vitro Antiviral Activity of this compound

This compound has demonstrated potent, broad-spectrum antiviral activity against a diverse range of RNA viruses in vitro.[5] The following tables summarize its efficacy, represented by the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and its cytotoxicity, represented by the 50% cytotoxic concentration (CC50). The Selectivity Index (SI), calculated as CC50/EC50, provides a measure of the therapeutic window.

Virus FamilyVirusCell LineEC50/IC50 (nM)CC50 (μM)Selectivity Index (SI)Reference(s)
PicornaviridaeEnterovirus 71 (EV71)RD82.40>10>121.36[1]
Enterovirus 70 (EV70)RD29.26>10>341.76[1]
Coxsackievirus B3 (CVB3)RD35.14>10>284.58[1]
FlaviviridaeDengue Virus (DENV)-17 - 61--[9]
Zika Virus (ZIKV)-17 - 61--[9]
CoronaviridaeSARS-CoV-2Vero E617178.610,505.88[10]
SARS-CoV-2 (Beta Variant)A549/ACE22670>10>3.75[7]
OrthomyxoviridaeInfluenza A Virus-2412.8711.91[5]
FiloviridaeEbola Virus----[5][10]

Note: EC50/IC50 values can vary depending on the cell line, viral strain, and assay conditions.

Key Experimental Protocols

Viral Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.

Methodology:

  • Cell Seeding: Seed host cells (e.g., Vero E6, A549) in 24- or 96-well plates and incubate until a confluent monolayer is formed.[11]

  • Infection: Infect the cell monolayers with the virus at a specific multiplicity of infection (MOI) for a defined adsorption period (e.g., 1-2 hours).[11][12]

  • Compound Treatment: Remove the viral inoculum and add fresh culture medium containing serial dilutions of this compound. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).[12]

  • Incubation: Incubate the plates for a period sufficient for multiple rounds of viral replication (e.g., 24-72 hours).[11]

  • Harvesting: Collect the cell culture supernatants, which contain the progeny virions. Subject the plates to freeze-thaw cycles to release intracellular virus particles.[12]

  • Titration: Determine the viral titer in the harvested supernatants using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.[13][14]

  • Data Analysis: Calculate the percent reduction in viral yield for each this compound concentration compared to the virus control. The EC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

Viral_Yield_Reduction_Workflow A 1. Seed Host Cells in Plate B 2. Infect Cells with Virus (MOI) A->B C 3. Add Serial Dilutions of this compound B->C D 4. Incubate (e.g., 48h) C->D E 5. Harvest Supernatant D->E F 6. Titrate Progeny Virus (Plaque Assay/TCID50) E->F G 7. Calculate % Inhibition and EC50 F->G

Workflow for the Viral Yield Reduction Assay.
Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compound on the viability and metabolic activity of the host cells to determine its cytotoxic potential.

Methodology:

  • Cell Seeding: Seed host cells in a 96-well plate at a density of 10^3 to 10^5 cells per well and incubate for 4-6 hours.[15]

  • Compound Treatment: Add fresh media containing serial dilutions of this compound to the wells. Include a "cell control" with no compound.[15]

  • Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 2-4 days).[15]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate in the dark for 2-4 hours.[15][16]

  • Formazan Solubilization: Viable, metabolically active cells will reduce the yellow MTT to a purple formazan product.[16] Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[16]

  • Absorbance Reading: Measure the absorbance of the solubilized formazan solution using a microplate reader at a specific wavelength (e.g., 570 nm).[16]

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control cells. The CC50 value is determined by plotting the percent viability against the log of the compound concentration.[16]

Cytotoxicity_Assay_Workflow A 1. Seed Host Cells in 96-well Plate B 2. Add Serial Dilutions of this compound A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent and Incubate C->D E 5. Solubilize Formazan Crystals (DMSO) D->E F 6. Read Absorbance on Plate Reader E->F G 7. Calculate % Viability and CC50 F->G

Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

This compound's potent inhibition of DHODH positions it as a compelling broad-spectrum antiviral candidate. Its host-targeted mechanism of action offers a high barrier to the development of viral resistance. The extensive in vitro data demonstrates its efficacy against a multitude of clinically relevant viruses, often at nanomolar concentrations with a favorable selectivity index.

However, a key consideration is the potential for the host cell's nucleotide salvage pathway to compensate for the de novo synthesis inhibition, potentially reducing this compound's in vivo efficacy.[7][17] Future research should focus on:

  • In vivo efficacy studies: Evaluating this compound's antiviral activity in relevant animal models of viral disease.

  • Combination therapies: Investigating synergistic effects when this compound is combined with inhibitors of the nucleotide salvage pathway or with direct-acting antivirals.[7][17]

  • Pharmacokinetics and Pharmacodynamics: Characterizing the drug's profile to optimize dosing regimens for sustained antiviral pressure.

References

Methodological & Application

Application Notes and Protocols for Brequinar in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), in in-vitro cell culture experiments. Detailed protocols for assessing cell viability, apoptosis, and cell cycle progression following this compound treatment are provided, along with key quantitative data and visualizations of the underlying biological pathways and experimental workflows.

Introduction

This compound is a selective and potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA.[1] This disruption of nucleotide metabolism leads to the inhibition of cell proliferation and can induce cell cycle arrest and apoptosis, making this compound a valuable tool for cancer research and drug development.[3][4][5] The effects of this compound can often be reversed by the addition of exogenous uridine, which replenishes the pyrimidine pool through the salvage pathway.[1]

Mechanism of Action

This compound exerts its biological effects by targeting DHODH, a key enzyme in the de novo synthesis of pyrimidines. This pathway is crucial for rapidly proliferating cells, such as cancer cells, which have a high demand for nucleotides.

cluster_0 De Novo Pyrimidine Synthesis Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA This compound This compound This compound->Orotate Inhibition

Figure 1: this compound's inhibition of the de novo pyrimidine synthesis pathway.

Data Presentation

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell LineCancer TypeIC50 (µM)Citation
A-375Melanoma0.59[6]
A549Lung Carcinoma4.1[6]
HCT-116Colon Cancer>30 (MTT), Colony formation blocked at 2.5 µM[7]
HeLaCervical Cancer0.338 (48h), 0.156 (72h)[8]
CaSkiCervical Cancer0.747 (48h), 0.228 (72h)[8]
HL-60Acute Promyelocytic Leukemia0.0044[9]
JurkatAcute T-cell Leukemia-[9]
WM266-4Melanoma-[9]
HT-1080Fibrosarcoma-[9]
A431Epidermoid Carcinoma-[9]
LNCaPProstate CancerSensitized to TRAIL[2]
MCF-7Breast CancerSensitized to TRAIL[2]
HT-29Colon CancerSensitized to TRAIL[2]

Note: IC50 values can vary depending on the assay conditions, cell density, and incubation time. It is recommended to perform a dose-response curve for your specific cell line and experimental setup.

Experimental Protocols

The following are detailed protocols for key experiments to assess the in-vitro effects of this compound.

Experimental Workflow Overview

Cell_Culture 1. Cell Culture (Seed cells in appropriate plates) Brequinar_Treatment 2. This compound Treatment (Incubate with desired concentrations) Cell_Culture->Brequinar_Treatment Endpoint_Assays 3. Endpoint Assays Brequinar_Treatment->Endpoint_Assays Viability Cell Viability (MTT Assay) Endpoint_Assays->Viability Apoptosis Apoptosis (Annexin V/PI Staining) Endpoint_Assays->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Endpoint_Assays->Cell_Cycle

Figure 2: General experimental workflow for in-vitro this compound studies.
Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[10][11]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][13]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[15][16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • PBS

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described previously.

  • Cell Harvesting: Collect cells by trypsinization.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[15]

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. This compound has been shown to cause an S-phase stall in the cell cycle.[3][17]

References

Application Notes and Protocols for Brequinar Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By blocking DHODH, this compound depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby inhibiting cell proliferation.[1][4] This mechanism has led to its investigation as an immunosuppressive, anti-cancer, and antiviral agent.[3][4] Proper preparation of this compound stock solutions is critical for obtaining accurate and reproducible results in preclinical research. These application notes provide detailed protocols for the preparation, storage, and handling of this compound in a laboratory setting.

Safety and Handling Precautions

This compound should be considered a hazardous substance.[1] It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause serious eye and skin irritation.[3][5]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.

  • Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[5]

  • Handling: Avoid generating dust. Wash hands thoroughly after handling.[1]

  • Disposal: Dispose of this compound waste according to institutional and local regulations for hazardous chemical waste.

  • SDS: Before use, researchers must review the complete Safety Data Sheet (SDS) for this compound.[1]

Data Presentation: Solubility and Storage

Proper solvent selection and storage are crucial for maintaining the integrity and activity of this compound. The following tables summarize the solubility and recommended storage conditions.

Table 1: this compound Solubility Data

SolventConcentration (mg/mL)Molar Concentration (mM)*Notes
DMSO 25 - 50 mg/mL[2]66.6 - 133.2 mMThe recommended solvent for high-concentration stock solutions. Use of fresh, anhydrous DMSO is advised as moisture can reduce solubility.[6] Ultrasonic treatment may be required for complete dissolution.[2][7]
Dimethylformamide (DMF) ~2 mg/mL[1]~5.3 mMPurge with an inert gas.[1]
Ethanol < 1 mg/mL[2][7]< 2.7 mMConsidered insoluble or sparingly soluble.[1][2][7]
1:1 DMSO:PBS (pH 7.2) ~0.5 mg/mL[1]~1.3 mMFor preparing aqueous working solutions, first dissolve this compound in DMSO, then dilute with the aqueous buffer.[1]
Water Insoluble[6]InsolubleThe sodium salt of this compound is water-soluble (up to 39.73 mg/mL).

*Molar concentrations calculated based on a molecular weight of 375.37 g/mol for this compound.

Table 2: Storage and Stability

FormStorage TemperatureStability PeriodNotes
Solid Powder -20°C[1][6]≥ 3 years[6]Store protected from light.
Stock Solution in DMSO -80°CUp to 1 year[2][6]Aliquot into single-use volumes to prevent repeated freeze-thaw cycles.[2][6]
Stock Solution in DMSO -20°C1 to 6 months[2][6]Shorter-term storage. Avoid freeze-thaw cycles.
Aqueous Working Solution 4°C≤ 24 hoursPrepare fresh and use immediately. Storing aqueous solutions for more than one day is not recommended.[1]

Experimental Protocols

  • This compound (crystalline solid)[1]

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2, or other desired aqueous buffer

  • Sterile microcentrifuge tubes or cryovials

  • Analytical balance

  • Vortex mixer

  • Sonicator (bath or probe)

  • Pipettes and sterile, filtered pipette tips

  • Appropriate PPE (lab coat, gloves, safety glasses)

This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as needed.

  • Calculate Required Mass:

    • The molecular weight of this compound is 375.37 g/mol .

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution, the required mass is calculated as follows:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mM x 1 mL x 375.37 g/mol = 3.75 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh 3.75 mg of this compound powder directly into the tube. Handle powder in a fume hood or ventilated enclosure.

  • Dissolution:

    • Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

    • Cap the tube securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • If the solid does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[2][7] Visually inspect the solution to ensure no particulates remain. A clear solution should be obtained.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile cryovials.

    • Store the aliquots at -80°C for long-term stability (up to 1 year).[2][6]

For cell-based assays, a high concentration of DMSO can be toxic. The stock solution must be diluted into an aqueous buffer or cell culture medium.

  • Determine Final Concentration: Decide the final working concentration of this compound and the final percentage of DMSO required for your experiment (typically ≤ 0.5%).

  • Dilution:

    • Thaw a single aliquot of the 10 mM this compound stock solution.

    • Perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.

    • Important: To avoid precipitation, add the DMSO stock solution directly to the aqueous buffer or cell culture medium and mix immediately and thoroughly.[1] Do not add the aqueous solution to the concentrated DMSO stock.

  • Use and Storage:

    • Use the freshly prepared aqueous working solution immediately.

    • It is not recommended to store aqueous solutions of this compound for more than one day.[1]

Visualizations

This compound targets the DHODH enzyme, a critical step in the de novo synthesis of pyrimidines.

Brequinar_MOA cluster_pathway De Novo Pyrimidine Synthesis Carbamoyl_Phosphate Carbamoyl Phosphate + Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate ... Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP → CTP, TTP Orotate->UMP ... This compound This compound This compound->Dihydroorotate Inhibits

Caption: this compound inhibits the DHODH enzyme.

The following diagram illustrates the key steps for preparing a this compound stock solution.

Brequinar_Workflow cluster_prep Stock Solution Preparation cluster_storage Storage Calculate 1. Calculate Mass (e.g., 3.75 mg for 1mL of 10mM) Weigh 2. Weigh this compound Powder Calculate->Weigh Add_Solvent 3. Add Anhydrous DMSO Weigh->Add_Solvent Dissolve 4. Vortex / Sonicate Add_Solvent->Dissolve Check 5. Ensure Complete Dissolution Dissolve->Check Aliquot 6. Aliquot into Vials Check->Aliquot Clear Solution Store 7. Store at -80°C Aliquot->Store

Caption: Workflow for this compound stock solution preparation.

References

Application of Brequinar in Viral Replication Assays: A Detailed Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for both cellular and viral RNA and DNA.[4][5] By targeting this host cell enzyme, this compound effectively depletes the intracellular pyrimidine pool, thereby inhibiting the replication of a broad spectrum of viruses that are dependent on these nucleotides for their propagation.[6][7][8] This host-targeting antiviral strategy presents a high barrier to the development of viral resistance.[1] This document provides detailed application notes and protocols for utilizing this compound in viral replication assays.

Mechanism of Action

This compound exerts its antiviral activity by inhibiting the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, which is the conversion of dihydroorotate to orotate by DHODH.[1][2] This inhibition leads to a reduction in the intracellular pool of pyrimidine nucleotides (uridine, cytidine, and thymidine), which are vital for viral nucleic acid synthesis.[6][9] The antiviral effect of this compound can be reversed by the addition of exogenous pyrimidines, such as uridine, confirming its mechanism of action.[4][7]

Quantitative Data Summary

The antiviral activity of this compound has been demonstrated against a wide range of viruses. The following table summarizes the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the resulting selectivity index (SI = CC50/EC50) for this compound against various viruses in different cell lines.

VirusCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)Reference
Enterovirus 71 (EV71) RD82.40>10>121.36[4]
Enterovirus 70 (EV70) RD29.26Not SpecifiedNot Specified[4]
Coxsackievirus B3 (CVB3) RD35.14Not SpecifiedNot Specified[4]
Dengue Virus (DENV) Not Specified17 - 61Not SpecifiedNot Specified[2]
Zika Virus (ZIKV) Not Specified17 - 61Not SpecifiedNot Specified[2]
SARS-CoV-2 Not SpecifiedNot Specified>25Not Specified[10]
African Swine Fever Virus (ASFV) PAMsNot Specified451.8Not Specified[11]
Respiratory Syncytial Virus (RSV-A) HEp-211.3Not SpecifiedNot Specified[12]
Respiratory Syncytial Virus (RSV-B) HEp-219.0Not SpecifiedNot Specified[12]

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the antiviral activity of this compound.

Cytotoxicity Assay

This protocol determines the concentration of this compound that is toxic to the host cells, which is essential for calculating the selectivity index. The Cell Counting Kit-8 (CCK-8) or MTT assays are commonly used.[4][10]

Materials:

  • Host cells (e.g., RD, A549, Vero)

  • 96-well cell culture plates

  • Complete growth medium

  • This compound stock solution (dissolved in DMSO)

  • CCK-8 or MTT reagent

  • Microplate reader

Protocol:

  • Seed host cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate overnight to allow for cell attachment.[4]

  • Prepare serial dilutions of this compound in complete growth medium, ranging from 0.001 µM to 100 µM.[4] Include a vehicle control (DMSO) at the highest concentration used for dilution.

  • Remove the medium from the cells and add 100 µL of the this compound dilutions or control medium to each well.

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.[4][13]

  • Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or add MTT reagent and incubate for 4 hours followed by the addition of solubilization solution.[10][11]

  • Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[11]

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the CC50 value using a dose-response curve.

Viral Yield Reduction Assay

This assay quantifies the reduction in the production of infectious virus particles in the presence of this compound.

Materials:

  • Host cells

  • 24-well or 48-well cell culture plates

  • Virus stock with a known titer

  • Complete growth medium

  • This compound stock solution

  • Materials for virus titration (e.g., plaque assay)

Protocol:

  • Seed host cells in a 24-well or 48-well plate and incubate overnight.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI), for example, an MOI of 0.5.[4]

  • After a 1-hour adsorption period, remove the virus inoculum and wash the cells with PBS.[4]

  • Add complete growth medium containing serial dilutions of this compound or a vehicle control.

  • Incubate the plate for 24-72 hours, depending on the virus replication cycle.[4][12]

  • Harvest the cell culture supernatant.

  • Determine the viral titer in the supernatant using a standard titration method, such as a plaque assay or TCID50 assay.

  • Calculate the EC50 value, which is the concentration of this compound that reduces the viral yield by 50%.

Plaque Reduction Assay

This assay is a classic method to determine the effect of an antiviral compound on the formation of viral plaques.

Materials:

  • Host cells

  • 6-well or 12-well cell culture plates

  • Virus stock

  • Complete growth medium

  • This compound stock solution

  • Agarose or methylcellulose overlay medium

  • Crystal violet staining solution

Protocol:

  • Seed host cells in 6-well plates to form a confluent monolayer.

  • Pre-treat the cells with different concentrations of this compound for 1 hour before infection.[4]

  • Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 30 PFU/well).[12]

  • After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with medium containing the corresponding this compound concentration and 0.3% methylcellulose or another gelling agent.[12]

  • Incubate the plates for several days until plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques and calculate the percentage of plaque reduction compared to the vehicle control.

  • Determine the EC50 value from the dose-response curve.

Time-of-Addition Assay

This assay helps to determine at which stage of the viral replication cycle this compound exerts its inhibitory effect.[14]

Materials:

  • Host cells

  • 24-well cell culture plates

  • Virus stock

  • This compound stock solution

Protocol:

  • Seed host cells in a 24-well plate and incubate overnight.

  • Synchronize the infection by incubating the cells with the virus at a high MOI (e.g., 2) at 4°C for 1 hour to allow for attachment but not entry.[14]

  • Wash the cells to remove unattached virus and add pre-warmed medium to initiate infection.

  • Add a fixed, effective concentration of this compound (e.g., 5 µM) at different time points post-infection (e.g., 0, 2, 4, 6, 8, 10, 20 hours).[14]

  • Harvest the supernatant at a late time point (e.g., 24 hours post-infection) and determine the viral titer.

  • By observing when the addition of this compound no longer has an effect on the viral yield, you can pinpoint the stage of replication that is inhibited. For this compound, the inhibition is expected at the stage of RNA synthesis.[14]

Uridine Reversal Assay

This experiment is crucial to confirm that the antiviral activity of this compound is due to the inhibition of the de novo pyrimidine biosynthesis pathway.[11]

Materials:

  • Host cells

  • 24-well cell culture plates

  • Virus stock

  • This compound stock solution

  • Uridine stock solution

Protocol:

  • Seed host cells in a 24-well plate and infect with the virus as in the viral yield reduction assay.

  • Treat the infected cells with an effective concentration of this compound (e.g., 100 µM for some systems) in the presence of increasing concentrations of uridine (e.g., 12.5, 25, 50 µM).[11]

  • Include controls with this compound alone, uridine alone, and a vehicle control.

  • After 24 hours, harvest the supernatant and quantify the viral yield.[11]

  • A rescue of viral replication in the presence of uridine confirms that this compound's antiviral effect is due to pyrimidine depletion.

Visualizations

Signaling Pathway of this compound's Action

Brequinar_Mechanism cluster_DeNovo De Novo Pyrimidine Biosynthesis cluster_Virus Viral Replication cluster_Salvage Salvage Pathway Glutamine Glutamine + Aspartate + Bicarbonate CAD CAD Enzyme (Steps 1-3) Glutamine->CAD DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH (Step 4) DHO->DHODH ORO Orotate (ORO) DHODH->ORO UMPS UMPS (Steps 5-6) ORO->UMPS UMP Uridine Monophosphate (UMP) UMPS->UMP Pyrimidines Pyrimidine Nucleotides (UTP, CTP) UMP->Pyrimidines Viral_RNA_Polymerase Viral RNA/DNA Polymerase Pyrimidines->Viral_RNA_Polymerase This compound This compound This compound->DHODH Viral_Genome Viral Genome Replication Viral_RNA_Polymerase->Viral_Genome Uridine_in Exogenous Uridine Uridine_out Uridine Uridine_in->Uridine_out UK Uridine Kinase Uridine_out->UK UMP_salvage UMP UK->UMP_salvage UMP_salvage->Pyrimidines

Caption: this compound inhibits DHODH, blocking de novo pyrimidine synthesis and viral replication.

Experimental Workflow for Antiviral Evaluation```dot

Antiviral_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Antiviral Antiviral Activity Assay cluster_Analysis Data Analysis C1 Seed Host Cells C2 Add this compound Serial Dilutions C1->C2 C3 Incubate 48-72h C2->C3 C4 Measure Cell Viability (CCK-8/MTT) C3->C4 C5 Calculate CC50 C4->C5 D1 Determine Selectivity Index (SI = CC50/EC50) C5->D1 A1 Seed Host Cells A2 Infect with Virus A1->A2 A3 Add this compound Serial Dilutions A2->A3 A4 Incubate 24-72h A3->A4 A5 Quantify Viral Yield/ Plaques A4->A5 A6 Calculate EC50 A5->A6 A6->D1

Caption: this compound inhibits the viral replication stage, specifically nucleic acid synthesis.

References

Application Notes and Protocols: Enhancing Therapeutic Efficacy through Synergistic Combinations with Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar (BQR), a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), is a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] While this compound demonstrated promise in preclinical models, it showed limited efficacy as a monotherapy in clinical trials for solid tumors.[3][4][5][6][7] Emerging research has illuminated a powerful strategy to unlock this compound's therapeutic potential: combination therapy. By co-administering this compound with agents that target complementary pathways, researchers can achieve synergistic effects, leading to enhanced anti-cancer activity and potentially overcoming mechanisms of resistance.

These application notes provide a comprehensive overview of synergistic combinations with this compound, detailing the underlying mechanisms, quantitative outcomes, and experimental protocols to guide further research and development in this promising area.

I. Rationale for this compound Combination Therapy

The primary mechanism of action for this compound is the inhibition of DHODH, which depletes the intracellular pool of pyrimidines essential for DNA and RNA synthesis, thereby halting cell proliferation.[1][2] However, cancer cells can often evade this blockade by utilizing the pyrimidine salvage pathway, which recycles extracellular nucleosides. Therefore, a key strategy for synergistic combinations is the simultaneous inhibition of both the de novo and salvage pathways.

II. Synergistic Combinations with this compound

A growing body of preclinical evidence supports the combination of this compound with various agents to achieve synergistic anti-tumor effects. The following table summarizes key findings from these studies.

Combination AgentCancer ModelKey Synergistic OutcomesReference(s)
Dipyridamole (ENT Inhibitor) Colon and Pancreatic Cancer Cell LinesSignificantly reduced cell viability compared to single-agent treatment. Dipyridamole blocks the equilibrative nucleoside transporter (ENT), preventing the uptake of extracellular nucleosides for the salvage pathway.[3][4][5][6][7]
Doxorubicin Melanoma Cells and Nude Mice Bearing Melanoma TumorsSynergistic and additive cell growth inhibition in vitro. In an in vivo model, the combination led to almost 90% tumor regression.[3]
5-Fluorouracil (5-FU) Murine Colon Tumor Models (Colon 26)More than additive anti-tumor effect in vivo. The synergy was dependent on the scheduling of the drugs and the uridine concentrations in the tumor microenvironment.[8]
Immune Checkpoint Inhibitors (e.g., anti-PD-1) Breast Cancer (Preclinical Models)This compound promotes the differentiation of myeloid-derived suppressor cells (MDSCs), which are immunosuppressive. This action enhances the efficacy of immune checkpoint blockade, leading to tumor regression.[9]
Cyclosporine and Rapamycin In Vitro Lymphocyte Proliferation Assays and In Vivo Cardiac Allograft ModelsThis compound displayed synergistic immunosuppressive effects with cyclosporine and rapamycin, suggesting potential applications in transplantation and autoimmune diseases.[10]
Silibinin In Vitro hDHODH Enzyme Inhibition AssayThe combination of silibinin and this compound resulted in a 9.33-fold dose reduction for this compound to achieve 99% inhibition of the hDHODH enzyme.[11]

III. Signaling Pathways and Mechanisms of Action

The synergistic interaction between this compound and Equilibrative Nucleoside Transporter (ENT) inhibitors, such as dipyridamole, is a well-characterized example of dual pathway inhibition. The following diagram illustrates this mechanism.

Brequinar_Synergy Mechanism of this compound and ENT Inhibitor Synergy cluster_cell Cancer Cell DeNovo De Novo Pyrimidine Synthesis DHODH Dihydroorotate Dehydrogenase (DHODH) DeNovo->DHODH Dihydroorotate -> Orotate Pyrimidines Pyrimidines (CTP, UTP) DHODH->Pyrimidines DNA_RNA DNA & RNA Synthesis Pyrimidines->DNA_RNA Salvage Pyrimidine Salvage Pathway Salvage->Pyrimidines ENT Equilibrative Nucleoside Transporter (ENT) Nucleosides_in Intracellular Nucleosides ENT->Nucleosides_in Nucleosides_in->Salvage This compound This compound This compound->DHODH Inhibits ENT_Inhibitor ENT Inhibitor (e.g., Dipyridamole) ENT_Inhibitor->ENT Inhibits Extracellular_Nucleosides Extracellular Nucleosides Extracellular_Nucleosides->ENT

This compound and ENT inhibitor synergistic mechanism.

IV. Experimental Protocols

The following are detailed protocols for key experiments to assess the synergistic effects of this compound in combination with other agents.

Protocol 1: In Vitro Cell Viability and Synergy Assessment

This protocol outlines the use of the MTT assay to determine cell viability and the subsequent analysis of synergy using the Chou-Talalay method.

A. Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Combination agent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

B. Experimental Workflow:

Cell_Viability_Workflow Workflow for In Vitro Synergy Assessment Start Start Cell_Seeding Seed cells in 96-well plates Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Drug_Addition Add serial dilutions of This compound, combination agent, and their combination Incubation_24h->Drug_Addition Incubation_72h Incubate for 72h Drug_Addition->Incubation_72h MTT_Addition Add MTT solution Incubation_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization solution Incubation_4h->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate cell viability and Combination Index (CI) Absorbance_Reading->Data_Analysis End End Data_Analysis->End

In vitro synergy assessment workflow.

C. Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Drug Preparation: Prepare stock solutions of this compound and the combination agent in a suitable solvent (e.g., DMSO). Create serial dilutions of each drug and their combination at a constant ratio.

  • Drug Treatment: Add the drug dilutions to the respective wells. Include wells with untreated cells (vehicle control) and cells treated with each drug alone.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 values for each drug alone and in combination.

    • Calculate the Combination Index (CI) using software like CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: In Vivo Tumor Xenograft Study

This protocol describes a general procedure for evaluating the synergistic anti-tumor efficacy of this compound in combination with another agent in a mouse xenograft model.

A. Materials:

  • Immunocompromised mice (e.g., NSG or nude mice)

  • Cancer cells for implantation

  • This compound

  • Combination agent

  • Vehicle solution

  • Calipers for tumor measurement

  • Animal balance

B. Step-by-Step Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into four groups: Vehicle control, this compound alone, combination agent alone, and this compound + combination agent.

  • Drug Administration: Administer the drugs and vehicle according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²) / 2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the mice and excise the tumors for further analysis.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the differences between groups.

V. Logical Framework for Combination Strategy

The decision to combine this compound with another agent should be based on a sound biological rationale. The following diagram illustrates the logical relationship for selecting a combination partner.

Logical_Framework Logical Framework for this compound Combination Therapy This compound This compound DHODH_Inhibition Inhibition of DHODH This compound->DHODH_Inhibition DeNovo_Block Blockade of De Novo Pyrimidine Synthesis DHODH_Inhibition->DeNovo_Block Cell_Cycle_Arrest Cell Cycle Arrest and Apoptosis DeNovo_Block->Cell_Cycle_Arrest Resistance Potential Resistance Mechanism: Pyrimidine Salvage Pathway DeNovo_Block->Resistance Synergy Synergistic Anti-Cancer Effect DeNovo_Block->Synergy Combination_Strategy Combination Strategy: Target Resistance Pathway Resistance->Combination_Strategy Partner_Agent Partner Agent (e.g., ENT Inhibitor) Combination_Strategy->Partner_Agent Salvage_Block Blockade of Pyrimidine Salvage Pathway Partner_Agent->Salvage_Block Salvage_Block->Synergy

Rationale for combining this compound with a salvage pathway inhibitor.

VI. Conclusion

The strategy of combining this compound with other therapeutic agents represents a promising approach to enhance its anti-cancer efficacy. By targeting complementary pathways, such as the pyrimidine salvage pathway or immune evasion mechanisms, researchers can achieve synergistic effects that are greater than the sum of the individual agents. The protocols and data presented in these application notes provide a framework for the continued investigation and development of novel this compound-based combination therapies. Careful consideration of the underlying biological rationale and rigorous preclinical testing are essential for translating these promising strategies into effective clinical treatments.

References

Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-proliferative effects of Brequinar, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).[1] this compound exerts its activity by blocking the de novo synthesis of pyrimidine nucleotides, which are essential for cell growth and proliferation.[1]

Mechanism of Action

This compound targets and inhibits the enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential building blocks for DNA and RNA. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to a halt in DNA replication and RNA synthesis, which in turn arrests cell proliferation, often in the S-phase of the cell cycle.[4][5][6]

Signaling Pathway Diagram

Brequinar_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Biosynthesis Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate N-Carbamoylaspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Proliferation Cell Proliferation DNA_RNA->Proliferation This compound This compound This compound->Dihydroorotate Inhibition

Caption: Mechanism of action of this compound in the de novo pyrimidine synthesis pathway.

Quantitative Data Summary

The anti-proliferative activity of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell proliferation by 50%. The IC50 values can vary depending on the cell line and the assay conditions.

Cell Line Assay Type IC50 Value Reference
Human DHODH (in vitro)Enzyme Assay5.2 nM[7]
Human DHODH (in vitro)Enzyme Assay10 nM[8]
Rat DHODH (in vitro)Enzyme Assay367 nM[8]
EV71 (Enterovirus 71)Antiviral Assay82.40 nM[2][9]
EV70 (Enterovirus 70)Antiviral Assay29.26 nM[2][9]
CVB3 (Coxsackievirus B3)Antiviral Assay35.14 nM[2][9]
MDA-MB-231Cell Viability (24h)0.31 µM[7]
MDA-MB-468Cell Viability (24h)0.082 µM[7]
HL-60Cell Growth (72h)4.4 nM[10]
HCT-116MTT AssayVaries[5]
MIA PaCa-2MTT AssayVaries[5]
HT-29MTT AssayVaries[5]
PAMs (Porcine Alveolar Macrophages)CCK-8 Assay (48h)CC50: 451.8 µM[11]
ASFV (African Swine Fever Virus) in PAMsIFAEC50: 21.95 µM[11]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic or cytostatic effects of this compound on a cell population.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[4][5]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (BrdU Incorporation)

This protocol directly measures DNA synthesis and is a robust method to assess the anti-proliferative effects of this compound.

Principle: Bromodeoxyuridine (BrdU) is a synthetic analog of thymidine that gets incorporated into newly synthesized DNA during the S-phase of the cell cycle. The incorporated BrdU can then be detected using a specific anti-BrdU antibody.[12]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • BrdU labeling solution (10 µM)

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Denaturation solution (e.g., 2N HCl)

  • Neutralization solution (e.g., 0.1 M sodium borate buffer, pH 8.5)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Anti-BrdU primary antibody

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • 96-well imaging plates or coverslips

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU labeling solution to each well for a final concentration of 10 µM.[13][14] Incubate for 2-4 hours.[13]

  • Fixation: Remove the medium, wash with PBS, and fix the cells with fixation solution for 15-30 minutes at room temperature.[13]

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization solution for 10-15 minutes.

  • Denaturation: Wash with PBS and treat the cells with denaturation solution for 30 minutes at room temperature to expose the incorporated BrdU.[13][15]

  • Neutralization: Wash with PBS and neutralize the acid with neutralization solution for 5-10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with blocking solution for 1 hour.

  • Antibody Staining: Incubate with anti-BrdU primary antibody overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[13]

  • Counterstaining and Imaging: Wash with PBS, counterstain the nuclei with DAPI, and image the cells using a fluorescence microscope.

  • Data Analysis: Quantify the percentage of BrdU-positive cells relative to the total number of cells (DAPI-positive) for each treatment condition.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following this compound treatment.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA.[16] The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in each phase of the cell cycle.[16]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • PBS

  • Cold 70% ethanol

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Experimental Workflow Diagram

Brequinar_Evaluation_Workflow cluster_prep Preparation cluster_assays Anti-Proliferative Assays cluster_analysis Data Analysis Cell_Culture Cell Culture Viability Cell Viability Assay (e.g., MTT) Cell_Culture->Viability Proliferation Cell Proliferation Assay (e.g., BrdU) Cell_Culture->Proliferation Cell_Cycle Cell Cycle Analysis (e.g., PI Staining) Cell_Culture->Cell_Cycle Brequinar_Prep This compound Preparation Brequinar_Prep->Viability Brequinar_Prep->Proliferation Brequinar_Prep->Cell_Cycle IC50 IC50 Determination Viability->IC50 Prolif_Quant Quantification of Proliferating Cells Proliferation->Prolif_Quant Cycle_Dist Cell Cycle Distribution Cell_Cycle->Cycle_Dist

Caption: General workflow for evaluating this compound's anti-proliferative activity.

References

Application Notes and Protocols: Brequinar in Combination Therapy for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brequinar (BQR) is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA and RNA, thereby leading to cell cycle arrest and inhibition of cell proliferation.[1][3] While this compound demonstrated significant preclinical antitumor activity, it showed limited efficacy as a monotherapy in early clinical trials for solid tumors.[4][5] This is partly attributed to the activation of the nucleotide salvage pathway, which allows cells to import extracellular nucleosides and bypass the effects of DHODH inhibition.[1][6]

This has led to a renewed interest in this compound as part of a combination therapy strategy. By simultaneously targeting both the de novo and salvage pathways, a synergistic antitumor effect can be achieved. Preclinical studies have shown promising results for the combination of this compound with inhibitors of equilibrative nucleoside transporters (ENTs), such as dipyridamole, which block the uptake of extracellular nucleosides.[1][3][7] This application note provides an overview of the rationale for this combination therapy, a hypothetical clinical trial design, and detailed experimental protocols for evaluating such a strategy.

Mechanism of Action: A Dual-Pronged Approach

The antitumor activity of this compound is based on its ability to induce pyrimidine starvation. However, cancer cells can evade this by activating the nucleotide salvage pathway, which relies on transporters like ENT1 and ENT2 to import pyrimidines from the extracellular environment.[1][6] A combination therapy of this compound with an ENT inhibitor creates a synthetic lethal scenario by blocking both the primary (de novo) and the compensatory (salvage) pathways for pyrimidine acquisition.

cluster_0 De Novo Pyrimidine Synthesis cluster_1 Nucleotide Salvage Pathway Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidines->DNA/RNA Synthesis Extracellular\nNucleosides Extracellular Nucleosides Intracellular\nNucleosides Intracellular Nucleosides Extracellular\nNucleosides->Intracellular\nNucleosides ENT1/2 Intracellular\nNucleosides->Pyrimidines This compound This compound This compound->Orotate ENT Inhibitor ENT Inhibitor ENT Inhibitor->Intracellular\nNucleosides Tumor Growth Tumor Growth DNA/RNA Synthesis->Tumor Growth Apoptosis Apoptosis Tumor Growth->Apoptosis

Fig. 1: this compound and ENT inhibitor signaling pathway.

Hypothetical Phase I/II Clinical Trial: this compound in Combination with an ENT Inhibitor

This section outlines a hypothetical clinical trial design for evaluating the safety and efficacy of this compound in combination with an ENT inhibitor in patients with advanced solid tumors.

Trial Objectives:

  • Primary Objective (Phase I): To determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of this compound in combination with a fixed dose of an ENT inhibitor.

  • Secondary Objectives (Phase II):

    • To evaluate the preliminary anti-tumor activity of the combination therapy based on objective response rate (ORR) per RECIST 1.1.

    • To assess the safety and tolerability of the combination.

    • To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of the combination.

Patient Population:

  • Adults with histologically confirmed, advanced or metastatic solid tumors who have failed standard therapies.

  • ECOG performance status of 0 or 1.

  • Adequate organ function.

cluster_phase1 Phase I: Dose Escalation (3+3 Design) cluster_phase2 Phase II: Dose Expansion Cohort 1 This compound Dose Level 1 + ENT Inhibitor Cohort 2 This compound Dose Level 2 + ENT Inhibitor DLT Assessment DLT Assessment Cohort 1->DLT Assessment Cohort n This compound Dose Level n + ENT Inhibitor Cohort 2->DLT Assessment Cohort n->DLT Assessment MTD/RP2D MTD/RP2D DLT Assessment->MTD/RP2D Expansion Cohort Enroll Patients at RP2D MTD/RP2D->Expansion Cohort Efficacy & Safety Assessment Efficacy & Safety Assessment Expansion Cohort->Efficacy & Safety Assessment

Fig. 2: Hypothetical clinical trial workflow.

Data Presentation: Hypothetical Clinical Trial Outcomes

The following tables present hypothetical but plausible data from the proposed Phase I/II clinical trial.

Table 1: Phase I Dose Escalation and Dose-Limiting Toxicities (DLTs)

Dose LevelThis compound Dose (mg/m²)ENT Inhibitor DoseNo. of PatientsDLTs
1150Fixed Dose30
2250Fixed Dose30
3400Fixed Dose62 (Grade 3 Diarrhea, Grade 4 Neutropenia)
RP2D 250 Fixed Dose

Table 2: Phase II Efficacy Results (at RP2D)

Tumor TypeNo. of PatientsComplete Response (CR)Partial Response (PR)Stable Disease (SD)Progressive Disease (PD)Objective Response Rate (ORR)
Colorectal Cancer20048820%
Pancreatic Cancer200371015%
NSCLC20159530%

Table 3: Common Treatment-Related Adverse Events (AEs) in Phase II (≥15% of Patients)

Adverse EventGrade 1-2 (%)Grade 3 (%)Grade 4 (%)
Diarrhea45100
Nausea3550
Fatigue3080
Anemia2550
Neutropenia15102
Thrombocytopenia2051

Experimental Protocols

Protocol 1: In Vitro Synergy Assessment using Cell Viability Assay

Objective: To determine the synergistic anti-proliferative effect of this compound and an ENT inhibitor in cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCT-116, PANC-1)

  • This compound

  • ENT inhibitor (e.g., Dipyridamole)

  • 96-well plates

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Drug Preparation: Prepare a dose-response matrix of this compound and the ENT inhibitor.

  • Treatment: Treat the cells with the drug combinations for 72 hours. Include wells with single agents and a vehicle control.

  • Viability Assessment: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's protocol.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Start Start Seed Cells Seed cells in 96-well plate Start->Seed Cells Adherence Allow cells to adhere overnight Seed Cells->Adherence Drug Prep Prepare drug dose matrix Adherence->Drug Prep Treatment Treat cells with drug combinations Drug Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Viability Assay Perform CellTiter-Glo® assay Incubation->Viability Assay Data Analysis Analyze data and calculate CI Viability Assay->Data Analysis End End Data Analysis->End

Fig. 3: Workflow for in vitro synergy assessment.
Protocol 2: DHODH Enzyme Activity Assay

Objective: To measure the activity of DHODH in cell lysates or patient samples to confirm target engagement by this compound.

Materials:

  • Cell lysates or patient-derived samples

  • DHODH Activity Assay Kit (e.g., from Abcam or Cayman Chemical)

  • Microplate reader capable of absorbance measurement

Procedure:

  • Sample Preparation: Prepare cell lysates or process patient samples according to the assay kit instructions.

  • Reaction Setup: Prepare the reaction mix containing the DHODH substrate and other components as per the kit protocol.

  • Assay: Add the sample to the reaction mix and incubate.

  • Measurement: Measure the change in absorbance over time at the specified wavelength.

  • Data Analysis: Calculate the DHODH activity based on the rate of substrate conversion, as described in the kit manual.

Conclusion

The combination of this compound with an ENT inhibitor represents a promising strategy to overcome resistance and enhance the therapeutic potential of DHODH inhibition in solid tumors. The provided hypothetical clinical trial design and experimental protocols offer a framework for the preclinical and clinical evaluation of this combination therapy. Further investigation is warranted to translate these promising preclinical findings into effective treatments for patients with advanced cancers.

References

Troubleshooting & Optimization

Brequinar Technical Support Center: Overcoming Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues associated with Brequinar in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2] Its low solubility in aqueous solutions can pose a significant challenge for researchers, potentially leading to precipitation, inaccurate dosing, and unreliable experimental outcomes.

Q2: What are the different forms of this compound available?

A2: this compound is available as a free acid and as a sodium salt. This compound free acid is sparingly soluble in aqueous buffers, while this compound sodium salt exhibits significantly higher solubility in water.[3]

Q3: What solvents are recommended for dissolving this compound?

A3: For the free acid form of this compound, organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions.[3][4] this compound sodium is soluble in water and DMSO.

Q4: Can I store this compound solutions?

A4: It is generally recommended to prepare fresh aqueous solutions of this compound for daily use.[3] Stock solutions in DMSO can be stored at -20°C for up to six months or -80°C for up to one year. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system).- Use this compound sodium salt, which has higher aqueous solubility.
Cloudy or hazy appearance of the solution. Incomplete dissolution or formation of a fine precipitate.- Gently warm the solution (be cautious with temperature-sensitive compounds).- Use sonication to aid dissolution.[4][5]- Filter the solution through a 0.22 µm filter to remove any undissolved particles.
Inconsistent experimental results. Inaccurate concentration due to precipitation or degradation.- Prepare fresh solutions before each experiment.- Visually inspect the solution for any signs of precipitation before use.- Confirm the concentration of your stock solution using a spectrophotometer if possible.
Difficulty dissolving this compound powder. The compound may have absorbed moisture, or the incorrect solvent is being used.- Ensure the this compound powder is stored in a desiccator.- For this compound free acid, start by dissolving in a small amount of DMSO before adding aqueous buffer.[3] For this compound sodium, use water or DMSO.

Quantitative Solubility Data

Table 1: Solubility of this compound (Free Acid)

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
DMSO~5 - 25~13.3 - 66.6[3][4]
Ethanol~0.2~0.53[3]
Dimethylformamide~2~5.3[3]
1:1 DMSO:PBS (pH 7.2)~0.5~1.33[3]

Table 2: Solubility of this compound Sodium

SolventSolubility (mg/mL)Molar Equivalent (mM)Reference
Water39.73100
DMSO39.73100

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (Free Acid) for In Vitro Assays

Materials:

  • This compound (free acid) powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[4]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.[5]

Protocol 2: Preparation of Working Solution for In Vitro Cell-Based Assays

Materials:

  • This compound stock solution in DMSO

  • Pre-warmed cell culture medium

Procedure:

  • Thaw an aliquot of the this compound DMSO stock solution at room temperature.

  • Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the this compound stock solution to the culture medium while vortexing or mixing. The final DMSO concentration should typically be kept below 0.5% to minimize solvent toxicity to cells.[6]

  • Visually inspect the final working solution to ensure there is no precipitation.

  • Use the freshly prepared working solution for your experiment immediately. Aqueous solutions of this compound are not recommended for storage for more than one day.[3]

Protocol 3: Preparation of this compound Formulation for In Vivo Studies

This protocol describes a common formulation for intraperitoneal (i.p.) injection. The final formulation is a suspension.

Materials:

  • This compound (free acid) powder

  • DMSO

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[5]

  • In a sterile tube, add the following solvents sequentially, mixing well after each addition:

    • 400 µL of PEG300

    • 100 µL of the this compound DMSO stock solution[5]

  • Add 50 µL of Tween-80 and mix thoroughly.[5]

  • Add 450 µL of saline to bring the final volume to 1 mL.[5]

  • The final solution will be a suspended solution with a this compound concentration of 2.08 mg/mL.[5]

  • Use sonication and warming if necessary to aid in the formation of a uniform suspension.[4][5]

  • It is recommended to use this formulation immediately after preparation.[7]

Visualizations

Brequinar_MoA cluster_pyrimidine De Novo Pyrimidine Synthesis cluster_effects Cellular Effects Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP dUDP dUDP UDP->dUDP CTP CTP UTP->CTP RNA_Synthesis RNA Synthesis UTP->RNA_Synthesis CTP->RNA_Synthesis dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP dTTP dTTP dTMP->dTTP DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation RNA_Synthesis->Cell_Proliferation This compound This compound This compound->Orotate Inhibits

Caption: this compound's mechanism of action via DHODH inhibition.

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation (In Vitro) cluster_invivo In Vivo Formulation Weigh_this compound Weigh this compound Powder Add_DMSO Add DMSO Weigh_this compound->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Store Aliquot and Store at -20°C/-80°C Dissolve->Store Thaw_Stock Thaw Stock Solution Store->Thaw_Stock Prepare_Stock Prepare DMSO Stock Store->Prepare_Stock Dilute Dilute in Culture Medium Thaw_Stock->Dilute Use Use Immediately in Assay Dilute->Use Mix_Excipients Mix with PEG300, Tween-80, Saline Prepare_Stock->Mix_Excipients Administer Administer to Animal Model Mix_Excipients->Administer

Caption: Workflow for preparing this compound solutions.

References

Technical Support Center: Brequinar and Uridine Supplementation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Brequinar and uridine supplementation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the production of nucleotides required for DNA and RNA synthesis.[2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell growth arrest, particularly in rapidly proliferating cells that rely on this pathway.[1][4]

Q2: How does uridine supplementation reverse the effects of this compound?

Uridine supplementation circumvents the this compound-induced block in the de novo pyrimidine synthesis pathway. Exogenous uridine is taken up by cells and converted into uridine monophosphate (UMP) by the enzyme uridine kinase.[5] UMP can then be phosphorylated to uridine diphosphate (UDP) and uridine triphosphate (UTP), replenishing the pyrimidine nucleotide pool necessary for DNA and RNA synthesis and other cellular processes. This rescue mechanism relies on the pyrimidine salvage pathway.

Q3: What is the typical concentration range for this compound in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell line. IC50 values (the concentration that inhibits 50% of cell growth) have been reported to be in the low nanomolar to micromolar range. For example, some neuroblastoma cell lines show IC50 values in the low nanomolar range, while certain colon and pancreatic cancer cell lines have IC50 values from 0.48 µM to over 25 µM.[4][6] It is always recommended to perform a dose-response curve to determine the optimal this compound concentration for your specific cell line.

Q4: What concentration of uridine should be used for rescue experiments?

The concentration of uridine required for rescue depends on the this compound concentration and the cell type. Physiological plasma concentrations of uridine are around 5 µM.[4][7] In cell culture, concentrations ranging from 5 µM to 200 µM have been used to reverse this compound's effects.[4][5][8] A concentration of 100 µM uridine has been shown to completely rescue the growth of U2OS and HCT116 cells treated with this compound.[9] It is advisable to test a range of uridine concentrations to find the optimal level for your experimental setup.

Troubleshooting Guides

Issue 1: Uridine supplementation is not reversing the cytotoxic effects of this compound.

Possible Cause Troubleshooting Step
This compound concentration is too high. At very high concentrations of this compound (e.g., >30 µM in some cell lines), uridine may be unable to fully rescue the cells.[8] This could be due to off-target effects of this compound or overwhelming inhibition of the pyrimidine pathway. Solution: Perform a dose-response experiment to ensure you are using a this compound concentration that is within the range that can be rescued by uridine.
Insufficient uridine concentration. The amount of uridine may not be enough to overcome the pyrimidine depletion caused by this compound. Solution: Increase the concentration of uridine. Titrate uridine from 5 µM up to 200 µM to find the optimal rescue concentration for your cell line and this compound dose.[5]
Impaired uridine uptake. Cells may have low expression or function of the nucleoside transporters (ENTs and CNTs) responsible for uridine uptake. Solution: If possible, assess the expression of key nucleoside transporters in your cell line. Consider using a different cell line with known transporter expression if this is a recurring issue.
Cell line is resistant to uridine rescue. Some cell lines may have inherent resistance mechanisms. Solution: Unfortunately, if a cell line is intrinsically resistant to uridine rescue, you may need to consider alternative experimental models.
Purity or stability of uridine. The uridine stock solution may have degraded or be of poor quality. Solution: Prepare a fresh stock solution of uridine from a reliable source and store it properly in aliquots at -20°C or -80°C.

Issue 2: Inconsistent results in cell viability assays.

Possible Cause Troubleshooting Step
Inconsistent cell seeding density. Variations in the initial number of cells per well can lead to significant differences in viability readouts. Solution: Ensure a homogenous cell suspension and use a multichannel pipette or an automated cell dispenser for plating. Visually inspect plates after seeding to confirm even cell distribution.
Edge effects in multi-well plates. Wells on the perimeter of the plate are more prone to evaporation, leading to changes in media concentration and affecting cell growth. Solution: Avoid using the outer wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to maintain humidity.
Timing of this compound and uridine addition. The timing of drug and rescue agent addition can influence the outcome. Solution: Standardize the timing of all additions. Typically, cells are allowed to adhere overnight before any treatment.
Assay-specific artifacts. Different viability assays (e.g., MTT, WST-1, CellTiter-Glo) rely on different cellular processes and can be affected by experimental conditions. Solution: Understand the principle of your chosen assay. For example, some compounds can interfere with the absorbance or fluorescence readings. It may be beneficial to validate key findings with a second, mechanistically different viability assay.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HCT 116Colon Cancer0.480 ± 0.14[4]
HT-29Colon Cancer>25[4]
MIA PaCa-2Pancreatic Cancer0.680 ± 0.25[4]
HL-60Acute Promyelocytic Leukemia0.0044[10]
JurkatT-cell Leukemia-[10]
A549Lung Carcinoma-[10]
WM266-4Melanoma-[10]
HT-1080Fibrosarcoma-[10]
A431Epidermoid Carcinoma-[10]
SK-N-BE(2)CNeuroblastomaLow nanomolar range[6]

Note: "-" indicates that the source mentions potent antiproliferative activity without providing a specific IC50 value.

Table 2: Effective Uridine Concentrations for this compound Rescue

Cell LineThis compound ConcentrationUridine Concentration for RescueOutcomeReference
VariousLow concentrations1 µMSlight reversal of growth inhibition[8]
VariousLow concentrations5-500 µMGreater reversal of growth inhibition[8]
HCT 116Not specified5 µMRescued cell growth inhibition[4]
U2OS, HCT116Not specified100 µMComplete rescue of cell growth[9]
RD cells1 µM25, 50, 200 µMPartial restoration of viral protein and RNA expression[5]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxicity of this compound and the rescue effect of uridine using a 96-well plate format.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Uridine stock solution (in water or PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.

  • Prepare serial dilutions of this compound in complete medium. For rescue experiments, also prepare media containing a fixed concentration of this compound with varying concentrations of uridine.

  • Carefully remove the medium from the wells and add 100 µL of the drug-containing medium (or control medium with DMSO) to the respective wells.

  • Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Analysis of Intracellular Nucleotide Pools by HPLC

This protocol provides a general framework for the extraction and analysis of nucleotides from cultured cells.

Materials:

  • Cultured cells

  • Ice-cold PBS

  • Extraction buffer (e.g., 0.4 M perchloric acid or ice-cold 60% methanol)

  • Neutralization buffer (e.g., 3 M K₂CO₃)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18 reverse-phase) and UV detector.

  • Nucleotide standards (ATP, UTP, CTP, GTP, etc.)

Procedure:

  • Cell Harvesting and Extraction:

    • Culture cells to the desired confluency.

    • Rapidly wash the cells with ice-cold PBS to remove extracellular medium.

    • Immediately add ice-cold extraction buffer to the cells and scrape them from the plate.

    • Incubate the cell lysate on ice for 20-30 minutes to allow for complete protein precipitation.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Carefully collect the supernatant containing the nucleotides.

  • Neutralization (if using perchloric acid):

    • Add neutralization buffer dropwise to the supernatant until the pH is between 6.5 and 7.5.

    • Centrifuge again to remove the precipitated potassium perchlorate.

  • HPLC Analysis:

    • Filter the final supernatant through a 0.22 µm filter.

    • Inject the sample into the HPLC system.

    • Separate the nucleotides using an appropriate gradient of mobile phases (e.g., a gradient of methanol in a phosphate buffer).

    • Detect the nucleotides by their UV absorbance at 254 nm.

    • Quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

Visualizations

DeNovo_Pyrimidine_Synthesis sub Glutamine + CO2 + 2 ATP cp Carbamoyl Phosphate sub->cp ca Carbamoyl Aspartate cp->ca dho Dihydroorotate ca->dho oa Orotate dho->oa omp OMP oa->omp prpp PRPP prpp->omp ump UMP omp->ump udp UDP ump->udp utp UTP udp->utp ctp CTP utp->ctp rna_dna RNA / DNA utp->rna_dna ctp->rna_dna cpsii CPSII cpsii->cp atcase ATCase atcase->ca dhoase DHOase dhoase->dho dhodh DHODH dhodh->oa umps1 UMPS umps1->omp umps2 UMPS umps2->ump nmek NMEK nmek->udp ctps CTPS ctps->ctp poly Polymerases poly->rna_dna This compound This compound This compound->dhodh

Caption: De Novo Pyrimidine Synthesis Pathway and this compound's Site of Action.

Uridine_Salvage_Pathway uridine_ext Extracellular Uridine uridine_int Intracellular Uridine uridine_ext->uridine_int ump UMP uridine_int->ump udp UDP ump->udp utp UTP udp->utp rna_dna RNA / DNA utp->rna_dna ent_cnt ENTs / CNTs ent_cnt->uridine_int uk Uridine Kinase uk->ump nmek NMEK nmek->udp poly Polymerases poly->rna_dna denovo De Novo Pathway (Blocked by this compound) denovo->ump

Caption: Uridine Salvage Pathway as a Rescue Mechanism for this compound's Effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis seed 1. Seed Cells in 96-well plate adhere 2. Allow cells to adhere (overnight) seed->adhere treat_b 3a. Add this compound (Dose-response) adhere->treat_b treat_b_u 3b. Add this compound + Uridine (Rescue) adhere->treat_b_u incubate 4. Incubate (e.g., 72 hours) treat_b->incubate treat_b_u->incubate assay 5. Perform Cell Viability Assay (e.g., MTT) incubate->assay read 6. Read Absorbance assay->read calculate 7. Calculate % Viability read->calculate

Caption: General Experimental Workflow for this compound and Uridine Rescue Assay.

References

Optimizing Brequinar Concentration for Cell-Based Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Brequinar concentration for cell-based assays. Find troubleshooting tips and frequently asked questions to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of nucleotides required for DNA and RNA replication.[3][4] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby halting cell proliferation and exhibiting antiviral and anti-cancer effects.[3][5]

Q2: How do I determine the optimal concentration range for this compound in my cell line?

A2: The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Start with a broad range of concentrations (e.g., 1 nM to 100 µM) and narrow it down based on the initial results. The IC50 values for this compound can vary significantly between different cell lines.[6][7]

Q3: How can I confirm that the observed effect of this compound is due to DHODH inhibition?

A3: A uridine rescue experiment is the standard method to confirm the on-target effect of this compound. Since this compound blocks the de novo synthesis of pyrimidines, supplementing the cell culture medium with exogenous uridine allows cells to bypass this inhibition via the pyrimidine salvage pathway.[8][9][10] If the addition of uridine reverses the anti-proliferative or cytotoxic effects of this compound, it confirms that the observed activity is due to DHODH inhibition.[3][10]

Q4: What are the common causes of inconsistent results in my this compound assays?

A4: Inconsistent results can arise from several factors:

  • Cell Health and Density: Ensure your cells are healthy, viable, and seeded at an optimal density.[11] Over-confluent or unhealthy cells can lead to variable responses.

  • Media and Supplements: Use fresh, consistent batches of culture media and supplements.[11] Variations in media components can affect cell growth and drug sensitivity.

  • Incubation Conditions: Maintain stable temperature and CO2 levels in your incubator.[11]

  • Compound Stability: Prepare fresh dilutions of this compound for each experiment to avoid degradation.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed at Low this compound Concentrations

Possible Cause:

  • High Cell Sensitivity: The cell line you are using may be exceptionally sensitive to pyrimidine depletion.

  • Off-target Effects: While this compound is selective, very high concentrations might lead to off-target effects. However, at low concentrations, this is less likely.

  • Experimental Error: Incorrect calculation of drug concentration or seeding of too few cells.

Troubleshooting Steps:

  • Verify IC50: Re-run the dose-response curve with a finer titration of concentrations at the lower end of your range.

  • Perform a Uridine Rescue: Add exogenous uridine (e.g., 50-100 µM) to the media along with this compound.[12][13] If uridine rescues the cells, the cytotoxicity is likely on-target.

  • Check Cell Seeding Density: Optimize the number of cells seeded per well to ensure a robust population at the time of drug addition.[11]

  • Time-course Experiment: Assess cell viability at different time points (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.[6][7]

Issue 2: No or Weak Effect of this compound Observed

Possible Cause:

  • High Nucleoside Levels in Media: Some culture media, particularly those supplemented with high levels of serum, may contain sufficient nucleosides to bypass the effect of DHODH inhibition.[14]

  • Active Pyrimidine Salvage Pathway: The cell line may have a highly active pyrimidine salvage pathway, making it less dependent on de novo synthesis.

  • Drug Inactivity: The this compound stock solution may have degraded.

Troubleshooting Steps:

  • Use Dialyzed Serum: Culture cells in media supplemented with dialyzed fetal bovine serum (FBS) to reduce the concentration of exogenous nucleosides.

  • Combine with Salvage Pathway Inhibitors: Consider co-treatment with an inhibitor of the equilibrative nucleoside transporter (ENT), such as dipyridamole, to block the uptake of extracellular nucleosides.[5][6]

  • Prepare Fresh this compound Stock: Always use a freshly prepared stock solution of this compound.

  • Test a Sensitive Cell Line: Use a cell line known to be sensitive to this compound as a positive control to confirm drug activity.

Issue 3: Uridine Rescue is Incomplete or Ineffective

Possible Cause:

  • Insufficient Uridine Concentration: The concentration of uridine may not be high enough to fully rescue the cells, especially at high this compound concentrations.[8][9]

  • Off-target Effects of this compound: At very high concentrations, this compound may have off-target effects that are not reversible by uridine.[8]

  • Limited Uridine Uptake: The cell line may have inefficient uridine transport mechanisms.

Troubleshooting Steps:

  • Titrate Uridine Concentration: Perform a dose-response experiment with varying concentrations of uridine in the presence of a fixed concentration of this compound to find the optimal rescue concentration.

  • Lower this compound Concentration: Test the uridine rescue at a this compound concentration closer to the IC50 value, where on-target effects are predominant.

  • Confirm Uridine Transporter Expression: If possible, verify the expression of nucleoside transporters in your cell line.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various cell lines as reported in the literature.

Table 1: this compound IC50 Values in Different Cell Lines

Cell LineAssay TypeIC50 ValueReference
A-375MTT Assay0.59 µM[2]
A549MTT Assay4.1 µM[2]
HCT 116MTT Assay0.480 ± 0.14 µM[7]
HCT 116Colony Formation0.218 ± 0.24 µM[7]
HT-29MTT Assay>25 µM[7]
HT-29Colony Formation>25 µM[7]
MIA PaCa-2MTT Assay0.680 ± 0.25 µM[7]
MIA PaCa-2Colony Formation0.590 ± 0.36 µM[7]
RD (EV71)Antiviral Assay82.40 nM[3][15]
RD (EV70)Antiviral Assay29.26 nM[3][15]
RD (CVB3)Antiviral Assay35.14 nM[3][15]

Table 2: this compound Inhibition of DHODH Enzyme Activity

Enzyme SourceIC50 ValueReference
Human DHODH5.2 nM[2]
Human DHODH~20 nM[16]
Human DHODH10 nM[17]
Rat DHODH367 nM[17]

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-4,000 cells/well) and allow them to attach overnight.[6][7]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 72, 96, or 120 hours) at 37°C in a humidified incubator with 5% CO2.[6][7]

  • MTT Addition: Add MTT solution (final concentration 300 µg/mL) to each well and incubate for 3-4 hours at 37°C.[6][7]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Uridine Rescue Assay
  • Cell Seeding: Seed cells as described in Protocol 1.

  • Drug and Uridine Treatment: Prepare solutions of this compound at a fixed concentration (e.g., 2x the IC50) and varying concentrations of uridine (e.g., 0, 10, 50, 100 µM). Add these solutions to the cells.

  • Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability.

  • Interpretation: A dose-dependent increase in cell viability with increasing uridine concentration indicates a successful rescue and confirms on-target DHODH inhibition.

Visualizations

Brequinar_Pathway cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Pyrimidine Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP RNA/DNA Synthesis RNA/DNA Synthesis CTP->RNA/DNA Synthesis Uridine_ext Extracellular Uridine Uridine_int Intracellular Uridine Uridine_ext->Uridine_int ENTs Uridine_int->UMP UK This compound This compound This compound->Orotate Inhibits

Caption: this compound inhibits DHODH in the de novo pyrimidine synthesis pathway.

Experimental_Workflow cluster_Optimization This compound Concentration Optimization cluster_Validation Mechanism of Action Validation A 1. Seed Cells B 2. Prepare this compound Dilutions A->B C 3. Treat Cells B->C D 4. Incubate (e.g., 72h) C->D E 5. Cell Viability Assay (e.g., MTT) D->E F 6. Determine IC50 E->F H 2. Treat with this compound +/- Uridine F->H Use IC50 concentration G 1. Seed Cells G->H I 3. Incubate H->I J 4. Cell Viability Assay I->J K 5. Analyze Rescue Effect J->K

Caption: Workflow for optimizing this compound concentration and validating its mechanism.

Troubleshooting_Logic Start Assay Issue? High_Toxicity High Cytotoxicity? Start->High_Toxicity No_Effect No/Weak Effect? Start->No_Effect Uridine_Rescue_Tox Perform Uridine Rescue High_Toxicity->Uridine_Rescue_Tox Yes Check_Media Check Media Nucleosides No_Effect->Check_Media Yes On_Target On-Target Effect Uridine_Rescue_Tox->On_Target Rescue Off_Target Potential Off-Target Effect Uridine_Rescue_Tox->Off_Target No Rescue Check_Drug Check Drug Activity Check_Media->Check_Drug Low Nucleosides Salvage_Pathway Active Salvage Pathway Check_Media->Salvage_Pathway High Nucleosides Drug_Issue Inactive Drug Check_Drug->Drug_Issue No Activity in Control

Caption: A logical guide for troubleshooting common this compound assay issues.

References

Adjusting Brequinar dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brequinar. The information aims to help users adjust this compound dosage to minimize off-target effects and achieve desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH)[1]. DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine) required for DNA and RNA synthesis[2][3]. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell proliferation[2][4].

Q2: What are the known on-target and off-target effects of this compound?

A2:

  • On-target effects: The primary on-target effect is the inhibition of DHODH, leading to pyrimidine depletion and subsequent anti-proliferative and immunosuppressive effects[2][4]. This has been explored for anticancer, immunosuppressive, and antiviral applications[1][5].

  • Off-target effects: At higher concentrations, this compound has been shown to inhibit tyrosine phosphorylation[4][6]. Some clinical side effects, such as gastrointestinal symptoms and elevated liver enzymes, may be attributable to off-target effects not directly related to pyrimidine synthesis blockade[5].

Q3: What are the common dose-limiting toxicities observed with this compound?

A3: In clinical trials, the primary dose-limiting toxicity of this compound is myelosuppression, with thrombocytopenia (low platelet count) being the most common manifestation[7][8]. Other significant toxicities include mucositis (inflammation of mucous membranes), skin reactions (including severe desquamative dermatitis), nausea, and vomiting[7][8].

Q4: How can I mitigate the on-target toxicity of this compound in my experiments?

A4: The on-target antiproliferative effects of low concentrations of this compound can be reversed by supplementing the culture medium with exogenous uridine[4][6][9]. Uridine allows cells to bypass the DHODH-inhibited de novo pathway by utilizing the pyrimidine salvage pathway for nucleotide synthesis. However, this rescue effect may not be observed at very high this compound concentrations[6][9].

Q5: What is the "uridine rescue" experiment and why is it important?

A5: A uridine rescue experiment is a critical control to confirm that the observed cellular effects of this compound are due to its on-target inhibition of DHODH. By adding uridine to the experimental system, researchers can determine if the effects of this compound can be reversed. If the addition of uridine rescues the cells from this compound-induced effects (e.g., growth inhibition), it strongly suggests the effects are due to pyrimidine depletion. This helps to distinguish on-target from potential off-target effects, which would not be reversed by uridine supplementation[10][11].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell toxicity at expected therapeutic concentrations. Cell line is highly sensitive to pyrimidine depletion. Off-target effects at the concentration used.Perform a dose-response curve to determine the IC50 for your specific cell line. Include a uridine rescue arm in your experiment to confirm on-target activity. Start with lower concentrations of this compound.
Inconsistent results between experiments. Variability in cell density at the time of treatment. Inconsistent this compound concentration. Degradation of this compound stock solution.Standardize cell seeding density and treatment protocols. Prepare fresh this compound working solutions from a DMSO stock for each experiment. Store stock solutions at -20°C or -80°C.
No observable effect at concentrations reported in the literature. Cell line may have a highly active pyrimidine salvage pathway. This compound may not be effectively inhibiting DHODH. Incorrect dosage calculation.Confirm the expression and activity of DHODH in your cell line. Consider combining this compound with an inhibitor of the nucleoside salvage pathway, such as dipyridamole, to enhance its effect[12][13]. Double-check all dosage calculations and stock solution concentrations.
Uridine rescue is not working. This compound concentration is too high, leading to off-target effects or overwhelming DHODH inhibition[6][9]. Insufficient uridine concentration.Reduce the concentration of this compound to a level where on-target effects are expected to dominate. Increase the concentration of uridine used for the rescue (e.g., up to 100 µM)[11].

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIC50 / EC50Notes
Various Cancer Cell LinesMTT AssayVaries (µM range)Sensitivity varies between cell lines[14].
L1210DHODH InhibitionKi' ~5-8 nMMixed inhibition kinetics[3].
Con A-stimulated T cellsProliferationInhibition at ≤65 µM (reversible by uridine)Uridine cannot reverse effects at ≥65 µM[4].
SARS-CoV-2 (in vitro)Antiviral AssayEC50 = 0.123 µMCC50 = 231.30 µM[5].
Influenza Virus (in vitro)Antiviral AssayEC50 = 0.241 µMCC50 = 2.87 µM[5].

Table 2: Clinical Dosage and Toxicity of this compound

Study PopulationDosing RegimenMaximum Tolerated Dose (MTD)Dose-Limiting Toxicities
Cancer Patients10 min IV infusion for 5 consecutive days, every 4 weeks210 mg/m²/day (poor risk), 350 mg/m²/day (good risk)Myelosuppression (thrombocytopenia)[7].
Cancer PatientsDaily x 5 i.v. schedule250 mg/m² (good risk), 135 mg/m² (poor risk)Thrombocytopenia, severe desquamative dermatitis, mucositis[8].
Relapsed/Refractory AMLOral, twice-weekly or once-weeklyStarting doses from 200 mg/m² to 500 mg/m², dose-adjustedSafety, PK, and dihydroorotate levels monitored[15].

Key Experimental Protocols

1. In Vitro Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000–4,000 cells per well and allow them to attach overnight[12].

  • Compound Preparation: Prepare serial dilutions of this compound in culture medium.

  • Treatment: Add the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 72, 96, or 120 hours at 37°C in a humidified incubator with 5% CO₂[12].

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C[12][16].

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals[12].

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader[12].

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Uridine Rescue Experiment

  • Experimental Setup: Follow the same procedure as the cell proliferation assay.

  • Treatment Groups: Include the following experimental groups:

    • Vehicle control

    • This compound treatment at various concentrations

    • Uridine alone (e.g., 100 µM)

    • This compound at various concentrations + Uridine (e.g., 100 µM)[11]

  • Analysis: Compare the cell viability in the this compound-treated groups with and without uridine supplementation. A significant increase in viability in the presence of uridine indicates a successful rescue and confirms on-target DHODH inhibition.

Visualizations

Brequinar_Mechanism_of_Action cluster_pathway De Novo Pyrimidine Synthesis cluster_salvage Salvage Pathway Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS UTP UTP UMP->UTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis UTP->RNA Synthesis CTP->RNA Synthesis dUTP dUTP dTTP dTTP dUTP->dTTP DNA Synthesis DNA Synthesis dTTP->DNA Synthesis dCTP dCTP dCTP->DNA Synthesis This compound This compound This compound->Orotate Inhibition Uridine Uridine Uridine->UMP Uridine Kinase

Caption: this compound's mechanism of action via DHODH inhibition.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_assay Assay & Analysis A Seed cells in 96-well plate B Prepare serial dilutions of this compound A->B E This compound only F This compound + Uridine C Prepare Uridine solution G Uridine only D Vehicle Control H Incubate for 72h I Perform MTT Assay H->I J Measure Absorbance I->J K Analyze Data (IC50, % Viability) J->K

Caption: Workflow for a this compound dose-response experiment with uridine rescue.

logical_relationship cluster_low Low Concentration cluster_high High Concentration Brequinar_Conc This compound Concentration On_Target On-Target Effect (DHODH Inhibition) Brequinar_Conc->On_Target Low Off_Target Potential Off-Target Effects (e.g., Tyrosine Kinase Inhibition) Brequinar_Conc->Off_Target High Uridine_Rescue Uridine Rescue Effective On_Target->Uridine_Rescue Reversible by Uridine_Rescue_Ineffective Uridine Rescue Ineffective Off_Target->Uridine_Rescue_Ineffective Leads to

Caption: this compound concentration, effects, and uridine rescue.

References

The impact of plasma uridine levels on Brequinar's in-vivo activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the impact of plasma uridine on the in-vivo activity of Brequinar.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound, and how does uridine influence it?

A1: this compound is a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway.[1][2] This pathway is responsible for producing the pyrimidine nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines, thereby halting cell growth and proliferation.[2][3]

However, cells can bypass this blockade using the pyrimidine salvage pathway, which utilizes extracellular uridine.[4][5] Exogenous uridine is transported into the cell and converted into the necessary pyrimidine nucleotides, effectively "rescuing" the cell from this compound's effects.[5][6] This reliance on the salvage pathway is a key factor influencing this compound's efficacy.

Q2: Why is this compound often less effective in in-vivo models compared to in-vitro experiments?

A2: The discrepancy in efficacy is primarily due to the presence of physiological levels of uridine in plasma, which are absent in standard in-vitro culture media unless specifically added.[1][4] Mouse plasma, for instance, contains approximately 5 μM of uridine.[4] This concentration can be sufficient to reverse the growth-inhibitory effects of this compound by activating the pyrimidine salvage pathway.[1][4] In contrast, this compound is significantly more cytotoxic in nucleoside-free media used for in-vitro assays.[7] The failure of this compound in some clinical trials for solid tumors has been partly attributed to this uridine rescue effect, as the salvage pathway imports extracellular nucleosides to sustain cell viability.[4][7]

Q3: How do plasma uridine levels typically respond to this compound administration in-vivo?

A3: this compound administration can cause a complex, dose-dependent response in plasma uridine levels. Initially, high doses of this compound (≥600 mg/m²) can lead to a significant depletion of plasma uridine, with reductions ranging from 40-85%.[8] However, this is often followed by a "rebound" effect 4 to 7 days later, where uridine levels can increase to 160-350% of baseline.[8] In some clinical trials, it was noted that plasma uridine levels rebounded after an initial decrease, which may have contributed to the drug's limited success.[4][7] Lower doses may not cause any significant change in plasma uridine.[1]

Q4: Is it possible to counteract the uridine rescue effect to enhance this compound's in-vivo activity?

A4: Yes, a primary strategy is to co-administer this compound with a nucleoside transport inhibitor.[1] These inhibitors block the uptake of extracellular uridine, preventing the salvage pathway from compensating for DHODH inhibition. Dipyridamole (DPM), an inhibitor of equilibrative nucleoside transporters (ENTs), has been shown to be synergistic with this compound in in-vitro studies.[4][7] This combination significantly enhances this compound's growth-inhibitory effects, even in the presence of uridine.[9][10] While one in-vivo study did not observe synergy between DPM and this compound, it was hypothesized that higher plasma uridine concentrations in the animal model might have been a factor.[4][7]

Troubleshooting Guide

Problem: this compound shows no significant anti-tumor activity in our xenograft model.

Potential CauseSuggested Action
Uridine Rescue High plasma or tumor uridine levels may be rescuing the tumor cells.[1] Measure baseline plasma uridine levels in your animal model. Consider co-administration with a nucleoside transport inhibitor like dipyridamole to block the salvage pathway.[1][4]
Insufficient DHODH Inhibition The administered dose may be too low to achieve sustained inhibition of DHODH in the tumor tissue. In clinical studies, lower doses of this compound resulted in moderate to no effect on uridine levels, indicating insufficient target engagement.[1] A dose of 2000 mg/m² was required to decrease uridine levels to 20% of baseline.[1]
Tumor-Specific Factors Uridine concentrations can vary significantly between different tumor types.[9] It was observed that a colon tumor model with higher intrinsic uridine levels was less sensitive to this compound.[9]

Problem: We are observing significant toxicity (e.g., myelosuppression, anemia) in our animal model.

Potential CauseSuggested Action
On-Target Toxicity Inhibition of DHODH in healthy, rapidly dividing cells (like bone marrow) can lead to toxicity.[1][8] This toxicity is often directly related to the extent and duration of DHODH inhibition.[8]
Dose and Schedule The dose and/or schedule may be too aggressive. This compound's side effects led to its investigation as an immunosuppressant due to its narrow therapeutic window.[2] Consider reducing the dose or adjusting the administration schedule (e.g., weekly vs. bi-weekly).[1]
Rescue Strategy Co-administration of uridine can be used to prevent this compound-induced anemia and other toxicities.[11] This can be a strategy to mitigate side effects, but it will also counteract the anti-tumor activity unless specifically targeted.

Quantitative Data Summary

Table 1: Effect of this compound Dose on Plasma Uridine and DHODH Activity in Patients Data from Phase I and II clinical studies.

This compound Dose (mg/m²)Effect on Plasma UridineRemaining DHODH ActivityAssociated Toxicity
2000–2250Long-term depletion (decreased to 20% of baseline)[1][8]1%[1]Severe myelosuppression[1][8]
1800Moderate effects[1]Not specifiedModerate
1200-1500Decreased to 80-85% of baseline[1]11%[1]Milder
600No change[1]24%[1]Minimal

Table 2: Uridine Concentrations and Impact on this compound Activity

ContextUridine ConcentrationObserved Effect on this compound Activity
Mouse Plasma (Physiological)~5 µM[4]Can be sufficient to rescue cells in vivo, contributing to lack of synergy with transport inhibitors in some models.[4]
In Vitro Rescue1 µMSlightly reversed growth inhibition.[3]
In Vitro Rescue5 µMRescued this compound-induced cell growth inhibition.[4][7]
In Vitro Rescue50 µMRescued the synergistic effect of this compound combined with Dipyridamole.[4]
In Vitro Rescue100 µMCompletely rescued the growth inhibitory effects of this compound.[5]

Visualizations

Pyrimidine Synthesis Pathways & this compound Action```dot

// Invisible edges for layout edge[style=invis]; Glutamine -> Uridine_ext; UMP -> UMP_salvage;

// Re-declare visible edge edge[style=solid]; Dihydroorotate -> Orotate [penwidth=2, label="DHODH"]; }

Caption: Workflow to confirm this compound's on-target effect by rescuing cell viability with exogenous uridine.

Troubleshooting Logic: this compound In-Vivo Inefficacy

G Start This compound is ineffective in animal model Q1 Is the effect on-target? Start->Q1 Action1 Perform in-vitro uridine rescue assay to confirm on-target activity Q1->Action1 Uncertain Q2 Are plasma/tumor uridine levels high? Q1->Q2 Yes A1_Yes Yes A1_No No Action2 Measure uridine levels in plasma and tumor tissue Q2->Action2 Uncertain Solution1 Consider co-treatment with nucleoside transport inhibitor (e.g., Dipyridamole) Q2->Solution1 Yes Q3 Is the dose sufficient for sustained DHODH inhibition? Q2->Q3 No A2_Yes Yes A2_No No Solution2 Increase dose or modify schedule. Measure DHODH activity in tissue. Q3->Solution2 No A3_No No

Caption: A logical flowchart for troubleshooting the lack of this compound efficacy in in-vivo experiments.

Experimental Protocols

Protocol 1: In-Vitro Uridine Rescue Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Media Preparation: Prepare two types of media: a) standard culture medium and b) nucleoside-free medium (e.g., using dialyzed FBS).

  • This compound Treatment: Add this compound at a range of concentrations (e.g., 0 to 50 µM) to wells containing both types of media.

  • Uridine Addition: To a parallel set of wells treated with this compound, add uridine at various physiological and supra-physiological concentrations (e.g., 5 µM, 50 µM, 100 µM). [4][5]5. Incubation: Incubate the plates for a period corresponding to several cell doubling times (typically 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as an MTT or CellTiter-Glo assay.

  • Data Analysis: Normalize the viability data to the untreated control. A successful rescue is indicated if the addition of uridine significantly increases the viability of this compound-treated cells compared to those treated with this compound alone. [5] Protocol 2: In-Vivo this compound Efficacy Study in a Xenograft Model

  • Model Establishment: Implant human cancer cells (e.g., HCT 116) subcutaneously into immunocompromised mice. [4]Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Dipyridamole alone, this compound + Dipyridamole).

  • Drug Administration: Administer this compound and/or other agents via the determined route (e.g., intraperitoneal injection, i.p.) and schedule. [4]Monitor animal body weight and general health throughout the study. [7]4. Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week).

  • Pharmacodynamic Analysis (Optional): At the end of the study (or at intermediate time points), collect blood and tumor tissue samples.

    • Measure plasma uridine levels via LC-MS/MS.

    • Measure DHODH activity in tissue homogenates.

  • Data Analysis: Compare the tumor growth inhibition between the different treatment groups. Statistical significance is determined using appropriate tests (e.g., ANOVA).

Protocol 3: Measurement of Plasma Uridine Levels

  • Sample Collection: Collect whole blood from animals into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma from blood cells.

  • Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold methanol or acetonitrile) to the plasma samples to remove proteins.

  • Centrifugation: Centrifuge the samples again to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an analysis vial and quantify uridine concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Quantification: Determine the concentration of uridine by comparing the signal to a standard curve prepared with known concentrations of a uridine standard.

References

Technical Support Center: Optimizing Brequinar Treatment Schedules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Brequinar. The information is designed to help refine treatment schedules and achieve optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] By inhibiting DHODH, this compound depletes the intracellular pool of pyrimidines (uridine and cytidine), which are essential for the synthesis of DNA and RNA, thereby leading to the inhibition of cell proliferation and viral replication.[1][4]

Q2: How should I prepare and store this compound for in vitro experiments?

A2: this compound is typically supplied as a crystalline solid. For in vitro use, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a stock solution.[3][5] It is sparingly soluble in aqueous buffers, so for final experimental concentrations, the DMSO stock should be diluted in the desired aqueous buffer or cell culture medium.[3] It is not recommended to store the aqueous solution for more than one day.[3] Stock solutions in DMSO can be stored at -20°C for up to 3 months or at -80°C for up to a year.[6] Always refer to the manufacturer's instructions for specific solubility and stability information.

Q3: What are typical in vitro working concentrations for this compound?

A3: The effective concentration of this compound can vary significantly depending on the cell line and experimental conditions. IC50 values for cell proliferation inhibition are often in the low nanomolar to low micromolar range.[1][7] For example, the IC50 for human DHODH is approximately 5.2 nM.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: Can the antiproliferative effects of this compound be reversed?

A4: Yes, the effects of this compound can be reversed by supplementing the culture medium with uridine.[6][8][9] Uridine can bypass the DHODH-mediated block in pyrimidine synthesis through the pyrimidine salvage pathway. However, this reversal may be less effective at very high concentrations of this compound.[6][9]

Q5: Why is this compound sometimes used in combination with other drugs like dipyridamole?

A5: this compound's efficacy can be limited by the cell's ability to import extracellular nucleosides via the salvage pathway, thus compensating for the inhibition of de novo synthesis.[10][11] Dipyridamole is an inhibitor of equilibrative nucleoside transporters (ENTs), which are responsible for transporting nucleosides like uridine into the cell.[10][12] By co-administering this compound with dipyridamole, the salvage pathway is blocked, leading to a more potent and synergistic antitumor or antiviral effect.[13][14]

Troubleshooting Guides

Issue 1: Suboptimal or No Inhibition of Cell Proliferation

Possible Cause 1: Uridine in the cell culture medium.

  • Troubleshooting Steps:

    • Check the formulation of your cell culture medium and serum for the presence of uridine. Many commercial media contain low levels of nucleosides.

    • If possible, switch to a nucleoside-free medium for your experiments.

    • If a complete medium change is not feasible, consider dialyzing the fetal bovine serum (FBS) to remove small molecules like uridine.

    • As a control, perform a uridine rescue experiment by adding exogenous uridine to this compound-treated cells to confirm that the observed effect is on-target.[8][9]

Possible Cause 2: High activity of the pyrimidine salvage pathway.

  • Troubleshooting Steps:

    • Even in the absence of exogenous uridine, some cell types have highly active salvage pathways.

    • Consider a combination treatment with a nucleoside transport inhibitor, such as dipyridamole, to block the uptake of extracellular nucleosides.[10][12][13] This has been shown to synergistically enhance the antiproliferative effects of this compound.[10][13]

Possible Cause 3: Incorrect this compound concentration or degradation.

  • Troubleshooting Steps:

    • Perform a dose-response curve to determine the IC50 value for your specific cell line.

    • Ensure that your this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.[6] Prepare fresh dilutions from a stable stock for each experiment.

    • Verify the purity and activity of your this compound compound.

Issue 2: High Cellular Toxicity in Control or Untreated Cells

Possible Cause 1: Solvent toxicity.

  • Troubleshooting Steps:

    • This compound is often dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is non-toxic to your cells (typically below 0.5%).

    • Include a vehicle control in your experimental setup (cells treated with the same concentration of DMSO as the highest this compound concentration) to assess the effect of the solvent alone.

Possible Cause 2: Suboptimal cell culture conditions.

  • Troubleshooting Steps:

    • Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.

    • Check for signs of contamination in your cell cultures.

    • Optimize cell seeding density to avoid overgrowth or nutrient depletion during the experiment.

Issue 3: Inconsistent or Variable Results Between Experiments

Possible Cause 1: Variation in experimental conditions.

  • Troubleshooting Steps:

    • Standardize all experimental parameters, including cell seeding density, treatment duration, and reagent concentrations.

    • Ensure consistent incubation times and conditions (temperature, CO2 levels).

    • Use a consistent source and lot of this compound, media, and supplements.

Possible Cause 2: Cell line instability.

  • Troubleshooting Steps:

    • Use low-passage number cells for your experiments.

    • Regularly check the identity and purity of your cell line.

Data Presentation

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
A-375Melanoma0.59MTT[1]
A549Lung Cancer4.1MTT[1]
HL-60Leukemia0.0044Cell Growth[2]
JurkatLeukemia>10Cell Growth[2]
WM266-4Melanoma0.048Cell Growth[2]
HT-1080Fibrosarcoma0.019Cell Growth[2]
A431Epidermoid Carcinoma0.011Cell Growth[2]
HCT 116Colon Cancer0.01-0.1MTT[10]
HT-29Colon Cancer>10MTT[10]
MIA PaCa-2Pancreatic Cancer>10MTT[10]
DLD-1Colorectal Cancer1.2Cell Viability[15]

Table 2: In Vivo Dosing and Observed Toxicities of this compound

Animal ModelDoseScheduleObserved ToxicitiesReference
Mice10-20 mg/kg/dayDailyAnemia (preventable with uridine co-administration)[5][6]
Patients (Phase I)15-2250 mg/m²i.v. infusion every 3 weeksMyelosuppression, nausea, vomiting, diarrhea, mucositis, lymphopenia[4]
Patients (Phase II)600-2000 mg/m²Weekly or bi-weeklyMyelotoxicity[16]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-4,000 cells per well and allow them to attach overnight.[10]

  • Treatment: The next day, treat the cells with serial dilutions of this compound (and/or other compounds like dipyridamole). Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator.[10]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.3 mg/mL and incubate for 3-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Protocol 2: DHODH Activity Assay
  • Enzyme Preparation: Use purified recombinant human DHODH.

  • Pre-incubation: In a 96-well plate, pre-incubate the DHODH enzyme with various concentrations of this compound in an assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM KCl, 0.1% Triton X-100) for 30 minutes at 37°C.[17]

  • Reaction Initiation: Initiate the reaction by adding a master mix containing L-dihydroorotic acid, decylubiquinone, and a colorimetric substrate like 2,6-dichlorophenolindophenol (DCPIP).[17]

  • Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at a specific wavelength over time.

  • Data Analysis: Calculate the rate of the reaction and determine the inhibitory effect of this compound.

Mandatory Visualizations

Brequinar_Mechanism_of_Action cluster_DeNovo De Novo Pyrimidine Synthesis cluster_Salvage Pyrimidine Salvage Pathway Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Extracellular_Uridine Extracellular Uridine Intracellular_Uridine Intracellular Uridine Extracellular_Uridine->Intracellular_Uridine ENTs Uridine_Monophosphate UMP Intracellular_Uridine->Uridine_Monophosphate Uridine_Monophosphate->UTP_CTP This compound This compound This compound->Dihydroorotate Inhibits Dipyridamole Dipyridamole Dipyridamole->Extracellular_Uridine Inhibits Cell_Proliferation_Inhibition Inhibition of Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation_Inhibition

Caption: this compound's mechanism of action and the role of the salvage pathway.

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_this compound Add this compound to Cells overnight_incubation->add_this compound prepare_this compound Prepare this compound Serial Dilutions prepare_this compound->add_this compound incubate_treatment Incubate for 72h add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Analyze Data & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: A typical experimental workflow for an MTT-based cell proliferation assay.

Troubleshooting_Guide start Suboptimal Cell Proliferation Inhibition Observed check_uridine Is Uridine Present in the Medium? start->check_uridine use_uridine_free Switch to Uridine-Free Medium or Dialyzed Serum check_uridine->use_uridine_free Yes salvage_pathway Is the Salvage Pathway Highly Active? check_uridine->salvage_pathway No use_uridine_free->salvage_pathway add_dipyridamole Co-treat with Dipyridamole salvage_pathway->add_dipyridamole Yes check_concentration Is the this compound Concentration Correct? salvage_pathway->check_concentration No end Optimal Inhibition add_dipyridamole->end dose_response Perform Dose-Response Experiment check_concentration->dose_response Unsure check_compound Check Compound Stability and Purity check_concentration->check_compound Yes check_concentration->end No dose_response->end check_compound->end

Caption: A troubleshooting decision tree for suboptimal this compound efficacy.

References

Validation & Comparative

Brequinar vs. Leflunomide: A Comparative Guide to DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent inhibitors of dihydroorotate dehydrogenase (DHODH): Brequinar and Leflunomide. DHODH is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine synthesis pathway, making it an attractive target for therapeutic intervention in cancer, autoimmune disorders, and viral infections.[1][2] This document summarizes their mechanisms of action, comparative potency, and key experimental methodologies, supported by experimental data.

Mechanism of Action: A Tale of Two Binding Sites

Both this compound and Leflunomide exert their primary effect by inhibiting DHODH, which leads to the depletion of the pyrimidine pool essential for DNA and RNA synthesis.[1] This cytostatic effect preferentially targets rapidly proliferating cells, such as activated lymphocytes and cancer cells, which rely heavily on the de novo pathway.[3][4][5]

Leflunomide , a prodrug, is rapidly converted to its active metabolite, A77 1726 , in the body.[4][6] A77 1726 is a noncompetitive inhibitor with respect to the enzyme's co-substrate, ubiquinone, and an uncompetitive inhibitor versus the primary substrate, dihydroorotate (DHO).[7][8] Its mechanism of action is considered broader than just DHODH inhibition, with evidence suggesting it also inhibits tyrosine kinases at higher concentrations.[3][4] The growth-inhibitory effects of Leflunomide are not fully rescued by the addition of uridine, indicating potential off-target effects beyond DHODH inhibition.[9]

This compound , in contrast, is a more potent and specific DHODH inhibitor.[5][9] It acts as a competitive inhibitor with respect to ubiquinone and is also uncompetitive with respect to DHO.[7][8][10] Studies have shown that this compound and A77 1726 have overlapping binding sites within a hydrophobic tunnel near the ubiquinone binding site.[7][8] Unlike Leflunomide, this compound's inhibitory effects on cell growth can be completely reversed by the addition of exogenous uridine, confirming that its primary mechanism of action is the specific inhibition of pyrimidine biosynthesis.[9]

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative parameters for this compound and Leflunomide's active metabolite, A77 1726.

Table 1: In Vitro Potency Against Human DHODH

InhibitorIC50KiInhibition Mechanism vs. UbiquinoneInhibition Mechanism vs. Dihydroorotate
This compound 5.2 nM - 10 nM[11][12]25 nM[9]Competitive[7][8][10]Uncompetitive[7][8]
A77 1726 (Leflunomide metabolite) ~600 nM - 1.1 µM[12][13]2.7 µM - 4.6 µM[9]Noncompetitive[7][8][10]Uncompetitive[7][8]

Table 2: In Vitro Antiviral and Antiproliferative Activity

InhibitorTargetEC50 / IC50Cell Line
This compound Influenza A Virus0.241 µM[14]A549
Teriflunomide (Leflunomide metabolite) Influenza A Virus (WSN)35.02 µM[15]MDCK
Leflunomide Esophageal Squamous Cell Carcinoma108.2 µM - 124.8 µM[16]KYSE510, KYSE450

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted metabolic pathway and a general experimental workflow for comparing DHODH inhibitors.

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol DHO Dihydroorotate DHODH DHODH DHO->DHODH Orotate Orotate UMPS UMPS enzyme Orotate->UMPS Transport DHODH->Orotate UQH2 Ubiquinol (CoQH2) DHODH->UQH2 UQ Ubiquinone (CoQ) UQ->DHODH ETC Electron Transport Chain UQH2->ETC Glutamine Glutamine CAD CAD enzyme Glutamine->CAD DHO_cyto Dihydroorotate CAD->DHO_cyto DHO_cyto->DHO Transport UMP Uridine Monophosphate (UMP) UMPS->UMP RNA_DNA RNA / DNA Synthesis UMP->RNA_DNA Multiple Steps This compound This compound This compound->DHODH Competitive Inhibition (vs. Ubiquinone) Leflunomide Leflunomide (A77 1726) Leflunomide->DHODH Noncompetitive Inhibition (vs. Ubiquinone)

DHODH Inhibition in the De Novo Pyrimidine Synthesis Pathway.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cluster_2 Data Comparison enzymatic 1. DHODH Enzyme Inhibition Assay (Determine IC50, Ki) cell_prolif 2. Cell-Based Proliferation Assay (Determine EC50 in cancer/immune cells) enzymatic->cell_prolif rescue 3. Uridine Rescue Experiment (Confirm on-target effect) cell_prolif->rescue pk_pd 4. Pharmacokinetic/Pharmacodynamic Studies (Determine dosing, bioavailability) rescue->pk_pd xenograft 5. Xenograft/Disease Model (Evaluate efficacy, e.g., tumor growth) pk_pd->xenograft compare 6. Comparative Analysis (this compound vs. Leflunomide) xenograft->compare

Comparative Experimental Workflow for DHODH Inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of this compound and Leflunomide are provided below.

DHODH Enzyme Inhibition Assay (DCIP Colorimetric Method)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the chromogenic substrate 2,6-dichloroindophenol (DCIP).[17][18]

  • Reagents and Materials:

    • Recombinant human DHODH enzyme.

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 0.05% Triton X-100.[19]

    • Substrate 1: L-dihydroorotic acid (DHO).

    • Substrate 2: Coenzyme Q10 (Ubiquinone).

    • Chromogenic Agent: 2,6-dichloroindophenol (DCIP).

    • Test Inhibitors: this compound, A77 1726 (dissolved in DMSO).

    • 96-well microplates.

    • Microplate reader capable of measuring absorbance at 600-650 nm.[17]

  • Procedure:

    • Prepare serial dilutions of the test inhibitors (this compound, A77 1726) in the assay buffer.

    • In a 96-well plate, add the recombinant DHODH enzyme to each well containing the assay buffer.

    • Add the test inhibitor dilutions to the respective wells and pre-incubate for 20-30 minutes at room temperature.[17][19] This allows the inhibitor to bind to the enzyme.

    • To initiate the reaction, add a solution containing DHO, Coenzyme Q10, and DCIP to each well.

    • Immediately begin monitoring the decrease in absorbance at 600 nm over time using a microplate reader. The decrease in absorbance corresponds to the reduction of DCIP, which is proportional to DHODH activity.[18]

    • Calculate the initial reaction velocity (V₀) for each inhibitor concentration.

    • Determine the percent inhibition relative to a DMSO vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[19]

Cell Proliferation Assay (CCK-8/MTT Method)

This assay assesses the cytostatic or cytotoxic effects of DHODH inhibitors on rapidly dividing cells.

  • Reagents and Materials:

    • Cancer or immune cell lines (e.g., A549, HL-60, Jurkat).

    • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).

    • Test Inhibitors: this compound, Leflunomide.

    • Cell Counting Kit-8 (CCK-8) or MTT reagent.

    • 96-well cell culture plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Microplate reader.

  • Procedure:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 1,500-5,000 cells/well) and allow them to adhere overnight.[20]

    • Prepare serial dilutions of this compound and Leflunomide in complete culture medium.

    • Remove the old medium from the wells and add the medium containing the different inhibitor concentrations. Include a vehicle-only control.

    • Incubate the plates for a specified period, typically 72 hours.[21]

    • After incubation, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[20]

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the inhibitor concentration to determine the EC50 (half-maximal effective concentration).

In Vivo Xenograft Mouse Model

This model evaluates the anti-tumor efficacy of DHODH inhibitors in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or Athymic Nude).

    • Human tumor cell line (e.g., SK-N-BE(2)C neuroblastoma cells).[22]

    • Test Inhibitors: this compound, Leflunomide, formulated for in vivo administration (e.g., oral gavage or intraperitoneal injection).

    • Vehicle control solution.

    • Calipers for tumor measurement.

  • Procedure:

    • Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

    • Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment groups: Vehicle control, this compound, and Leflunomide.

    • Administer the drugs and vehicle according to a predetermined schedule (e.g., daily oral gavage). Dosing for this compound in mouse models has ranged from 5 mg/kg to 50 mg/kg.[23]

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2.

    • Monitor animal body weight and overall health as indicators of toxicity.

    • At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).[24]

    • Compare the tumor growth curves and final tumor weights between the treatment and vehicle groups to assess efficacy.[22][24]

Clinical and Preclinical Applications

Leflunomide is an established, FDA-approved disease-modifying antirheumatic drug (DMARD) for the treatment of rheumatoid arthritis and psoriatic arthritis.[6][25] Its active metabolite, teriflunomide, is approved for treating multiple sclerosis.[9]

This compound initially entered clinical trials as an anti-cancer agent for solid tumors but failed to show significant objective responses.[5][9] However, there is renewed interest in this compound. Recent preclinical studies have demonstrated its potent efficacy in models of acute myeloid leukemia (AML), neuroblastoma, and medulloblastoma.[1] Furthermore, this compound has shown potent, broad-spectrum antiviral activity against a range of RNA viruses, including influenza, Zika, Ebola, and SARS-CoV-2.[11][14]

Conclusion

This compound and Leflunomide are both effective inhibitors of DHODH, a key enzyme in pyrimidine synthesis. This compound distinguishes itself with significantly higher potency and greater specificity for DHODH compared to Leflunomide's active metabolite, A77 1726.[9][12] While Leflunomide has found a solid clinical niche in the treatment of autoimmune diseases, this compound's high potency and specific mechanism of action are driving its re-evaluation as a promising therapeutic for specific cancers and as a broad-spectrum antiviral agent. The choice between these inhibitors will depend on the specific research or clinical context, balancing the established clinical profile of Leflunomide against the potent and targeted activity of this compound.

References

A Head-to-Head Comparison of Brequinar and Teriflunomide: Efficacy, Mechanism, and Experimental Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Brequinar and teriflunomide are both potent inhibitors of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a critical component in the de novo pyrimidine synthesis pathway. By targeting this enzyme, both compounds effectively halt the proliferation of rapidly dividing cells, particularly activated lymphocytes, making them significant candidates for immunomodulatory and anti-proliferative therapies. While they share a common mechanism, their clinical development and therapeutic applications have diverged. Teriflunomide is an established treatment for relapsing forms of multiple sclerosis (MS), whereas this compound has been investigated for its potential in oncology and as an immunosuppressant. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies.

Quantitative Efficacy and Potency

The following tables summarize the in vitro potency and clinical efficacy of this compound and teriflunomide based on available data.

Table 1: In Vitro Potency Against Dihydroorotate Dehydrogenase (DHODH)

CompoundTargetIC50Source
This compound Human DHODH~20 nM--INVALID-LINK--
Human DHODH25 nM--INVALID-LINK--[1]
Teriflunomide Human DHODH307.1 nM[Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2
Human DHODH2.7 µM (Ki)--INVALID-LINK--[1]

Table 2: Clinical Efficacy of Teriflunomide in Relapsing Multiple Sclerosis (Phase 3 Trials)

Clinical Trial (Identifier)Primary EndpointTeriflunomide 14 mg Result vs. PlaceboSource
TEMSO (NCT00134563)Annualized Relapse Rate (ARR)31.5% reduction--INVALID-LINK--
TOWER (NCT00751881)Annualized Relapse Rate (ARR)36.3% reduction (p<0.0001)--INVALID-LINK--[2]
Risk of 12-week Confirmed Disability Worsening31.5% reduction (p=0.0442)--INVALID-LINK--[2]
TOPIC (NCT00622700)Time to Relapse (Conversion to Clinically Definite MS)42.6% risk reduction (p=0.0087)--INVALID-LINK--[3]

Table 3: Investigational Clinical Data for this compound

IndicationStudy PhaseKey FindingsSource
Acute Myeloid Leukemia (AML) Phase 1b/2aSubstantially slowed the growth of AML in mice by targeting FTO protein and enhancing immune response. An ongoing trial is testing this compound in people with AML.--INVALID-LINK--[4]
Solid Tumors Phase 1/2Limited single-agent activity observed in early clinical trials.[5][6] Recent studies suggest potential for combination therapies.[5][6][DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation
Immunosuppression PreclinicalInvestigated for preventing organ transplant rejection.--INVALID-LINK--
Antiviral In VitroPotent activity against various RNA viruses, including SARS-CoV-2, influenza, and Zika virus.[7]--INVALID-LINK--[7]

Mechanism of Action: Targeting Pyrimidine Synthesis

Both this compound and teriflunomide exert their primary effect by inhibiting DHODH. This enzyme catalyzes the fourth step in the de novo pyrimidine synthesis pathway, the oxidation of dihydroorotate to orotate. By blocking this step, these drugs deplete the intracellular pool of pyrimidines, which are essential building blocks for DNA and RNA synthesis. This cytostatic effect selectively targets rapidly proliferating cells, such as activated T and B lymphocytes, which rely heavily on the de novo pathway to meet their nucleotide demands. Resting cells, in contrast, can utilize the pyrimidine salvage pathway and are therefore less affected.

cluster_pathway De Novo Pyrimidine Synthesis Pathway cluster_inhibition Inhibition Carbamoyl_Phosphate Carbamoyl Phosphate Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA This compound This compound This compound->Dihydroorotate Teriflunomide Teriflunomide Teriflunomide->Dihydroorotate

Caption: Inhibition of the De Novo Pyrimidine Synthesis Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate the efficacy of DHODH inhibitors.

DHODH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DHODH.

Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of a chromogenic substrate, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH

  • L-dihydroorotic acid (substrate)

  • Decylubiquinone (electron acceptor)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microplate reader

Procedure:

  • Prepare a solution of recombinant human DHODH in the assay buffer.

  • Add the desired concentrations of the test compound (this compound or teriflunomide) to the wells of a 96-well plate.

  • Add the DHODH enzyme solution to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Initiate the reaction by adding a substrate mixture containing L-dihydroorotic acid, decylubiquinone, and DCIP.

  • Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

cluster_workflow DHODH Inhibition Assay Workflow start Start prep_reagents Prepare Reagents (DHODH, Substrates, Buffers) start->prep_reagents add_compound Add Test Compound to Plate prep_reagents->add_compound add_enzyme Add DHODH Enzyme (Pre-incubate) add_compound->add_enzyme start_reaction Initiate Reaction with Substrate Mixture add_enzyme->start_reaction measure_absorbance Measure Absorbance at 600 nm start_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for a DHODH Enzyme Inhibition Assay.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytostatic or cytotoxic effects of the compounds on cell growth.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.

Materials:

  • Target cell line (e.g., activated lymphocytes, cancer cell lines)

  • Complete cell culture medium

  • Test compounds (this compound or teriflunomide)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

cluster_workflow Cell Proliferation (MTT) Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Treat Cells with Compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize measure_absorbance Measure Absorbance at 570 nm solubilize->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_gi50 Determine GI50/IC50 calculate_viability->determine_gi50 end End determine_gi50->end

Caption: Workflow for a Cell Proliferation (MTT) Assay.

Conclusion

This compound and teriflunomide are both effective inhibitors of DHODH, with this compound demonstrating significantly higher in vitro potency. Teriflunomide has a well-established clinical profile as a safe and effective oral therapy for relapsing multiple sclerosis. The clinical development of this compound has been more challenging, with limited single-agent efficacy in solid tumors. However, its potent anti-proliferative and immunomodulatory properties, along with its demonstrated antiviral activity, suggest that this compound may hold promise in other therapeutic areas, particularly in combination therapies for cancer and as a broad-spectrum antiviral agent. Further research is warranted to fully elucidate the clinical potential of this compound and to identify patient populations that may benefit from its potent inhibition of pyrimidine synthesis.

References

Harnessing Synthetic Lethality: A Comparative Guide to the Synergistic Anticancer Effects of Brequinar and Dipyridamole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and selective cancer therapies has led to the exploration of combination strategies that exploit the unique metabolic dependencies of tumor cells. One such promising strategy involves the dual blockade of nucleotide synthesis pathways. This guide provides a detailed comparison of the synergistic anticancer effects observed when combining Brequinar, an inhibitor of de novo pyrimidine synthesis, with Dipyridamole, an inhibitor of the nucleoside salvage pathway.

Mechanism of Synergistic Action

Rapidly proliferating cancer cells have a high demand for nucleotides to support DNA replication.[1] They meet this demand through two primary routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides.[1]

This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth and rate-limiting enzyme in the de novo pyrimidine synthesis pathway.[1][2] While this compound effectively shuts down this primary production line, cancer cells can compensate by increasing their reliance on the salvage pathway. This compensatory mechanism is a key reason why this compound, despite its potency, failed to show significant efficacy against solid tumors in early clinical trials.[1][2]

This is where Dipyridamole plays a crucial role. Dipyridamole inhibits equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, which are responsible for transporting extracellular nucleosides into the cell for the salvage pathway.[1][2] By blocking this rescue route, Dipyridamole re-sensitizes cancer cells to DHODH inhibition.

The combination of this compound and Dipyridamole creates a synthetic lethal scenario by simultaneously blocking both the de novo and salvage pathways, leading to pyrimidine starvation, cell cycle arrest, and ultimately, cytotoxic cell death.[1][2]

G cluster_0 De Novo Pyrimidine Synthesis cluster_1 Nucleoside Salvage Pathway Uridine_Precursors Uridine Precursors DHODH DHODH Uridine_Precursors->DHODH Pyrimidines_de_novo Pyrimidines DHODH->Pyrimidines_de_novo DNA_Replication DNA Replication & Cell Proliferation Pyrimidines_de_novo->DNA_Replication Extracellular_Uridine Extracellular Uridine ENT1_2 ENT1/2 Extracellular_Uridine->ENT1_2 Intracellular_Uridine Intracellular Uridine ENT1_2->Intracellular_Uridine Pyrimidines_salvage Pyrimidines Intracellular_Uridine->Pyrimidines_salvage Pyrimidines_salvage->DNA_Replication This compound This compound This compound->DHODH Dipyridamole Dipyridamole Dipyridamole->ENT1_2 Apoptosis Apoptosis DNA_Replication->Apoptosis G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Incubate (Overnight) A->B C Add this compound &/or Dipyridamole B->C D Incubate (e.g., 72 hours) C->D E Add MTT Reagent D->E F Incubate (1-4 hours) E->F G Add Solubilization Solution F->G H Measure Absorbance (570 nm) G->H I Analyze Data (Calculate IC₅₀) H->I

References

A Comparative Analysis of Brequinar and Other Pyrimidine Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Brequinar with other key pyrimidine synthesis inhibitors, including Leflunomide, Teriflunomide, and 5-Fluorouracil. The following sections detail their mechanisms of action, comparative efficacy through in vitro data, and summaries of clinical trial outcomes, supported by detailed experimental protocols and visual pathway diagrams.

Introduction to Pyrimidine Synthesis Inhibition

The de novo synthesis of pyrimidines is a fundamental metabolic pathway essential for the production of nucleotides required for DNA and RNA synthesis. This pathway is particularly crucial for rapidly proliferating cells, such as cancer cells and activated lymphocytes, making it an attractive target for therapeutic intervention in oncology and autoimmune diseases. Pyrimidine synthesis inhibitors disrupt this pathway at various enzymatic steps, leading to the depletion of essential pyrimidine nucleotides and subsequent cell cycle arrest and inhibition of cell proliferation.

Mechanism of Action

The primary pyrimidine synthesis inhibitors discussed in this guide target two key enzymes: Dihydroorotate Dehydrogenase (DHODH) and Thymidylate Synthase (TS).

This compound, Leflunomide, and Teriflunomide are potent, non-competitive inhibitors of DHODH, a mitochondrial enzyme that catalyzes the fourth step in de novo pyrimidine synthesis—the oxidation of dihydroorotate to orotate.[1][2][3][4] Leflunomide is a prodrug that is rapidly metabolized to its active form, A77 1726 (teriflunomide).[5] Inhibition of DHODH leads to a depletion of the pyrimidine pool, which is critical for the proliferation of activated lymphocytes and cancer cells.[6]

5-Fluorouracil (5-FU) , a cornerstone of cancer chemotherapy, primarily acts by inhibiting Thymidylate Synthase (TS).[7][8][9] 5-FU is converted intracellularly to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the folate cofactor 5,10-methylenetetrahydrofolate.[7][9] This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.[7][10]

Pyrimidine_Synthesis_Pathway De Novo Pyrimidine Synthesis Pathway and Inhibitor Targets cluster_0 Cytosol cluster_1 Mitochondria cluster_2 Cytosol Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate Aspartate Transcarbamoylase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPs Synthase dUMP dUMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dTMP dTMP UTP UTP UDP->UTP dUDP->dUMP dUMP->dTMP Thymidylate Synthase dTTP dTTP dTMP->dTTP CTP CTP UTP->CTP RNA Synthesis RNA Synthesis CTP->RNA Synthesis DNA Synthesis DNA Synthesis dTTP->DNA Synthesis This compound This compound This compound->Orotate Leflunomide Leflunomide/ Teriflunomide Leflunomide->Orotate 5-FU 5-Fluorouracil (FdUMP) 5-FU->dTMP

Fig. 1: De Novo Pyrimidine Synthesis Pathway and Inhibitor Targets

Comparative In Vitro Efficacy

The potency of pyrimidine synthesis inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against their target enzyme or in cell-based proliferation assays. The following tables summarize key quantitative data from in vitro studies.

DHODH Enzyme Inhibition
InhibitorTargetIC50 (nM)SpeciesReference(s)
This compound DHODH10Human[11]
367Rat[11]
A77 1726 (Teriflunomide) DHODH500 - 2300Human[11]
19 - 53Rat[11]

Note: A77 1726 is the active metabolite of Leflunomide.

Cancer Cell Line Proliferation
InhibitorCell LineCancer TypeIC50 (µM)AssayReference(s)
This compound HCT 116Colorectal Carcinoma0.480 ± 0.14MTT[1]
HT-29Colorectal Carcinoma>25MTT[1]
MIA PaCa-2Pancreatic Cancer0.680 ± 0.25MTT[1]
Leflunomide HCT 116Colorectal Carcinoma>50MTT[1]
HT-29Colorectal Carcinoma>50MTT[1]
MIA PaCa-2Pancreatic Cancer>50MTT[1]
Teriflunomide HCT 116Colorectal Carcinoma>50MTT[1]
HT-29Colorectal Carcinoma>50MTT[1]
MIA PaCa-2Pancreatic Cancer>50MTT[1]

Clinical Trial Outcomes

This compound, Leflunomide, and Teriflunomide have been evaluated in numerous clinical trials for various indications. 5-Fluorouracil is a long-established chemotherapeutic agent.

This compound

This compound has been investigated primarily as an anti-cancer agent. Early clinical trials in patients with solid tumors, such as metastatic colorectal cancer, showed limited efficacy as a single agent.[1][3] More recent studies are exploring its potential in combination therapies and for other indications like acute myeloid leukemia.[12]

Leflunomide

Leflunomide is approved for the treatment of rheumatoid arthritis (RA). Clinical trials have demonstrated its efficacy in improving the signs and symptoms of RA, with outcomes comparable to methotrexate and sulfasalazine.[13][14][15][16][17]

Key Phase II/III Trial Outcomes for Leflunomide in Rheumatoid Arthritis:

TrialComparatorPrimary EndpointKey FindingReference(s)
Phase IIPlaceboImprovement in RA symptomsStatistically significant improvement with 10mg and 25mg daily doses compared to placebo.[14]
US301Methotrexate, PlaceboACR20 Response RateEquivalent efficacy to methotrexate and superior to placebo at 1 year.[13]
MN301Sulfasalazine, PlaceboACR20 Response RateSimilar efficacy to sulfasalazine and superior to placebo at 6 months.[13]
Teriflunomide

Teriflunomide is an approved treatment for relapsing forms of multiple sclerosis (MS). Large-scale clinical trials have shown that teriflunomide significantly reduces the annualized relapse rate and slows disability progression compared to placebo.[18][19][20][21]

Key Phase III Trial Outcomes for Teriflunomide in Multiple Sclerosis:

TrialComparatorPrimary EndpointKey FindingReference(s)
TEMSOPlaceboAnnualized Relapse Rate (ARR)Significant reduction in ARR with both 7mg and 14mg doses compared to placebo.[19]
TOWERPlaceboAnnualized Relapse Rate (ARR)Significant reduction in ARR with both 7mg and 14mg doses; 14mg dose also reduced risk of disability progression.[19]
TOPICPlaceboTime to first clinical relapse14mg dose significantly reduced the risk of a new clinical relapse in patients with a first clinical episode.[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate pyrimidine synthesis inhibitors.

DHODH Enzyme Activity Assay (DCIP-Based)

This assay measures the enzymatic activity of DHODH by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP).

DHODH_Assay_Workflow DHODH Enzyme Activity Assay Workflow Start Start Prepare Assay Buffer Prepare Assay Buffer: - 50 mM Tris-HCl (pH 8.0) - 150 mM KCl - 100 µM Coenzyme Q10 - 0.05% Triton X-100 - 200 µM DCIP Start->Prepare Assay Buffer Pre-incubate Pre-incubate recombinant human DHODH with inhibitor or vehicle at 25°C for 30 min. Prepare Assay Buffer->Pre-incubate Initiate Reaction Initiate reaction by adding 500 µM dihydroorotic acid. Pre-incubate->Initiate Reaction Measure Absorbance Measure the decrease in absorbance at 650 nm over 10 minutes at 25°C. Initiate Reaction->Measure Absorbance Calculate IC50 Calculate the IC50 value from the dose-response curve. Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Fig. 2: DHODH Enzyme Activity Assay Workflow

Protocol:

  • Reagent Preparation: Prepare an assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM coenzyme Q10, 0.05% Triton X-100, and 200 µM DCIP.[22]

  • Enzyme and Inhibitor Preparation: Recombinant human DHODH is pre-incubated with varying concentrations of the test inhibitor or vehicle (DMSO) in the assay buffer.[22]

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, dihydroorotic acid, to a final concentration of 500 µM.[22]

  • Measurement: The decrease in absorbance of DCIP is monitored at 650 nm using a microplate reader at 25°C for 10 minutes.[22]

  • Data Analysis: The rate of reaction is calculated from the linear portion of the absorbance curve. The percent inhibition is determined for each inhibitor concentration, and the IC50 value is calculated using non-linear regression analysis.

Cell Viability/Cytotoxicity Assay (MTT)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[23][24]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[25]

  • Compound Treatment: Treat the cells with various concentrations of the pyrimidine synthesis inhibitor for 48-72 hours.[25]

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[25]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.

Measurement of Intracellular UTP and CTP Levels

This protocol describes a method for quantifying intracellular uridine triphosphate (UTP) and cytidine triphosphate (CTP) levels using high-performance liquid chromatography (HPLC).

Protocol:

  • Cell Lysis and Extraction: Treat cells with the inhibitor for the desired time. Lyse the cells and extract the nucleotides using a suitable method, such as trichloroacetic acid precipitation.[26]

  • Sample Preparation: Neutralize the extracts and prepare them for HPLC analysis.[26]

  • HPLC Analysis: Separate the nucleotides using a reversed-phase ion-pair HPLC method with a C18 column.[26]

  • Detection: Detect the nucleotides using UV absorbance at 254 nm.[26]

  • Quantification: Quantify the UTP and CTP peaks by comparing their area to a standard curve of known concentrations.[26]

Conclusion

This compound is a highly potent inhibitor of DHODH, demonstrating greater in vitro activity against the human enzyme compared to the active metabolite of Leflunomide, Teriflunomide. This high potency, however, has been associated with a narrow therapeutic window in early clinical trials for solid tumors. In contrast, Leflunomide and Teriflunomide have established roles in the treatment of autoimmune diseases, rheumatoid arthritis and multiple sclerosis respectively, where their immunomodulatory effects are achieved at well-tolerated doses. 5-Fluorouracil, with its distinct mechanism of targeting thymidylate synthase, remains a critical component of chemotherapy regimens for various cancers. The choice of a pyrimidine synthesis inhibitor for therapeutic development or clinical application will depend on the specific disease context, the desired therapeutic index, and the potential for combination with other agents. Further research into optimizing the therapeutic window of potent DHODH inhibitors like this compound may unlock their full potential in oncology and other indications.

References

Brequinar's Marked Selectivity for Mammalian DHODH: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selective inhibition of therapeutic compounds is paramount. Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), has demonstrated significant promise in various therapeutic areas, including cancer and viral infections. A key aspect of its pharmacological profile is its remarkable selectivity for mammalian DHODH over its microbial counterparts. This guide provides a comprehensive comparison, supported by experimental data, to elucidate this critical attribute.

Quantitative Comparison of this compound's Inhibitory Activity

This compound exhibits potent, low nanomolar inhibition of human DHODH. In contrast, its activity against microbial DHODH is significantly lower, and in some cases, negligible. The following table summarizes the available quantitative data on this compound's inhibitory concentration (IC50) and inhibition constant (Ki) against DHODH from various species.

SpeciesEnzymeIC50 (nM)Ki (nM)Citation(s)
Homo sapiens (Human)DHODH4.5, 5.2, 6, 10-[1][2][3][4]
Mus musculus (Mouse)DHODH-5-8[5]
Rattus norvegicus (Rat)DHODH367-[4]
Rhodobacter capsulatusDHODH127-[6]
Escherichia coliDHODHNot inhibited-[5]
Saccharomyces cerevisiae (Yeast)DHODHNot inhibited-[5]
Zymobacterium oroticumDHODHNot inhibited-[5]

The De Novo Pyrimidine Biosynthesis Pathway and this compound's Site of Action

This compound targets the fourth enzyme in the de novo pyrimidine biosynthesis pathway, DHODH. This enzyme is crucial for the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, this compound depletes the cellular pool of pyrimidines, thereby halting cell proliferation and viral replication.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Carbamoyl Phosphate Carbamoyl Phosphate Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate Dihydroorotase DHODH DHODH Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS This compound This compound This compound->DHODH Inhibition Other Pyrimidines Other Pyrimidines UMP->Other Pyrimidines ... experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, CoQ10, DCIP) C Add this compound and DHODH to Plate A->C B Prepare Serial Dilutions of this compound B->C D Pre-incubate C->D E Add Dihydroorotic Acid (Substrate) D->E F Measure Absorbance (Kinetic Read) E->F G Calculate Reaction Rates F->G H Plot Dose-Response Curve and Determine IC50 G->H

References

Revolutionizing Cancer Therapy: A Synergistic Approach Combining Brequinar and ENT Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A New Frontier in Oncology: Dual-Pronged Attack on Cancer Cell Metabolism Shows Significant Promise

In the relentless pursuit of more effective cancer treatments, a promising strategy has emerged, focusing on the metabolic vulnerabilities of tumor cells. This approach involves the combination of two distinct classes of drugs: Brequinar, a potent inhibitor of de novo pyrimidine synthesis, and Equilibrative Nucleoside Transporter (ENT) inhibitors. This guide provides a comprehensive evaluation of this combination therapy, presenting supporting experimental data, detailed methodologies, and a clear visualization of the underlying mechanisms.

The rationale for this combination lies in the fundamental metabolic differences between cancer and normal cells. Rapidly proliferating cancer cells have a high demand for nucleotides, the building blocks of DNA and RNA. They meet this demand through two main pathways: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides.

This compound targets the de novo pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[1][2] While effective in preclinical models, this compound's clinical efficacy in solid tumors has been limited.[3] This is partly attributed to cancer cells compensating for the blocked de novo synthesis by upregulating the salvage pathway, importing extracellular nucleosides via transporters like ENTs.[3]

This is where ENT inhibitors come into play. By blocking these transporters, they effectively shut down the salvage pathway, creating a synthetic lethal scenario for cancer cells treated with this compound.[4] This dual blockade of both nucleotide synthesis and salvage pathways leads to a profound depletion of pyrimidines, ultimately halting cancer cell proliferation and inducing cell death.[5]

Comparative Efficacy: In Vitro Studies

Recent studies have provided compelling evidence for the synergistic anti-cancer activity of combining this compound with ENT inhibitors. The following tables summarize the quantitative data from key experiments conducted on various cancer cell lines.

Cell Viability (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below, primarily from studies on colon (HCT 116, HT-29) and pancreatic (MIA PaCa-2) cancer cell lines, demonstrates the enhanced cytotoxicity of the combination therapy.

Cell LineDrugIC50 (µM)Reference
HCT 116 This compound0.027 ± 0.003[6]
Dipyridamole> 10[6]
This compound + Dipyridamole (1 µM)0.022 ± 0.003[6]
HT-29 This compound0.28 ± 0.04[6]
Dipyridamole> 10[6]
This compound + Dipyridamole (1 µM)0.25 ± 0.05[6]
MIA PaCa-2 This compound0.11 ± 0.01[6]
Dipyridamole> 10[6]
This compound + Dipyridamole (1 µM)0.09 ± 0.01[6]

Table 1: IC50 values of this compound alone and in combination with the ENT inhibitor Dipyridamole in various cancer cell lines as determined by MTT assay.[6]

Synergistic Effects

The synergistic effect of the drug combination was quantified using the Bliss independence model. A Bliss synergy score greater than 10 indicates a synergistic interaction.

Cell LineCombinationTreatment DurationBliss Synergy ScoreReference
HCT 116 This compound + DipyridamoleContinuous> 10[6]
This compound + Dipyridamole24 hours> 10[6]
HT-29 This compound + DipyridamoleContinuous> 10[6]
MIA PaCa-2 This compound + DipyridamoleContinuous> 10[6]
This compound + Dipyridamole24 hours> 10[6]

Table 2: Bliss synergy scores for the combination of this compound and Dipyridamole in cancer cell lines, indicating a strong synergistic relationship.[6]

Visualizing the Mechanism and Workflow

To better understand the biological rationale and the experimental approach, the following diagrams have been generated.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Uridine_ext Extracellular Uridine Uridine_int Intracellular Uridine Uridine_ext->Uridine_int ENT ENT1/2 UMP UMP Uridine_int->UMP Uridine Kinase UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA/RNA Synthesis CTP->DNA_RNA DHODH DHODH Orotate Orotate Dihydroorotate Dihydroorotate Dihydroorotate->Orotate Orotate->UMP Multiple Steps Carbamoyl_P Carbamoyl Phosphate Carbamoyl_P->Dihydroorotate Multiple Steps This compound This compound This compound->DHODH ENT_Inhibitor ENT Inhibitor (e.g., Dipyridamole) ENT_Inhibitor->ENT

Caption: Dual inhibition of pyrimidine metabolism in cancer cells.

Experimental_Workflow start Start plate_cells Plate Cancer Cells in 96-well plates start->plate_cells incubate1 Incubate 24h (Cell Adherence) plate_cells->incubate1 add_drugs Add Drugs: - this compound (single agent) - ENT Inhibitor (single agent) - Combination incubate1->add_drugs incubate2 Incubate 72h add_drugs->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze Data Analysis: - Calculate IC50 - Determine Synergy read_absorbance->analyze end End analyze->end

Caption: Workflow for MTT cell viability assay.

Experimental Protocols

The following are generalized protocols for the key experiments cited in the evaluation of the this compound and ENT inhibitor combination.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and the ENT inhibitor (e.g., Dipyridamole) in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium (for single-agent and combination treatments) or fresh medium (for untreated controls).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values using non-linear regression analysis. Synergy is calculated using models like the Bliss independence or Chou-Talalay method.[6]

Colony Formation (Clonogenic) Assay

This assay assesses the ability of a single cell to grow into a colony, a measure of long-term cell survival.

  • Cell Plating: Seed a low number of cells (e.g., 500-1000 cells per well) in a 6-well plate.

  • Drug Treatment: Treat the cells with this compound, the ENT inhibitor, or the combination at various concentrations for a specified period (e.g., 24 hours or continuously).

  • Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 10-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix with a methanol/acetic acid solution, and stain with crystal violet (0.5% in methanol).[4]

  • Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment compared to the untreated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the drug combination for a predetermined time (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15-20 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the effect of the treatment on cell death.

Conclusion and Future Directions

The combination of this compound and ENT inhibitors represents a highly promising and rational approach to cancer therapy. By simultaneously targeting two critical nucleotide metabolic pathways, this strategy induces a synergistic cytotoxic effect in cancer cells. The presented data from in vitro studies strongly supports the enhanced efficacy of this combination over single-agent treatment.

Further preclinical in vivo studies are warranted to evaluate the therapeutic potential and safety profile of this combination in more complex tumor models.[8] Additionally, the identification of predictive biomarkers to select patients most likely to respond to this therapy will be crucial for its successful clinical translation. Overall, the dual inhibition of de novo pyrimidine synthesis and salvage pathways stands as a compelling strategy with the potential to overcome resistance and improve outcomes for cancer patients.

References

Brequinar's Antitumor Activity: A Comparative Cross-Validation in Diverse Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer activity of Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), across various cancer models. This compound's performance is objectively compared with other DHODH inhibitors, supported by experimental data to inform preclinical and clinical research decisions.

Mechanism of Action: Targeting Pyrimidine Biosynthesis

This compound exerts its anti-proliferative effects by inhibiting DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway. This pathway is crucial for the production of pyrimidine nucleotides (uridine and cytidine), which are essential building blocks for DNA and RNA synthesis.[1][2] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for survival.[2] By blocking DHODH, this compound depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and inhibition of tumor growth.[3]

However, cells can also acquire pyrimidines through a salvage pathway, which recycles extracellular nucleosides. This salvage pathway is a potential mechanism of resistance to this compound.[4] Therefore, combination therapies that also block the salvage pathway are being explored to enhance this compound's efficacy.[4]

Comparative Efficacy of DHODH Inhibitors

The following tables summarize the in vitro efficacy of this compound and other notable DHODH inhibitors, Leflunomide (and its active metabolite A77 1726) and Teriflunomide, across a range of cancer cell lines.

Table 1: Comparative IC50 Values of DHODH Inhibitors in Various Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)A77 1726 (Leflunomide metabolite) IC50 (µM)Teriflunomide IC50 (µM)
A-375Melanoma0.59[5]--
A549Lung Carcinoma4.1[5]--
DaudiBurkitt's Lymphoma-13[6]-
RamosBurkitt's Lymphoma-18[6]-
RajiBurkitt's Lymphoma-39[6]-
697B-cell Leukemia-29[6]-
WaC3CD5B-cell Lymphoma-89[6]-
T24Bladder Cancer--39.0 (Leflunomide)[7]
5637Bladder Cancer--84.4 (Leflunomide)[7]
MDA-MB-468Triple-Negative Breast Cancer--31.36[8]
BT549Triple-Negative Breast Cancer--31.83[8]
MDA-MB-231Triple-Negative Breast Cancer--59.72[8]
HCT 116Colon CancerSensitive (IC50 not specified)[9]> 50[9]> 50[9]
HT-29Colon CancerSensitive (IC50 not specified)[9]> 50[9]> 50[9]
MIA PaCa-2Pancreatic CancerSensitive (IC50 not specified)[9]> 50[9]> 50[9]
Neuroblastoma Cell LinesNeuroblastomaLow nanomolar range[10]--

Table 2: In Vivo Efficacy of this compound in Preclinical Cancer Models

Cancer ModelTreatment RegimenOutcomeReference
HCT 116 Mouse XenograftThis compound + Dipyridamole (ENT inhibitor)Significant inhibition of tumor growth compared to vehicle control, but no statistical significance between the combination and this compound alone.[4][4]
Neuroblastoma Xenograft and Transgenic Mouse ModelsThis compound monotherapyDramatically reduced tumor growth and extended survival.[10][10]
TH-MYCN Transgenic Neuroblastoma MiceThis compound + TemozolomideCurative in the majority of mice.[10][10]
Melanoma Xenografts in Nude MiceThis compound + DoxorubicinAlmost 90% tumor regression.[11][11]
Glioblastoma Xenografts (LN229 cells)10 mg/kg this compound daily (IP)Reduced tumor growth.[12]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the pyrimidine biosynthesis pathway and a typical experimental workflow for evaluating DHODH inhibitors.

Pyrimidine_Biosynthesis_Pathway cluster_denovo De Novo Synthesis Pathway cluster_salvage Salvage Pathway Glutamine Glutamine Carbamoyl Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl Phosphate CPS2 Dihydroorotate Dihydroorotate Carbamoyl Phosphate->Dihydroorotate CAD Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS DNA/RNA Synthesis DNA/RNA Synthesis UMP->DNA/RNA Synthesis Extracellular Uridine Extracellular Uridine Intracellular Uridine Intracellular Uridine Extracellular Uridine->Intracellular Uridine ENTs UMP_salvage UMP Intracellular Uridine->UMP_salvage UK UMP_salvage->DNA/RNA Synthesis This compound This compound This compound->Orotate Inhibition

Caption: Pyrimidine biosynthesis pathways and this compound's point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Cell_Culture Cancer Cell Line Culture Treatment Treat with this compound / Alternatives Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Colony_Assay Colony Formation Assay Treatment->Colony_Assay DHODH_Assay DHODH Enzyme Inhibition Assay Treatment->DHODH_Assay IC50 Determine IC50 Values Viability_Assay->IC50 Xenograft Establish Xenograft Model in Mice Drug_Admin Administer this compound +/- Combination Agent Xenograft->Drug_Admin Tumor_Monitoring Monitor Tumor Growth and Body Weight Drug_Admin->Tumor_Monitoring Endpoint Endpoint Analysis (Tumor Weight, Biomarkers) Tumor_Monitoring->Endpoint Efficacy Evaluate Anti-Tumor Efficacy Endpoint->Efficacy

Caption: General experimental workflow for evaluating this compound's activity.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid)[14]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and other DHODH inhibitors in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Colony Formation Assay

This assay assesses the ability of single cells to undergo unlimited division and form colonies, providing a measure of long-term cell survival and reproductive integrity.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Complete cell culture medium

  • This compound and other test compounds

  • Fixation solution (e.g., 10% neutral buffered formalin)[15]

  • Staining solution (e.g., 0.5% crystal violet in methanol/water)[15]

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the DHODH inhibitors for a specified period.

  • Incubation: Replace the drug-containing medium with fresh complete medium and incubate for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: Wash the colonies with PBS, fix them with the fixation solution, and then stain with crystal violet solution.[15]

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells) manually or using an automated colony counter.

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition compared to the untreated control.

DHODH Enzyme Inhibition Assay

This in vitro assay directly measures the inhibitory effect of compounds on the enzymatic activity of DHODH.

Materials:

  • Recombinant human DHODH enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)[16]

  • Dihydroorotate (DHO) - substrate

  • Coenzyme Q10 (CoQ10) - electron acceptor[16]

  • DCIP (2,6-dichloroindophenol) - colorimetric indicator[16]

  • This compound and other test compounds

  • Microplate reader

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the recombinant DHODH enzyme with various concentrations of the test compounds in the assay buffer containing CoQ10 and DCIP for 30 minutes at 25°C.[16]

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotate.

  • Kinetic Reading: Immediately measure the decrease in absorbance at 650 nm over time (e.g., for 10 minutes) using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.[16]

  • Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Xenograft Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line for injection

  • Matrigel (optional, to enhance tumor formation)

  • This compound and other test agents formulated for in vivo administration

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Preparation and Implantation: Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), with or without Matrigel. Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.[17]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound (e.g., 10 mg/kg daily via intraperitoneal injection) and any combination agents according to the planned dosing schedule. The control group receives the vehicle.[12]

  • Monitoring: Measure the tumor volume (using the formula: (length x width²)/2) and the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (due to tumor size reaching a predetermined limit or a set time point), euthanize the mice and excise the tumors.

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to assess the anti-tumor efficacy. Analyze any changes in body weight as an indicator of toxicity.

Conclusion

This compound is a potent inhibitor of DHODH with demonstrated activity against a variety of cancer models, particularly in hematological malignancies and neuroblastoma. While its efficacy in solid tumors as a monotherapy has been limited in past clinical trials, recent preclinical data suggests that its therapeutic potential can be enhanced through combination strategies that target the pyrimidine salvage pathway or with other chemotherapeutic agents. The provided comparative data and experimental protocols serve as a valuable resource for researchers designing and interpreting studies aimed at further elucidating the therapeutic utility of this compound in oncology.

References

A Comparative Analysis of Brequinar and A77 1726 Binding to Human Dihydroorotate Dehydrogenase

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers in Drug Development

Human dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthetic pathway, making it a key target for therapeutic intervention in cancer, autoimmune diseases, and viral infections. This guide provides a detailed comparison of the binding mechanisms of two well-characterized DHODH inhibitors, Brequinar and A77 1726, the active metabolite of leflunomide.

At a Glance: Key Differences in Inhibition

FeatureThis compoundA77 1726 (Teriflunomide)
IC50 (Human DHODH) ~5.2 - 10 nM[1][2][3]~600 nM[4]
Binding Affinity (Kd) Not explicitly found12 nM[5]
Mechanism vs. Ubiquinone Competitive[1][6][7]Non-competitive[4][6][7]
Binding Site Overlapping site in the ubiquinone binding tunnel[6][7][8][9][10]Overlapping site in the ubiquinone binding tunnel[6][7][8][9][10]

Structural Insights into Inhibitor Binding

Both this compound and A77 1726 bind within a hydrophobic tunnel that leads to the flavin mononucleotide (FMN) cofactor at the active site of human DHODH.[9][10] This tunnel is understood to be the binding site for the natural substrate, ubiquinone.[8] High-resolution crystal structures have revealed that despite their distinct chemical scaffolds, the two inhibitors share a common binding pocket within this tunnel.[8][9][10]

The binding of these inhibitors physically obstructs the access of ubiquinone to the FMN cofactor, thereby halting the catalytic cycle of the enzyme. The subtle differences in their interactions with the amino acid residues lining this tunnel are believed to be responsible for their differing potencies and kinetic profiles.

Mechanism of Action: The Pyrimidine Starvation Effect

The primary downstream effect of DHODH inhibition by both this compound and A77 1726 is the depletion of the intracellular pyrimidine pool. DHODH catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines, a pathway essential for the production of DNA and RNA. By blocking this enzyme, the inhibitors effectively starve rapidly proliferating cells, such as cancer cells and activated lymphocytes, of the necessary building blocks for nucleic acid synthesis, leading to cell cycle arrest and inhibition of proliferation.[4][11]

DHODH_Inhibition_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane DHODH Human DHODH FMN FMN DHODH->FMN contains Ubiquinol Ubiquinol DHODH->Ubiquinol reduces Orotate Orotate DHODH->Orotate product Ubiquinone Ubiquinone (Coenzyme Q) Ubiquinone->DHODH binds to This compound This compound This compound->DHODH inhibits A77_1726 A77 1726 A77_1726->DHODH inhibits Dihydroorotate Dihydroorotate Dihydroorotate->DHODH substrate Pyrimidine_Synthesis Downstream Pyrimidine Synthesis (UMP, CTP, TTP) Orotate->Pyrimidine_Synthesis Cell_Proliferation Cell Proliferation (e.g., Cancer, Immune Cells) Pyrimidine_Synthesis->Cell_Proliferation enables

Caption: Inhibition of DHODH by this compound and A77 1726 blocks pyrimidine synthesis.

Experimental Methodologies

The characterization of the binding and inhibitory activity of this compound and A77 1726 on human DHODH has been achieved through a combination of structural, biochemical, and biophysical techniques.

X-Ray Crystallography

High-resolution crystal structures of human DHODH in complex with both this compound and A77 1726 have been instrumental in elucidating their binding modes.

General Protocol:

  • Protein Expression and Purification: Recombinant human DHODH is expressed, typically in E. coli, and purified to homogeneity.

  • Crystallization: The purified DHODH is co-crystallized with the inhibitor of interest. This involves screening various conditions (e.g., pH, temperature, precipitating agents) to obtain well-ordered crystals.[12]

  • Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the three-dimensional atomic coordinates of the protein-inhibitor complex are derived and refined.[9][10]

Enzyme Inhibition Assays

These assays are used to determine the potency (e.g., IC50) and the kinetic mechanism of inhibition.

General Protocol:

  • Reaction Mixture: A typical reaction mixture contains purified human DHODH, the substrate dihydroorotate, and an electron acceptor (e.g., a ubiquinone analog like Coenzyme Q6 or DCIP).[13]

  • Inhibitor Addition: The assay is performed in the presence of varying concentrations of the inhibitor (this compound or A77 1726).

  • Activity Measurement: The enzyme activity is monitored by measuring the rate of reduction of the electron acceptor, often spectrophotometrically.

  • Data Analysis: The data is analyzed to determine the IC50 value and to elucidate the mode of inhibition (e.g., competitive, non-competitive) by performing kinetic studies with varying substrate and inhibitor concentrations.[6][7][13]

Biophysical Binding Assays

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be employed to directly measure the binding affinity (Kd) and kinetics of the inhibitor-enzyme interaction.

Isothermal Titration Calorimetry (ITC):

  • The purified DHODH is placed in the sample cell of the calorimeter.

  • The inhibitor is loaded into the injection syringe.

  • The inhibitor is titrated into the protein solution, and the heat released or absorbed upon binding is measured.

  • The resulting data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters of the interaction.[6][7]

Surface Plasmon Resonance (SPR):

  • Purified DHODH is immobilized on a sensor chip surface.

  • A solution containing the inhibitor is flowed over the chip surface.

  • The binding of the inhibitor to the immobilized DHODH is detected as a change in the refractive index, which is proportional to the change in mass on the sensor surface.

  • This technique allows for the real-time measurement of association and dissociation rates, from which the Kd can be calculated.[14]

Experimental_Workflow cluster_Biochemical_Biophysical Biochemical & Biophysical Analysis cluster_Structural Structural Analysis Enzyme_Assay Enzyme Inhibition Assay IC50 IC50 Enzyme_Assay->IC50 Determines IC50 & Kinetic Mechanism ITC Isothermal Titration Calorimetry (ITC) Kd_Thermo Kd_Thermo ITC->Kd_Thermo Determines Kd & Thermodynamics SPR Surface Plasmon Resonance (SPR) Kd_Kinetics Kd_Kinetics SPR->Kd_Kinetics Determines Kd & Binding Kinetics Crystallography X-Ray Crystallography Structure Structure Crystallography->Structure Reveals 3D Binding Mode Protein_Prep Recombinant Human DHODH Expression & Purification Protein_Prep->Enzyme_Assay Protein_Prep->ITC Protein_Prep->SPR Protein_Prep->Crystallography Inhibitors This compound & A77 1726 Inhibitors->Enzyme_Assay Inhibitors->ITC Inhibitors->SPR Inhibitors->Crystallography

Caption: Workflow for characterizing DHODH inhibitor binding and activity.

References

Brequinar and Cyclosporine: A Comparative Analysis of Additive Immunosuppressive Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the immunosuppressive agents Brequinar and cyclosporine, with a focus on their combined additive and synergistic effects. Experimental data from in vivo and in vitro studies are presented to offer a clear understanding of their individual and combined efficacy. Detailed experimental protocols and visualizations of the relevant signaling pathways are included to support further research and drug development in the field of immunosuppression.

Executive Summary

This compound and cyclosporine are potent immunosuppressive drugs that operate through distinct mechanisms of action. This compound inhibits the de novo synthesis of pyrimidines, which is crucial for the proliferation of rapidly dividing cells like lymphocytes.[1][2] Cyclosporine, a calcineurin inhibitor, primarily targets T-cell activation and proliferation by blocking the transcription of key cytokines, most notably Interleukin-2 (IL-2).[2] The divergent pathways of these two compounds present a compelling rationale for their combined use to achieve enhanced immunosuppression.

Experimental evidence strongly suggests that the combination of this compound and cyclosporine results in additive, and in some cases, synergistic immunosuppressive effects.[1][3] This potentiation allows for the potential reduction of individual drug dosages, which could in turn mitigate dose-dependent toxicities associated with each agent.[3] This guide will delve into the quantitative data supporting these claims, the methodologies used to obtain them, and the underlying molecular pathways.

Comparative Analysis of Immunosuppressive Efficacy

The combination of this compound and cyclosporine has been shown to be more effective at suppressing the immune response than either agent alone. This has been demonstrated in both in vivo models of organ transplantation and in vitro assays measuring lymphocyte function.

In Vivo Efficacy: Cardiac Allograft Survival in Rats

A key study evaluating the synergistic effects of this compound and cyclosporine utilized a rat cardiac allograft model. Subtherapeutic doses of each drug were administered individually and in combination to assess their ability to prolong the survival of a transplanted heart. The results, summarized in the table below, demonstrate a significant increase in graft survival time with the combination therapy compared to monotherapy.

Treatment GroupDosageMean Graft Survival (Days)
Control (Untreated)N/A~7
This compound (BQR)3 mg/kg (3 times weekly)10 ± 0.5[1]
Cyclosporine (CsA)2.5 mg/kg (daily)16 ± 5.3[1]
BQR + CsA 3 mg/kg (3x weekly) + 2.5 mg/kg (daily) 31 ± 5.7 [1]

Table 1: In vivo synergistic effect of this compound and cyclosporine on cardiac allograft survival in a rat model. The combination therapy significantly prolonged graft survival compared to either drug alone.[1]

In Vitro Immunosuppression: Lymphocyte Proliferation

In vitro assays consistently show that this compound and cyclosporine have an additive or synergistic effect on the inhibition of lymphocyte proliferation. These assays typically involve stimulating peripheral blood mononuclear cells (PBMCs) with mitogens (like phytohemagglutinin, PHA) or in a mixed lymphocyte reaction (MLR) and then measuring the extent of cell division in the presence of the immunosuppressive agents.

AssayThis compound (BQR)Cyclosporine (CsA)BQR + CsA Combination
T-Cell Proliferation Dose-dependent inhibition[2]Dose-dependent inhibition[4]Additive to Synergistic Inhibition [2][3]
IL-2 Production Inhibition of IL-2 protein production and mRNA transcripts[2]Inhibition of IL-2 gene transcription[2]Potentiated Inhibition of IL-2 Synthesis

Table 2: Summary of in vitro immunosuppressive effects of this compound and cyclosporine, individually and in combination. The combination therapy demonstrates enhanced inhibition of key lymphocyte functions.

Mechanisms of Action and Signaling Pathways

The enhanced immunosuppressive effect of the this compound and cyclosporine combination stems from their targeting of two distinct and critical pathways in T-cell activation and proliferation.

This compound acts on the de novo pyrimidine synthesis pathway by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH).[2] This enzyme is essential for the production of pyrimidines, which are necessary for DNA and RNA synthesis. Activated lymphocytes are highly dependent on this pathway for their clonal expansion, making them particularly susceptible to the effects of this compound.

Cyclosporine functions as a calcineurin inhibitor. It binds to the intracellular protein cyclophilin, and this complex then inhibits calcineurin.[4] Calcineurin is a phosphatase that dephosphorylates the Nuclear Factor of Activated T-cells (NFAT). Once dephosphorylated, NFAT translocates to the nucleus and activates the transcription of several key cytokine genes, including IL-2, which is a critical growth factor for T-cells. By blocking this cascade, cyclosporine effectively prevents T-cell activation and proliferation.

The following diagrams illustrate these pathways and their points of inhibition.

Brequinar_Signaling_Pathway cluster_cell T-Cell Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate UMP UMP Orotate->UMP UTP_CTP UTP, CTP UMP->UTP_CTP DNA_RNA_Synthesis DNA & RNA Synthesis UTP_CTP->DNA_RNA_Synthesis Proliferation Proliferation DNA_RNA_Synthesis->Proliferation DHODH->Orotate This compound This compound This compound->DHODH Inhibits Cyclosporine_Signaling_Pathway cluster_cell T-Cell TCR_Activation TCR Activation Ca_Signal ↑ Intracellular Ca²⁺ TCR_Activation->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin NFAT NFAT Calcineurin->NFAT Dephosphorylates NFATp NFAT-P NFATp->Calcineurin IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Translocates to Nucleus IL2_Production IL-2 Production IL2_Gene->IL2_Production Cyclosporine Cyclosporine Cyclophilin Cyclophilin Cyclosporine->Cyclophilin CsA_Cyp_Complex CsA-Cyclophilin Complex Cyclosporine->CsA_Cyp_Complex Cyclophilin->CsA_Cyp_Complex CsA_Cyp_Complex->Calcineurin Inhibits Combined_Effect_Workflow cluster_pathways T-Cell Activation & Proliferation T_Cell_Activation T-Cell Activation Signal Signal_Transduction Signal Transduction (e.g., Ca²⁺ Flux) T_Cell_Activation->Signal_Transduction Gene_Transcription Cytokine Gene Transcription (e.g., IL-2) Signal_Transduction->Gene_Transcription Protein_Synthesis Protein Synthesis (e.g., IL-2) Gene_Transcription->Protein_Synthesis Cell_Cycle_Entry Cell Cycle Entry (G1 Phase) Protein_Synthesis->Cell_Cycle_Entry DNA_Replication DNA Replication (S Phase) Cell_Cycle_Entry->DNA_Replication Cell_Division Cell Division & Proliferation DNA_Replication->Cell_Division Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DNA_Replication->Pyrimidine_Synthesis Cyclosporine Cyclosporine Cyclosporine->Gene_Transcription Inhibits This compound This compound This compound->Pyrimidine_Synthesis Inhibits MLR_Workflow cluster_workflow Mixed Lymphocyte Reaction (MLR) Workflow Isolate_PBMCs Isolate PBMCs from Two Donors Inactivate_Stimulator Inactivate Stimulator PBMCs Isolate_PBMCs->Inactivate_Stimulator Co_culture Co-culture Responder & Stimulator PBMCs Inactivate_Stimulator->Co_culture Add_Drugs Add this compound and/or Cyclosporine Co_culture->Add_Drugs Incubate Incubate for 5-7 Days Add_Drugs->Incubate Assess_Proliferation Assess Proliferation Incubate->Assess_Proliferation

References

Safety Operating Guide

Proper Disposal of Brequinar: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational drugs like Brequinar are paramount to ensuring laboratory safety and environmental protection. this compound, a potent inhibitor of dihydroorotate dehydrogenase, is classified as a cytotoxic agent. As such, it requires stringent disposal procedures in line with regulations for hazardous waste. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to minimize exposure. This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause serious skin and eye irritation.

Personal Protective Equipment (PPE) for Handling this compound
Gloves
Gown
Eye Protection
Respiratory Protection

Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to contain any potential spills or airborne particles.

This compound Disposal Workflow

The proper disposal of this compound follows a systematic process to ensure safety and compliance. The following diagram illustrates the key steps involved in the disposal of this compound waste.

Figure 1. This compound Disposal Workflow cluster_0 Preparation cluster_1 Segregation & Collection cluster_2 Packaging & Labeling cluster_3 Storage & Disposal A Don Appropriate PPE B Prepare Designated Waste Containers A->B C Segregate this compound Waste at Point of Generation B->C D Collect Solid Waste in Labeled Cytotoxic Waste Container C->D E Collect Liquid Waste in Labeled, Leak-Proof Cytotoxic Waste Container C->E F Collect Sharps in Puncture-Resistant Cytotoxic Sharps Container C->F G Securely Seal All Waste Containers D->G E->G F->G H Label Containers with 'Cytotoxic Waste' and Hazard Symbols G->H I Store in a Designated, Secure Hazardous Waste Accumulation Area H->I J Arrange for Pickup by a Licensed Hazardous Waste Disposal Vendor I->J K Incineration at a Permitted Facility J->K

Essential Safety and Operational Guide for Handling Brequinar

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Brequinar, a potent inhibitor of dihydroorotate dehydrogenase (DHODH), adherence to strict safety protocols is paramount to ensure personal safety and proper experimental conduct.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious skin and eye irritation.[4][5] Therefore, comprehensive personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE) for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact with the harmful substance.[4][5]
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and eye irritation.[4][5]
Respiratory Protection A NIOSH-approved respirator is necessary if handling outside a containment primary engineering control (C-PEC) or if there is a risk of aerosolization.Prevents inhalation of the harmful substance.[4][6]
Body Protection A disposable, back-closing, long-sleeved gown resistant to hazardous drugs.[7]Protects skin and clothing from contamination.
Foot Protection Closed-toe shoes and disposable shoe covers.Prevents contamination of personal footwear.

Safe Handling and Operational Workflow

Adherence to a standardized operational workflow is critical to minimize exposure risk. The following diagram outlines the essential steps for safely handling this compound in a laboratory setting.

Brequinar_Handling_Workflow This compound Handling and Experimentation Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Containment (e.g., Chemical Fume Hood) prep_ppe->prep_hood weigh Weigh this compound prep_hood->weigh dissolve Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate surfaces experiment->decontaminate dispose_waste Dispose of waste in approved hazardous waste containers decontaminate->dispose_waste doff_ppe Doff PPE correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocols: Reconstitution and Storage

Reconstitution of Solid this compound: this compound is typically supplied as a solid. To prepare a stock solution, it can be dissolved in dimethyl sulfoxide (DMSO).

  • Preparation: Ensure all handling is performed within a chemical fume hood or other appropriate containment device.

  • Solvent Addition: Add the desired volume of DMSO to the vial containing the this compound powder.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Storage: Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months under these conditions.

Disposal Plan

All materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be treated as hazardous waste.

Disposal Procedure:

  • Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound."

  • Storage: Store the hazardous waste container in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound or its waste down the drain or in regular trash.

Mechanism of Action: DHODH Inhibition

This compound functions as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH).[2] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound depletes the cellular pool of pyrimidines, thereby halting cell proliferation.[2][8] This mechanism is the basis for its investigation as an immunosuppressive and anti-cancer agent.[2][8]

DHODH_Inhibition_Pathway This compound's Mechanism of Action Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate Pyrimidine_Synthesis Pyrimidine Synthesis (UMP, CTP, TTP) Orotate->Pyrimidine_Synthesis DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation This compound This compound This compound->DHODH Inhibition

Caption: Inhibition of DHODH by this compound.

By following these guidelines, researchers can safely handle this compound, minimizing personal exposure and ensuring the integrity of their experimental work. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Brequinar
Reactant of Route 2
Brequinar

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.